2,7-dibromo-9-phenyl-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,7-dibromo-9-phenylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N/c19-12-6-8-15-16-9-7-13(20)11-18(16)21(17(15)10-12)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXCDMSVFQIDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444796-09-2 | |
| Record name | 2,7-Dibromo-9-phenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2,7-dibromo-9-phenyl-9H-carbazole
An In-Depth Technical Guide to the Physicochemical Properties of 2,7-dibromo-9-phenyl-9H-carbazole
Introduction
In the landscape of organic electronics and pharmaceutical sciences, carbazole derivatives stand out for their exceptional electronic properties, thermal robustness, and versatile chemical functionality. Among these, this compound (DBPC) has emerged as a pivotal building block, particularly in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[1] Its rigid, π-conjugated core, combined with the strategic placement of bromine atoms and a phenyl group, imparts a unique set of physicochemical characteristics that are critical to its function. The bromine atoms serve as reactive handles for further chemical modifications via cross-coupling reactions, while also inducing a "heavy-atom effect" that influences the material's photophysical behavior. The N-phenyl group enhances solubility and influences the molecular packing in the solid state.
This guide provides a comprehensive technical overview of the core . It is intended for researchers and professionals in materials science and drug development, offering not only a compilation of known data but also the underlying scientific principles and validated experimental protocols for their determination.
Molecular Structure and Core Properties
The foundational characteristics of DBPC are summarized below. These properties are fundamental to its identity, purity, and handling. The molecular structure dictates its electronic and steric properties, which are the origin of its utility in advanced applications.
Caption: Molecular Structure of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₁₁Br₂N | [1] |
| Molecular Weight | 401.10 g/mol | [1] |
| CAS Number | 444796-09-2 | - |
| Appearance | White to colorless crystalline powder | [1] |
| Melting Point | 179.0 - 183.0 °C | - |
Thermal Stability
Scientific Rationale: The thermal stability of a material is paramount for applications in organic electronics, as device fabrication often involves thermal evaporation, and operational lifetime is limited by thermal degradation. Carbazole derivatives are renowned for their high thermal stability, a direct consequence of the robust, fused aromatic architecture.
Expected Properties: this compound is expected to exhibit high thermal stability, with a decomposition temperature (Td, often defined as 5% weight loss) well above 300 °C. This makes it suitable for high-temperature processing techniques used in OLED fabrication.
Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for determining the decomposition temperature and evaluating the thermal stability of DBPC.
-
Instrument Preparation:
-
Ensure the TGA instrument (e.g., Mettler Toledo TGA/DSC 3+) is calibrated for temperature and mass using appropriate standards (e.g., indium, aluminum).
-
Select an inert sample pan (e.g., alumina or platinum). Tare the pan.
-
-
Sample Preparation:
-
Place 3-5 mg of finely ground, dry DBPC powder into the tared sample pan. The use of a small, uniform sample mass minimizes thermal gradients.
-
-
Experimental Parameters:
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min. This prevents oxidative degradation, ensuring that the measured weight loss corresponds to thermal decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.
-
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset decomposition temperature and the temperature at 5% weight loss (Td₅). This value is the standard metric for thermal stability.
-
Solubility Profile
Scientific Rationale: Solubility is a critical parameter that dictates the processability of a material. For many modern electronic devices, solution-based fabrication techniques like spin-coating or inkjet printing are preferred for their low cost and scalability. The N-phenyl group on the carbazole core is specifically included to disrupt crystal packing and improve solubility in common organic solvents compared to the unsubstituted 2,7-dibromocarbazole.
Observed Properties: DBPC exhibits low solubility in water but is soluble in various common organic solvents.[2]
| Solvent | Solubility | Rationale for Use |
| Dichloromethane (DCM) | Soluble | Common solvent for reactions and purification. |
| Chloroform (CHCl₃) | Soluble | Often used for NMR and optical spectroscopy.[1] |
| Tetrahydrofuran (THF) | Soluble | Aprotic solvent used in synthesis and film casting. |
| Toluene | Soluble | High-boiling point solvent for high-temperature reactions. |
| Ethanol | Less Soluble | Polar protic solvent, useful for recrystallization. |
Photophysical Properties (UV-Vis Absorption & Photoluminescence)
Scientific Rationale: The photophysical properties define how a molecule interacts with light, which is the basis of its function in optoelectronic devices. UV-Vis absorption spectroscopy reveals the electronic transitions from the ground state to excited states, while photoluminescence (PL) spectroscopy characterizes the emission of light as the molecule relaxes from an excited state. The presence of heavy bromine atoms is known to enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), which can lead to phosphorescence.
Observed Properties:
-
UV-Vis Absorption: The absorption spectrum is similar to that of the parent 9-phenyl-9H-carbazole, featuring a weak absorption band around 345 nm, which is attributed to the n–π* transition of the carbazole moiety.[1]
-
Photoluminescence: The emission behavior of DBPC is highly dependent on its physical state.
-
In Solution/Film: It exhibits characteristic blue fluorescence originating from the carbazole core.[1]
-
In Crystalline State: A significant "organic afterglow" is observed, with emission peaks around 560 nm.[1] This is a manifestation of phosphorescence from the triplet state, populated efficiently due to the intra- and intermolecular heavy-atom effect of bromine, which enhances the spin-orbit coupling necessary for ISC.
-
Protocol: UV-Vis and Photoluminescence Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution of DBPC in a UV-grade spectroscopic solvent (e.g., chloroform or THF) at a concentration of 1 mg/mL.
-
Create a dilute solution (e.g., 1 x 10⁻⁵ M) from the stock solution. The low concentration is crucial to avoid aggregation effects that can alter the spectra.
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer (e.g., SHIMADZU UV-3600).[1]
-
Fill a quartz cuvette with the pure solvent to record a baseline (autozero).
-
Replace the solvent with the sample solution and record the absorption spectrum from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λₘₐₓ).
-
-
Photoluminescence (PL) Measurement:
-
Use a spectrofluorometer (e.g., Edinburgh FLSP980).[1]
-
Place the cuvette with the sample solution in the holder.
-
Record an excitation spectrum by setting the emission monochromator to the longest wavelength emission peak and scanning the excitation wavelength.
-
Record an emission spectrum by setting the excitation monochromator to the λₘₐₓ determined from the absorption spectrum and scanning the emission wavelengths. The emission range should typically be from (λₑₓ + 10 nm) to ~700 nm to capture both fluorescence and potential phosphorescence.
-
Electrochemical Properties
Scientific Rationale: The electrochemical properties of a material, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for designing efficient electronic devices. These energy levels govern the efficiency of charge injection from electrodes and charge transport between different layers in a device like an OLED. Cyclic Voltammetry (CV) is the standard technique used to probe these redox properties. The electron-withdrawing nature of the bromine atoms is expected to stabilize (lower) the HOMO level of DBPC compared to unsubstituted carbazole, which can be beneficial for hole injection from high work-function anodes.
Protocol: Cyclic Voltammetry (CV)
While direct experimental data for DBPC is not widely published, this protocol, based on methods used for its derivatives, provides a self-validating system for its determination.[3]
-
Apparatus & Materials:
-
Potentiostat with a three-electrode cell.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: 0.1 M solution of an inert electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
-
-
Sample Preparation:
-
Dissolve a small amount of DBPC in the electrolyte solution to a final concentration of ~1 mM.
-
Alternatively, for solid-state measurements, drop-cast a thin film of the material from a solution onto the working electrode and dry thoroughly.[3]
-
-
Measurement Procedure:
-
Purge the sample solution with an inert gas (Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Perform a background scan of the electrolyte solution to identify any solvent or impurity redox peaks.
-
Introduce the sample and perform the CV scan. Scan from an initial potential towards positive potentials to measure oxidation, and then reverse. A typical scan rate is 50-100 mV/s.
-
After the measurement, add a small amount of an internal standard, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another scan. This allows for accurate potential referencing.
-
-
Data Analysis & Calculation:
-
Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (when referenced against Fc/Fc⁺, which has a known absolute energy of -4.8 eV relative to vacuum):[3]
-
HOMO (eV) = - [Eₒₓ (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = - [EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]
-
-
Comprehensive Characterization Workflow
The logical flow for a complete physicochemical evaluation of a new batch of this compound is outlined below. This ensures that the material's identity, purity, and key performance-related properties are thoroughly validated before its use in research or manufacturing.
Caption: Standard experimental workflow for the physicochemical characterization of DBPC.
Conclusion
This compound is a material of significant scientific and commercial interest, underpinned by a distinct set of physicochemical properties. Its high thermal stability ensures robustness in device applications, while its tailored solubility allows for versatile processing. The compound's photophysical profile is particularly noteworthy, displaying both fluorescence and a strong solid-state phosphorescence, a direct result of the heavy-atom effect from its bromine substituents.[1] Its electrochemical characteristics, influenced by the dibromo-substitution, are critical for its role as a hole-transporting or host material. The experimental protocols detailed in this guide provide a validated framework for researchers to reliably characterize this important compound, ensuring both scientific integrity and the advancement of its applications in organic electronics and beyond.
References
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He, Z., et al. (2024). Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. National Institutes of Health (NIH). Available at: [Link]
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ACS Publications. (n.d.). Synthesis and Optical Characterization of Hybrid... ACS Publications. Available at: [Link]
-
Solodukhin, A. N., Luponosov, Y. N., & Ponomarenko, S. A. (2019). Carbazole-based donor-acceptor small molecules with hexyldicyanovinyl electron-withdrawing groups: synthesis and properties. IOP Conference Series: Materials Science and Engineering, 525, 012036. Available at: [Link]
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- 2. Buy Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- (EVT-3166179) | 52870-46-9 [evitachem.com]
- 3. researchgate.net [researchgate.net]
A Technical Guide to 2,7-Dibromo-9-phenyl-9H-carbazole: A Core Building Block for Advanced Organic Electronics
Abstract
This technical guide provides an in-depth analysis of 2,7-dibromo-9-phenyl-9H-carbazole, a pivotal intermediate in the field of organic electronics. The document outlines its fundamental physicochemical properties, detailed and validated synthesis protocols, comprehensive characterization methodologies, and its critical applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Designed for researchers and professionals in materials science and drug development, this guide synthesizes established chemical principles with practical, field-proven insights to facilitate its effective use and further innovation.
Introduction: The Strategic Importance of this compound
The advancement of organic electronics, especially in display and lighting technologies, is intrinsically linked to the molecular design of its semiconductor components. Carbazole derivatives have emerged as a superior class of materials, prized for their robust thermal stability, excellent hole-transporting capabilities, and high photoluminescence quantum yields.[1]
This compound (CAS No. 444796-09-2) stands out as a strategically vital building block.[2] Its architecture is uniquely suited for creating complex, high-performance molecules. The core 9-phenyl-9H-carbazole unit provides a rigid, electron-rich scaffold that ensures good charge mobility and thermal resilience.[1][2] Critically, the bromine atoms at the 2 and 7 positions serve as versatile reactive handles. These sites allow for the facile introduction of a wide array of functional groups through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the precise tuning of electronic and optical properties for targeted applications.[3][4] This guide elucidates the synthesis, properties, and functional utility of this compound, providing a foundational resource for its application in next-generation electronic devices.
Physicochemical and Structural Properties
The compound is a white crystalline powder, and its core properties are summarized below.[2] The precise control over purity, often exceeding 97%, is paramount for its use in OLED fabrication where even trace impurities can act as performance-degrading charge traps.[2]
| Property | Value | Source |
| CAS Number | 444796-09-2 | [2] |
| Molecular Formula | C₁₈H₁₁Br₂N | [2] |
| Molecular Weight | 401.10 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 179.0 - 183.0 °C | [2] |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is most logically and efficiently achieved via a two-step process. First, the synthesis of the 9-phenylcarbazole precursor, followed by a regioselective dibromination. This pathway is chosen for its high yields and the commercial availability of the initial starting materials.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Protocol 1: Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is selected over the traditional Ullmann condensation due to its milder reaction conditions, higher functional group tolerance, and generally superior yields.[5][6] The palladium catalyst, in conjunction with a specialized phosphine ligand, efficiently facilitates the carbon-nitrogen bond formation.[5][7]
Materials:
-
9H-Carbazole (1.0 eq)
-
Bromobenzene (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
Tri-tert-butylphosphine (1.0 M in toluene) (0.04 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
18-Crown-6 (0.1 eq)
-
Xylene, anhydrous
Procedure:
-
Catalyst Preparation: To a dry, inert-atmosphere (Argon or Nitrogen) reaction flask, add Pd₂(dba)₃ (0.01 eq) and 400 mL of anhydrous xylene. Add tri-tert-butylphosphine (0.04 eq) and stir the mixture for 20 minutes at room temperature to form the active catalyst complex.[6][7]
-
Reactant Addition: Sequentially add 9H-carbazole (1.0 eq), bromobenzene (1.5 eq), potassium carbonate (1.5 eq), and 18-Crown-6 (0.1 eq) to the flask.[6][7] The crown ether is used to enhance the solubility and reactivity of the inorganic base.
-
Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 18 hours under an inert atmosphere. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS.[6][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Decant the xylene solution to separate it from insoluble inorganic salts.
-
Purification: Evaporate the xylene under reduced pressure. The crude residue can be purified by vacuum distillation or recrystallization from ethanol to yield 9-phenylcarbazole as a white solid.
Protocol 2: Synthesis of this compound
Rationale: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) is the method of choice for brominating the electron-rich carbazole core. The 3,6-positions are typically the most reactive; however, the presence of the bulky N-phenyl group can sterically direct bromination to the 2,7-positions, especially when using a polar aprotic solvent like DMF which facilitates the formation of the electrophilic bromine species. Using slightly more than two equivalents of NBS promotes the desired dibromination.[8]
Materials:
-
9-Phenylcarbazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolution: Dissolve 9-phenylcarbazole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is critical to control the reaction rate and minimize the formation of over-brominated byproducts.
-
NBS Addition: Add NBS (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker of cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with water, then with a small amount of cold methanol to remove residual DMF and succinimide. The crude product can be further purified by column chromatography (silica gel, eluent: hexane/dichloromethane gradient) or recrystallization from a suitable solvent system like toluene/hexane to yield this compound as a pure white solid.
Chemical Characterization
| Technique | Expected Observations & Rationale |
| ¹H NMR | Phenyl Protons: Multiplets between δ 7.4-7.8 ppm. The ortho-protons will be the most downfield due to proximity to the nitrogen atom. Carbazole Protons: Protons H-4/H-5 (doublets, ~δ 8.1 ppm) are expected to be the most downfield due to being peri to the other benzene ring. Protons H-1/H-8 (doublets, ~δ 7.5 ppm) will be upfield relative to H-4/H-5. Protons H-3/H-6 (doublets of doublets, ~δ 7.3 ppm) will show coupling to both adjacent protons. The presence of bromine at C-2/C-7 will simplify the spectrum, causing H-1/H-8 and H-3/H-6 to appear as doublets and shifting them downfield due to bromine's inductive effect. |
| ¹³C NMR | Carbazole Carbons: Approximately 10 distinct signals are expected for the carbazole core. The carbons directly bonded to bromine (C-2/C-7) will appear significantly upfield (~δ 115-120 ppm) due to the heavy atom effect, providing a clear diagnostic peak. Carbons bonded to nitrogen (C-9a/C-8a) will be downfield (~δ 140 ppm). Phenyl Carbons: Four signals are expected for the phenyl ring, with the ipso-carbon (attached to N) being the most downfield. |
| FT-IR | Characteristic peaks for C-H aromatic stretching (~3050 cm⁻¹), C=C aromatic ring stretching (~1600, 1450 cm⁻¹), C-N stretching (~1320 cm⁻¹), and a strong C-Br stretching peak in the fingerprint region (~550-650 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ~1:2:1 ratio), confirming the presence of dibromination. |
Applications in Organic Electronics
The primary and most significant application of this compound is as a versatile platform for constructing high-performance materials for OLEDs.[2]
Role as a Precursor in OLED Materials
Caption: Functionalization pathways for creating OLED materials.
-
Host Materials: The high triplet energy of the carbazole core makes its derivatives excellent host materials for phosphorescent emitters (PhOLEDs). The 2,7-dibromo precursor can be coupled with other aromatic units to build a host matrix that efficiently facilitates energy transfer to the phosphorescent guest dopant.[1]
-
Hole-Transporting Materials (HTMs): The intrinsic electron-donating nature of the carbazole nitrogen makes it a superb hole-transporting moiety.[10] By coupling the precursor with other electron-rich groups like triphenylamines, highly efficient and stable HTMs can be synthesized, which are crucial for balancing charge injection and transport within the OLED device stack.
-
Emissive Materials: Further functionalization can yield molecules that are themselves emissive, particularly in the blue region of the spectrum. These materials are of high interest for developing emitters for displays and for creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF).[10]
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash affected areas thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
Conclusion
This compound is more than a simple chemical intermediate; it is a foundational platform for innovation in organic electronics. Its well-defined structure, featuring a stable, high-performance carbazole core and strategically placed reactive bromine sites, provides chemists and material scientists with a powerful tool for molecular engineering. The robust and scalable synthesis protocols outlined in this guide, coupled with a clear understanding of its properties and applications, empower researchers to develop the next generation of efficient, stable, and color-pure materials for OLEDs and other advanced electronic systems.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). OLED Material Synthesis: The Role of this compound. Available at: [Link]
- Google Patents. (2021). CN112209869B - Method for synthesizing high-purity 3-bromo-N-phenylcarbazole.
-
ResearchGate. (n.d.). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. ResearchGate. Available at: [Link]
-
Encyclopedia.pub. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles. Encyclopedia.pub. Available at: [Link]
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The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (n.d.). Available at: [Link]
-
Supporting Information. (n.d.). Beilstein J. Org. Chem. Amazon S3. Available at: [Link]
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2147. Available at: [Link]
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Bodedla, G. B., et al. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available at: [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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Supporting Information. (2020). Beilstein J. Org. Chem. Beilstein Journals. Available at: [Link]
-
Thomas, K. R. J., et al. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. ResearchGate. Available at: [Link]
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Introduction: The Architectural Significance of a Core Building Block
An In-Depth Technical Guide to the Molecular Structure of 2,7-dibromo-9-phenyl-9H-carbazole
In the landscape of organic electronics, the design and synthesis of high-performance materials are paramount. Carbazole derivatives, renowned for their exceptional charge transport capabilities and thermal robustness, have established themselves as foundational components in technologies like Organic Light-Emitting Diodes (OLEDs).[1][2][3] This guide focuses on a pivotal intermediate: this compound. We will dissect its molecular architecture to understand how its specific structural and electronic features establish it as a versatile precursor for advanced materials.[1] The strategic placement of two bromine atoms on the electron-rich carbazole core, combined with a phenyl group at the nitrogen atom, creates a molecule primed for tailored functionalization, influencing everything from charge mobility to material solubility.[1] This whitepaper provides a comprehensive analysis of its synthesis, structural characterization, and the crucial links between its molecular form and function.
Section 1: Fundamental Molecular and Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its core identity is defined by a tricyclic aromatic system where a pyrrole ring is fused to two benzene rings.[3] The key substitutions—bromine atoms at the electron-rich 2 and 7 positions and a phenyl group on the nitrogen—are not arbitrary; they are deliberate modifications that impart specific, desirable characteristics for materials science applications.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₁Br₂N | [1] |
| Molecular Weight | 401.10 g/mol | [1] |
| CAS Number | 444796-09-2 | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 179.0 to 183.0 °C | [1] |
digraph "molecule_structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Carbazole Core N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-2.4,-0.3!"]; C3 [label="C", pos="-2.4,1.0!"]; C4 [label="C", pos="-1.2,1.4!"]; C4a [label="C", pos="-0.7,0.7!"]; C4b [label="C", pos="0.7,0.7!"]; C5 [label="C", pos="1.2,1.4!"]; C6 [label="C", pos="2.4,1.0!"]; C7 [label="C", pos="2.4,-0.3!"]; C8 [label="C", pos="1.2,-0.7!"]; C8a [label="C", pos="0,-1.0!"];
// Phenyl Group C9 [label="C", pos="0,-2.5!"]; C10 [label="C", pos="1.2,-3.2!"]; C11 [label="C", pos="1.2,-4.5!"]; C12 [label="C", pos="0,-5.2!"]; C13 [label="C", pos="-1.2,-4.5!"]; C14 [label="C", pos="-1.2,-3.2!"];
// Bromine Atoms Br1 [label="Br", pos="-3.8,1.4!"]; Br2 [label="Br", pos="3.8,-0.7!"];
// Bonds edge [len=1.5]; N1 -- C4a; N1 -- C4b; N1 -- C8a; C1 -- C2; C1 -- C8a; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C4b; C4b -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C1 -- C8; C3 -- Br1; C7 -- Br2;
// Phenyl group bonds N1 -- C9 [style=dashed, label=" (Twisted Plane)"]; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9;
// Benzene rings in carbazole node [shape=none, label=""]; b1 [pos="-1.2,0.2!"]; b2 [pos="1.2,0.2!"]; edge [style=invis]; C1 -- C2 -- C3 -- C4 -- C4a -- C8a -- cycle; C4b -- C5 -- C6 -- C7 -- C8 -- C8a -- cycle;
// Aromaticity representation node [shape=circle, style=dotted, label="", fixedsize=true, width=1.5]; a1 [pos="-1.2,0.2!"]; a2 [pos="1.2,0.2!"]; a3 [pos="0,-3.85!"]; }
Caption: 2D structure of this compound.
Section 2: Synthesis and Purification Protocol
The synthesis of carbazole derivatives often employs cyclization reactions. The Cadogan cyclization, which involves the reductive deoxygenation of nitrobiphenyls, is a well-established and efficient method for forming the carbazole core.[4][5] An alternative and common pathway for this specific molecule involves the N-arylation of 2,7-dibromo-9H-carbazole with an appropriate phenylating agent. The bromine atoms are introduced prior to this step. The overall process requires careful control of reaction conditions to ensure high yield and purity.
Caption: General workflow for the synthesis of the title compound.
Exemplary Experimental Protocol: Ullmann Condensation
This protocol describes a common laboratory-scale synthesis. Disclaimer: This procedure must be performed by qualified personnel in a properly equipped chemical laboratory with all appropriate safety precautions.
-
Reactor Setup: To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,7-dibromo-9H-carbazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous dimethyl sulfoxide (DMSO) as the solvent, followed by iodobenzene (1.2 eq).
-
Reaction: Heat the reaction mixture to 130 °C and stir under a nitrogen atmosphere for 24-48 hours, monitoring progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Stir until a precipitate forms.
-
Extraction: Filter the solid or extract the aqueous mixture with dichloromethane (DCM). Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure product.[6][7]
Section 3: Comprehensive Structural Characterization
Confirming the molecular structure of this compound requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole core and the N-phenyl ring. The protons on the dibrominated carbazole unit will appear as doublets and doublets of doublets, with chemical shifts influenced by the anisotropic effects of the rings and the electronic nature of the bromine and nitrogen atoms. The phenyl group protons will typically appear as a multiplet in the 7.3-7.6 ppm range.
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure, showing distinct signals for each unique carbon environment. The carbons bonded to bromine will be significantly shifted compared to the parent carbazole.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (~7.3-8.1 ppm range), distinct coupling patterns for carbazole and phenyl rings. |
| ¹³C NMR | Multiple signals in the aromatic region (110-145 ppm), with C-Br carbons showing characteristic shifts. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the most telling feature is the isotopic signature of bromine.
-
Molecular Ion Peak (M⁺): The spectrum will show a cluster of peaks corresponding to the molecular ion.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8] For a molecule containing two bromine atoms, the mass spectrum will exhibit a characteristic M⁺, M⁺+2, and M⁺+4 peak cluster with a relative intensity ratio of approximately 1:2:1, providing unambiguous evidence for the presence of two bromine atoms.[8]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.[9]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 650 |
X-ray Crystallography
-
Molecular Geometry: The carbazole core is confirmed to be highly planar.[12] The N-phenyl group is expected to be twisted out of the carbazole plane due to steric hindrance, with a significant dihedral angle.
-
Intermolecular Interactions: In the solid state, molecules pack in a way that facilitates intermolecular interactions. Offset π-π stacking between the planar carbazole units is a dominant feature, creating pathways for charge transport.[10][11] The bromine atoms can also participate in halogen bonding, further stabilizing the crystal lattice.[11]
Section 4: Linking Structure to Function in Organic Electronics
The utility of this compound stems directly from how its molecular features translate into macroscopic material properties.
Caption: Relationship between structure and material properties.
-
Charge Transport: The extended π-conjugated system of the rigid carbazole core is the primary reason for its excellent hole-transporting properties.[1][3] The ability of these planar units to stack in the solid state creates orbital overlap, allowing holes to hop efficiently between adjacent molecules.
-
Thermal and Chemical Stability: The aromatic, fused-ring structure imparts significant thermal and chemical stability, a critical requirement for ensuring the long operational lifetime of OLED devices.[3]
-
Synthetic Versatility: The bromine atoms are the molecule's most powerful feature for synthetic chemists. They serve as versatile chemical handles for introducing a vast array of functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the precise tuning of electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in specific device architectures.[6]
-
Physical Property Modification: The N-phenyl group plays a crucial role in disrupting excessive crystallization and improving solubility in common organic solvents, which is vital for solution-based processing and achieving uniform thin films in device fabrication.[1]
Conclusion
This compound is more than a simple chemical intermediate; it is a meticulously designed molecular scaffold. Its structure embodies a strategic balance of properties: a rigid, charge-transporting core, solubility-enhancing and packing-modifying substituents, and chemically reactive sites for boundless derivatization. This combination of features solidifies its role as an indispensable building block for researchers and developers creating next-generation materials for OLEDs, organic photovoltaics, and other advanced electronic applications. A thorough understanding of its molecular structure, as detailed in this guide, is the foundation upon which innovation in organic materials science is built.
References
- 1. nbinno.com [nbinno.com]
- 2. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 3. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. esisresearch.org [esisresearch.org]
- 10. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,7-Dibromo-9-octyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2,7-dibromo-9-phenyl-9H-carbazole in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,7-dibromo-9-phenyl-9H-carbazole, a pivotal intermediate in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and other electronic applications.[1] Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing the solubility of this molecule, a detailed, field-proven experimental protocol for its determination, and a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in various organic solvent systems for purposes of synthesis, purification, and formulation.
Introduction to this compound
This compound is a white crystalline powder with a molecular formula of C₁₈H₁₁Br₂N and a molecular weight of 401.095 g/mol .[1] Its structure, featuring a rigid carbazole core with bromine atoms at the 2 and 7 positions and a phenyl group at the 9-position, imparts specific electronic and steric properties that are highly desirable in the design of materials for organic electronics.[1] These applications, which include host materials, hole-transporting materials (HTMs), and emissive layers in OLEDs, demand precise control over processing conditions, for which solubility is a critical parameter.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and fabricating thin films with the desired morphology and performance characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 444796-09-2 | [1] |
| Molecular Formula | C₁₈H₁₁Br₂N | [1] |
| Molecular Weight | 401.095 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 179.0 to 183.0 °C | [1] |
Theoretical Framework of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. The polarity of this compound is determined by the interplay of its constituent functional groups. The carbazole core itself is a large, relatively non-polar aromatic system. The two bromine atoms introduce some polarity, while the phenyl group at the 9-position further contributes to the non-polar character of the molecule.
Based on this structure, it is anticipated that this compound will exhibit poor solubility in highly polar solvents like water and better solubility in organic solvents. The solubility in organic solvents will vary based on the solvent's polarity, with a higher affinity expected for aromatic and halogenated solvents that can engage in favorable π-π stacking and other non-covalent interactions with the carbazole core. The presence of substituents, such as alkyl chains on the carbazole nitrogen, is known to generally increase solubility in organic solvents.[2]
Solubility Profile of this compound
Table 2: Predicted and Qualitative Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | High | Favorable π-π interactions with the carbazole and phenyl rings. |
| Halogenated Solvents | Dichloromethane, Chloroform | Medium | High | Similar polarity and potential for dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium | Moderate to High | Good balance of polarity to solvate the molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium-High | Moderate | The parent carbazole is soluble in acetone.[3] |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Moderate to Low | Higher polarity may be less compatible with the largely non-polar solute. |
| Alcohols | Methanol, Ethanol | High | Low | Strong hydrogen bonding in alcohols is not well-matched with the solute. |
| Non-polar Solvents | Hexane, Cyclohexane | Very Low | Low | Insufficient polarity to overcome the intermolecular forces in the crystal lattice. |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard.[4] This protocol provides a robust and self-validating system for determining the thermodynamic equilibrium solubility of this compound in various organic solvents.
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials
-
This compound (high purity, >97%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Magnetic stirrer and stir bars or a thermostatic shaker
-
Constant temperature bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[4]
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or a constant temperature bath with magnetic stirring.
-
Agitate the samples for a sufficient period to reach equilibrium, typically between 24 to 72 hours.[4] It is advisable to conduct a preliminary experiment to determine the time required for the concentration to reach a plateau.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.[3]
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable volume of the same solvent to bring the concentration into the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.[4]
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Solvent Polarity: As discussed, a close match between the polarity of the solute and the solvent is crucial for good solubility.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate measurements.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form being used in the solubility studies.
Conclusion
While a comprehensive, publicly available dataset on the quantitative solubility of this compound is currently lacking, this technical guide provides the theoretical foundation and a robust experimental framework for its determination. By understanding the principles of solubility and implementing the detailed shake-flask protocol, researchers can generate reliable and accurate data. This information is critical for the effective use of this compound in the synthesis and fabrication of high-performance organic electronic materials, enabling advancements in OLED technology and beyond.
References
-
OLED Material Synthesis: The Role of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound?. Quora. Available at: [Link]
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electrochemical properties of 2,7-dibromo-9-phenyl-9H-carbazole
An In-Depth Technical Guide to the Electrochemical Properties of 2,7-dibromo-9-phenyl-9H-carbazole
Abstract
Carbazole derivatives are foundational to the advancement of organic electronics, prized for their robust thermal stability and charge-transporting capabilities.[1] Among these, this compound stands out as a critical intermediate and building block for high-performance materials in Organic Light-Emitting Diodes (OLEDs), particularly as a precursor for hole-transporting layers (HTLs) and host materials.[2][3] A comprehensive understanding of its electrochemical properties is not merely academic; it is the cornerstone of rational material design and device engineering. This guide provides an in-depth analysis of the electrochemical profile of this compound, detailing the theoretical underpinnings, experimental validation, and practical implications for researchers and material scientists.
Introduction: The Strategic Importance of this compound
The performance of multi-layer OLED devices is fundamentally governed by the electronic properties of the constituent organic materials. The efficient injection and transport of charge carriers (holes and electrons) depend on the precise alignment of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of adjacent layers.[4][5]
This compound serves as a versatile scaffold. The carbazole core is an excellent electron-donating, hole-transporting moiety.[6][7] The strategic placement of bromine atoms at the 2 and 7 positions serves two primary purposes:
-
Electronic Tuning: As electron-withdrawing groups, the bromine atoms are expected to lower the energy of the HOMO, thereby increasing the molecule's oxidation potential and enhancing its stability against oxidative degradation.[8]
-
Synthetic Handle: The bromine atoms provide reactive sites for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of more complex, conjugated molecules with tailored properties.[9]
The N-phenyl group at the 9-position further modulates the electronic structure and enhances morphological stability.[8] This guide elucidates how these structural features translate into a distinct electrochemical signature, which can be precisely measured and leveraged for material development.
Synthetic Pathway Overview
To appreciate the material's properties, it is instructive to understand its origin. The synthesis of 2,7-dibromo-9H-carbazole is often achieved via a Cadogan cyclization, a reductive ring-closure of a nitrobiphenyl precursor. Subsequent N-arylation introduces the phenyl group. Microwave-assisted protocols have been developed to improve reaction efficiency and reduce synthesis time.[10]
Caption: Generalized synthetic route to this compound.
Electrochemical Characterization: The Power of Cyclic Voltammetry
Cyclic Voltammetry (CV) is the most precise and widely used electrochemical technique for probing the redox behavior of organic materials.[11] It provides direct insight into the energy levels of the frontier molecular orbitals, which are critical for predicting charge injection and transport efficiency in a device.[4]
The Causality of the Experiment
In a CV experiment, a linearly changing potential is applied to a working electrode submerged in a solution of the analyte. The resulting current is measured, producing a voltammogram. The core events are:
-
Oxidation (Anodic Scan): As the potential becomes more positive, an electron is removed from the molecule's HOMO. The potential at which this occurs is the oxidation potential (E_ox), a direct measure of the HOMO energy level. A lower, more easily accessible oxidation potential corresponds to a higher HOMO energy.
-
Reduction (Cathodic Scan): As the potential becomes more negative, an electron is added to the molecule's LUMO. This potential (E_red) corresponds to the LUMO energy level.
The relationship between the onset oxidation potential (E_onset_ox) and the HOMO energy is given by the empirical formula:
HOMO (eV) = -[E_onset_ox (vs. Fc/Fc⁺) + 4.8]
where E_onset_ox is referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference. The LUMO level can then be derived using the optical bandgap (E_g), determined from the onset of the UV-Vis absorption spectrum:[11][12]
LUMO (eV) = HOMO (eV) + E_g (eV)
Electrochemical Profile of Substituted Carbazoles
The are best understood in comparison to related structures. The electron-withdrawing nature of the bromine atoms significantly impacts the oxidation potential. A study on the isomeric 3,6-dibromo-9-phenyl-9H-carbazole reported a half-wave oxidation potential (E₁/₂) of +1.53 V.[8] This is a substantial positive shift compared to unsubstituted 9-phenylcarbazole (E_p,a = +1.38 V), demonstrating that the bromo groups make the molecule harder to oxidize, thus lowering and stabilizing the HOMO level.[8]
| Compound | Oxidation Potential (V vs. Ag/AgCl or SCE) | HOMO (eV) | LUMO (eV) | Reference |
| 9-Phenylcarbazole | ~1.38 V | ~-5.8 eV | ~-2.4 eV | [8] |
| 3,6-Dibromo-9-phenyl-9H-carbazole | ~1.53 V | ~-5.9 to -6.0 eV | ~-2.5 eV | [8][13] |
| This compound (Predicted) | ~1.5 - 1.6 V | ~-5.9 to -6.1 eV | ~-2.5 to -2.7 eV | Predicted |
Note: HOMO/LUMO values are often calculated using different reference standards and formulas, leading to variations in reported values. The trend of stabilization by bromo-substitution is the key takeaway.
The predicted high oxidation potential and correspondingly low-lying HOMO level make this compound and its derivatives excellent candidates for hole-transporting and host materials, as a deep HOMO level ensures stability and can facilitate efficient hole injection from standard anodes like ITO/PEDOT:PSS.
Caption: Predicted Frontier Molecular Orbital energy levels for this compound.
Protocol: A Self-Validating Workflow for Cyclic Voltammetry
Trustworthy data is paramount. This protocol describes a self-validating system for obtaining reliable electrochemical data for materials like this compound.
Materials and Setup
-
Potentiostat: Electrochemical workstation.
-
Electrochemical Cell: Three-electrode configuration.
-
Working Electrode (WE): Glassy carbon or platinum disk electrode (polished to a mirror finish before each run).
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Platinum wire or foil.[4]
-
Analyte: this compound (~1-2 mM).
-
Solvent: Anhydrous, electrochemical-grade dichloromethane (DCM) or acetonitrile.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or perchlorate (TBAP), recrystallized and dried under vacuum.[4]
-
Internal Standard: Ferrocene.
-
Inert Gas: High-purity argon or nitrogen.
Step-by-Step Methodology
-
Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Prepare a stock solution of the analyte.
-
Add the required volumes to the electrochemical cell to achieve the final concentrations.
-
-
Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[1]
-
System Validation (Blank Scan): Run a CV scan on the solvent and supporting electrolyte solution alone. This "blank" voltammogram should be featureless in the potential window of interest, confirming the purity of the system.
-
Analyte Measurement:
-
Add the analyte to the cell.
-
Perform a CV scan over a potential range expected to encompass the oxidation of the carbazole moiety (e.g., 0 V to +1.8 V vs. Ag/AgCl).
-
Optimize the scan rate (e.g., starting at 100 mV/s) to obtain a well-defined, reversible or quasi-reversible peak.
-
-
Internal Referencing:
-
After recording the analyte's voltammogram, add a small amount of ferrocene to the same cell.
-
Record the CV again. The ferrocene will exhibit a reversible oxidation wave at a known potential (~+0.4 to +0.5 V vs. Ag/AgCl, depending on conditions).
-
All measured potentials for the analyte should be reported relative to the measured Fc/Fc⁺ E₁/₂ value. This corrects for any drift in the reference electrode and ensures data comparability across different labs and experiments.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_onset_ox) by finding the intersection of the tangent to the rising oxidation peak and the baseline current.
-
Calculate the HOMO energy level using the formula described in Section 3.1.
-
Caption: Self-validating workflow for cyclic voltammetry measurements.
Implications for OLED Device Engineering
The electrochemical data for this compound directly informs its application in OLEDs.
-
Hole Injection/Transport: A deep HOMO level (~-6.0 eV) provides good energetic alignment with common anode materials (like PEDOT:PSS, with a work function of ~-5.2 eV), facilitating efficient hole injection. This stability also prevents charge leakage and contributes to device longevity.
-
Host Material Suitability: When used as a building block for a host material, its high triplet energy (a property related to the HOMO-LUMO gap) is crucial for confining the excitons on a phosphorescent guest emitter, preventing energy loss and ensuring high efficiency in Phosphorescent OLEDs (PhOLEDs). The electron-withdrawing bromo groups help maintain a wide bandgap, which is necessary for a high triplet energy host.
-
Chemical Stability: A higher oxidation potential implies greater resistance to degradation during device operation, a critical factor for achieving long operational lifetimes.[11]
Conclusion
This compound is a strategically designed molecule whose electrochemical properties are pivotal to its function in advanced organic electronics. Its high oxidation potential and deep HOMO level, conferred by the 2,7-dibromo substitution, impart significant electrochemical stability. This characteristic, combined with the synthetic versatility offered by the bromine atoms, makes it an invaluable precursor for developing robust and efficient hole-transporting and host materials for next-generation OLEDs. The rigorous, self-validating experimental workflow detailed herein provides a reliable framework for characterizing this and other novel materials, bridging the gap between molecular design and high-performance device fabrication.
References
- Vertex AI Search. OLED Material Synthesis: The Role of this compound.
- Asiri, A. M., et al. (2014). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science.
- IIETA. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms.
- Yandimoglu, M., Gorgun, K., & Hur, E. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics.
- Gagnon, E., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E.
- Chiu, Y.-S., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society.
- ResearchGate. Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative.
- Verbitskiy, E., et al. (2015). Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety. Dyes and Pigments.
- ResearchGate. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor.
- KTU ePubl. Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials.
- ResearchGate. Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED.
- BenchChem. Electrochemical Showdown: A Comparative Analysis of 9-Phenylcarbazole and Its Derivatives.
- Wang, P., et al. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry.
- Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules.
-
Wikipedia. HOMO and LUMO. Available from: [Link]
- ResearchGate. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.
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An In-depth Technical Guide to the Photophysical Properties of 2,7-dibromo-9-phenyl-9H-carbazole
This technical guide provides a comprehensive overview of the synthesis and photophysical characterization of 2,7-dibromo-9-phenyl-9H-carbazole. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core principles and practical methodologies for understanding the photophysical behavior of this important carbazole derivative. While specific quantitative photophysical data for this compound is not extensively available in the public domain, this guide furnishes detailed protocols for its synthesis and subsequent photophysical evaluation, empowering researchers to generate this critical data.
Introduction: The Significance of this compound
Carbazole derivatives are a cornerstone of modern organic electronics, finding widespread application in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and as pharmaceutical intermediates.[1][2] Their excellent charge transport properties and thermal stability make them ideal building blocks for advanced materials.[2] this compound, a white crystalline powder with a melting point in the range of 179.0 to 183.0 °C and a molecular weight of 401.095 g/mol , serves as a crucial precursor in the synthesis of these high-performance organic materials.[2] The strategic placement of bromine atoms at the 2 and 7 positions of the carbazole core, coupled with a phenyl group at the 9-position, imparts specific electronic and steric characteristics that are highly sought after in material design.[2]
This guide will first detail the synthetic routes to obtain high-purity this compound. Subsequently, it will provide a thorough exposition of the experimental methodologies required to elucidate its fundamental photophysical properties, including absorption, emission, fluorescence quantum yield, and excited-state lifetime.
Synthesis and Purification
The reliable synthesis of this compound is paramount for its application in research and development. Several synthetic strategies have been reported for carbazole derivatives, with the Cadogan cyclization being a prominent method for forming the carbazole core.[3] Microwave-assisted organic synthesis has also emerged as an efficient "green" alternative for the preparation of 2,7-dibromo-9H-carbazole and its derivatives, significantly reducing reaction times.[4][5]
Synthetic Protocol: Buchwald-Hartwig Amination (Illustrative)
While various methods exist, the Buchwald-Hartwig amination offers a versatile route for the N-arylation of carbazoles. The following is a generalized protocol that can be adapted for the synthesis of 9-phenylcarbazole from carbazole and can be conceptually applied to the synthesis of this compound from 2,7-dibromo-9H-carbazole.
Reaction Scheme:
A representative Buchwald-Hartwig amination workflow.
Materials:
-
2,7-dibromo-9H-carbazole
-
Bromobenzene
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., tri-tert-butylphosphine)
-
Base (e.g., potassium carbonate)
-
Crown ether (e.g., 18-Crown-6)
-
Anhydrous solvent (e.g., xylene)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Premixing: In a dry, inert atmosphere, combine the palladium catalyst and phosphine ligand in the anhydrous solvent. Stir the mixture at room temperature for approximately 20 minutes.[6]
-
Reactant Addition: To the catalyst mixture, sequentially add 2,7-dibromo-9H-carbazole, bromobenzene, the crown ether, and the base.[6]
-
Reaction: Heat the mixture to reflux under an inert atmosphere for approximately 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Separate the organic phase from the solid residues. Wash the organic phase with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.[7]
Purification and Characterization
Purity is critical for obtaining reliable photophysical data.[2] Column chromatography is a standard method for purification.[7] The identity and purity of the synthesized compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: To assess purity.
Core Photophysical Properties: A Methodological Approach
The interaction of this compound with light is governed by its electronic structure. The following sections detail the experimental protocols to quantify its key photophysical parameters.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states upon absorption of light.
Experimental Protocol:
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the desired wavelength range (e.g., dichloromethane, chloroform, tetrahydrofuran).[8]
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a volumetric flask. Prepare a series of dilutions (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 0.1).[8][9]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[9]
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Measure the absorbance spectrum of each diluted solution over the desired wavelength range (e.g., 200-600 nm).[8]
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy: Emission and Quantum Yield
Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state.
Experimental Protocol for Emission Spectrum:
-
Sample Preparation: Use a dilute solution (absorbance at the excitation wavelength < 0.1) to avoid inner filter effects.[10]
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and emission detector.[9]
-
Measurement:
-
Set the excitation wavelength (λex), typically at the main absorption maximum (λmax).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). The difference between λmax and λem is the Stokes shift.
Experimental Protocol for Fluorescence Quantum Yield (ΦF) - Comparative Method:
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a reliable approach.[10][11]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[10]
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength kept below 0.1.[10]
-
Measurement:
-
Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.
-
Record the fluorescence emission spectra of all solutions under identical instrument settings (excitation wavelength, slit widths).
-
-
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Time-Resolved Fluorescence Spectroscopy: Excited-State Lifetime
The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[12]
Experimental Protocol (TCSPC):
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., picosecond laser diode), a sample holder, a fast photodetector (e.g., photomultiplier tube), and timing electronics.
-
Measurement:
-
Excite the sample with the pulsed light source.
-
The detector measures the arrival time of the first emitted photon relative to the excitation pulse.
-
This process is repeated many times to build a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay function to extract the excited-state lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
Where I₀ is the initial intensity and τ is the lifetime.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique to study the dynamics of excited states, including non-emissive states like triplet states.[13][14]
Experimental Protocol:
-
Instrumentation: A typical transient absorption setup uses an ultrafast laser system. The laser output is split into two beams: a high-intensity "pump" beam to excite the sample and a lower-intensity "probe" beam to measure the absorption changes.[13][15]
-
Measurement:
-
The pump pulse excites a fraction of the molecules in the sample.
-
The probe pulse, delayed by a specific time, passes through the sample, and its absorption is measured.
-
By varying the delay time between the pump and probe pulses, a time-resolved absorption spectrum is generated.
-
-
Data Analysis: The data reveals the formation and decay of transient species, such as excited singlet states and triplet states, providing insights into processes like intersystem crossing.[16]
Overall workflow for the synthesis and photophysical characterization.
Data Summary (Illustrative Table)
The following table illustrates how the photophysical data for this compound should be structured once obtained through the methodologies described above. Note: The values presented are placeholders and do not represent actual experimental data.
| Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | τ (ns) |
| Dichloromethane | TBD | TBD | TBD | TBD | TBD | TBD |
| Tetrahydrofuran | TBD | TBD | TBD | TBD | TBD | TBD |
| Toluene | TBD | TBD | TBD | TBD | TBD | TBD |
| Cyclohexane | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Conclusion
This technical guide has outlined the essential synthetic and analytical framework for the comprehensive study of the photophysical properties of this compound. By following the detailed protocols for synthesis, purification, and spectroscopic characterization, researchers can obtain the high-quality data necessary to advance the application of this versatile molecule in organic electronics and other fields. The provided methodologies ensure a self-validating system, promoting scientific rigor and reproducibility. The continued investigation into the photophysical behavior of such carbazole derivatives will undoubtedly fuel further innovation in materials science and technology.
References
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- 4. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | CoLab [colab.ws]
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- 9. UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method [mdpi.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of 2,7-dibromo-9-phenyl-9H-carbazole
As a Senior Application Scientist, this guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the critical safety protocols and handling procedures for this compound. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a robust and self-validating system of safety.
This compound is a key intermediate in the synthesis of advanced materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) due to its excellent charge transport properties and thermal stability.[1] A thorough understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Data | Source(s) |
| Molecular Formula | C₁₈H₁₁Br₂N | [1] |
| Molecular Weight | 401.10 g/mol | [1] |
| CAS Number | 444796-09-2 | [1] |
| Appearance | White to off-white or very pale yellow crystalline powder. | [1][2] |
| Melting Point | 179.0 to 183.0 °C | [1] |
| Purity | Typically ≥97% for use as a synthetic intermediate. | [1] |
| Storage Temperature | Room temperature, in a dry, tightly sealed container. | [2][3] |
These properties, particularly its solid, powdered form, dictate the primary physical hazard: the potential for airborne dust generation during handling.
Hazard Identification and GHS Classification
While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, we can infer its hazard profile from data on closely related analogues, such as other brominated phenyl-carbazoles and the parent 2,7-dibromo-9H-carbazole. The primary hazards are associated with irritation and acute toxicity.
| GHS Classification & Precautionary Statements |
| Pictograms: GHS06 (Skull and Crossbones) GHS07 (Exclamation Mark) |
| Signal Word: Danger |
| Hazard Statements (H-Codes): H301: Toxic if swallowed. H315: Causes skin irritation.[2][4][5][6] H319: Causes serious eye irritation.[2][4][5][6] H335: May cause respiratory irritation.[2] |
| Precautionary Statements (P-Codes) - Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash skin thoroughly after handling.[4][6][7] P270: Do not eat, drink or smoke when using this product.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][7][8] |
| Precautionary Statements (P-Codes) - Response: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8] P302 + P352: IF ON SKIN: Wash with plenty of water.[4][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] |
Causality of Hazards: The irritant properties of this compound are largely attributable to the halogenated aromatic structure. Brominated organic molecules can be reactive and may interact with biological macromolecules on the skin, in the eyes, or in the respiratory tract, leading to an inflammatory response. The potential for toxicity if swallowed is a serious concern, necessitating strict controls to prevent ingestion.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential for mitigating the risks associated with handling this compound. The selection of PPE must be based on a risk assessment of the specific procedure being performed.
| PPE Category | Specification | Rationale and Field Insights |
| Engineering Controls | Chemical Fume Hood | Primary Line of Defense: All manipulations of the solid compound must occur in a properly functioning chemical fume hood. This is non-negotiable as it prevents the inhalation of airborne particulates that can be generated during weighing or transfer operations.[8] |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant risk of splashing. | Causality: Protects against direct contact of dust particles with the eyes, which can cause serious irritation.[4][9] Goggles provide a seal around the eyes, which standard safety glasses do not. |
| Skin Protection | Gloves: Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[10] Lab Coat: A long-sleeved, flame-resistant lab coat. | Mechanism of Protection: Nitrile gloves provide a robust barrier against halogenated organic solids.[10] Gloves must be inspected before use and changed immediately if contaminated or after approximately 30-60 minutes of use to prevent permeation.[10][11] A lab coat prevents incidental skin contact on the arms and body.[9] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator with a particulate filter. | Situational Requirement: While a fume hood is the primary control, a respirator should be used if engineering controls are insufficient, during large-scale transfers where dust is unavoidable, or when cleaning up spills.[12][13] This provides a final barrier against inhaling irritant dust. |
Safe Handling and Storage Procedures
Adherence to meticulous handling and storage protocols is fundamental to laboratory safety.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[12]
-
Location: Conduct all work in a designated area within a chemical fume hood.
-
Dispensing: When weighing, use a spatula to gently transfer the solid. Avoid pouring the powder, as this increases the likelihood of generating airborne dust. Use weighing paper or a glass container to prevent contamination of the balance.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[9][13] Decontaminate all surfaces and equipment used.
-
Waste: Dispose of contaminated consumables (e.g., weighing papers, gloves) in a clearly labeled hazardous waste container for halogenated organic solids.[9]
Storage Protocol:
-
Container: Store in a tightly closed, properly labeled container.[3][13]
-
Location: Keep in a cool, dry, and well-ventilated area.[3][13]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids, as these materials can lead to vigorous and potentially hazardous reactions.[12]
Accidental Release and Emergency Procedures
A pre-planned response is critical for managing accidental exposures or releases effectively.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][5][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][5][13] |
Accidental Spill Response Workflow:
The following workflow outlines a systematic approach to managing a spill of solid this compound.
Caption: Workflow for responding to an accidental spill.
Stability, Reactivity, and Toxicological Profile
-
Reactivity: The compound is generally stable under recommended storage conditions. However, it should be kept away from strong oxidizing agents and strong acids.[12]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[5][12] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][14]
-
Toxicological Information: Detailed toxicological data for this compound is not extensively published. However, the parent compound, carbazole, is listed by IARC as Group 2B, "possibly carcinogenic to humans," and is suspected of causing genetic defects.[15] Halogenated carbazoles may cause skin irritation and potential genetic disorders upon direct exposure.[16] Given these factors, it is prudent to handle this compound with the assumption that it may have similar long-term health effects.
References
-
Acros Organics. (2004). 9H-Carbazole Material Safety Data Sheet. University of Puerto Rico Mayagüez. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
OLED Material Tech. (n.d.). OLED Material Synthesis: The Role of this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Phenylcarbazole PubChem CID 70851. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbazole PubChem CID 6854. PubChem. Retrieved from [Link]
-
ResearchGate. (2024). Structure of 2,7‐dibromo‐9H‐carbazole and the molecular formula of the.... Retrieved from [Link]
-
ResearchGate. (2023). Density functional theory calculations for interactions of 2-bromo 9H carbazole and 2,7-dibromo 9H carbazole with human serum albumin. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PMC. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). GHS Classification Summary. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 9H-Carbazole, 9-phenyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Retrieved from [Link]
-
Chemistry World. (2011). Firefighters need more protection from chemical fumes. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2,7-dibromo-9-phenyl-9H-carbazole in OLEDs
Introduction: The Strategic Importance of 2,7-dibromo-9-phenyl-9H-carbazole in Advanced OLEDs
The landscape of organic light-emitting diodes (OLEDs) is one of continuous innovation, driven by the quest for materials that can deliver higher efficiency, longer operational lifetimes, and superior color purity. In this context, carbazole derivatives have emerged as a cornerstone of modern OLED technology, prized for their exceptional charge transport characteristics and high thermal stability.[1][2] Among the myriad of carbazole-based building blocks, This compound stands out as a pivotal intermediate for the synthesis of a new generation of high-performance OLED materials.[1][2]
This technical guide provides an in-depth exploration of the applications of this compound in the realm of OLEDs. We will delve into its role as a versatile precursor for host materials, hole-transporting layers (HTLs), and emissive materials. The protocols detailed herein are designed to provide researchers, materials scientists, and drug development professionals with a practical framework for leveraging this compound's unique properties in the design and fabrication of advanced OLED devices.
Physicochemical Properties of this compound
A thorough understanding of the foundational properties of this compound is critical for its effective application.
| Property | Value | Reference |
| CAS Number | 444796-09-2 | [1] |
| Molecular Formula | C₁₈H₁₁Br₂N | [1] |
| Molecular Weight | 401.095 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 179.0 to 183.0 °C | [1] |
| Purity | ≥ 97% (typical for OLED applications) | [1] |
The presence of bromine atoms at the 2 and 7 positions of the carbazole core provides reactive sites for further functionalization through various cross-coupling reactions. The phenyl group at the 9-position enhances the molecule's thermal stability and influences its electronic properties.
Applications in OLED Material Synthesis
The primary utility of this compound lies in its role as a versatile building block for a range of OLED materials. The bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of functional groups.
I. Synthesis of Host Materials
Host materials are a critical component of the emissive layer in phosphorescent OLEDs (PhOLEDs), where they serve to disperse the phosphorescent dopant, facilitate charge transport, and confine excitons on the guest molecules. Carbazole-based hosts are particularly favored for their high triplet energies, which is essential for efficient blue PhOLEDs.
This protocol outlines a representative synthesis of a host material derived from this compound using a Buchwald-Hartwig amination.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Carbazole (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dried Schlenk flask, add this compound, carbazole, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional DCM.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Recrystallize the purified product from a suitable solvent system (e.g., DCM/methanol) to obtain the final product as a white solid.
II. Synthesis of Hole-Transporting Materials (HTMs)
Efficient hole injection and transport are crucial for achieving high-performance OLEDs. Carbazole derivatives are well-suited for this purpose due to their electron-rich nature.
This protocol describes the synthesis of a hole-transporting material via a Buchwald-Hartwig amination.
Reaction Scheme:
Synthesis of a representative hole-transporting material.
Materials:
-
This compound (1.0 equiv)
-
Diphenylamine (2.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.04 equiv)
-
Tri-tert-butylphosphine (P(tBu)₃) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, combine this compound, diphenylamine, Pd(OAc)₂, P(tBu)₃, and sodium tert-butoxide in a reaction vessel.
-
Add anhydrous toluene and seal the vessel.
-
Heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with toluene and filter through a short plug of silica gel, washing with additional toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/DCM gradient).
-
Further purify the material by sublimation under high vacuum to achieve the purity required for OLED device fabrication.
OLED Device Fabrication and Characterization
The following protocol details the fabrication of a phosphorescent OLED (PhOLED) using a host material derived from this compound.
Protocol 3: Fabrication of a Green PhOLED
Device Architecture:
A typical multi-layer PhOLED device structure.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material: e.g., Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)
-
Hole Transport Layer (HTL) material: e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Host material: Synthesized 2,7-dicarbazolyl-9-phenyl-9H-carbazole derivative
-
Green phosphorescent dopant: e.g., fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
-
Hole Blocking Layer (HBL) and Electron Transport Layer (ETL) material: e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning equipment (ultrasonic bath, UV-ozone cleaner)
-
Glovebox system for device encapsulation
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum.
-
HIL: Deposit HAT-CN to a thickness of 10 nm at a rate of 0.1 Å/s.
-
HTL: Deposit NPB to a thickness of 40 nm at a rate of 1-2 Å/s.
-
EML: Co-evaporate the synthesized host material and Ir(ppy)₃ at a specific doping concentration (e.g., 6-10 wt%) to a total thickness of 30 nm. The deposition rates should be carefully controlled to achieve the desired doping ratio.
-
HBL: Deposit TPBi to a thickness of 10 nm at a rate of 1-2 Å/s.
-
ETL: Deposit TPBi to a thickness of 30 nm at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
EIL: Deposit LiF to a thickness of 1 nm at a rate of 0.1-0.2 Å/s.
-
Cathode: Deposit Al to a thickness of 100 nm at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated devices to a glovebox without exposure to air and moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to prevent degradation.
-
Characterization and Performance Metrics
The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of the synthesized materials.
Key Performance Parameters:
| Parameter | Description |
| Current Density-Voltage-Luminance (J-V-L) Characteristics | Measures the relationship between the applied voltage, the current flowing through the device, and the resulting brightness. |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. |
| Current Efficiency | The ratio of the luminance to the current density (cd/A). |
| Power Efficiency | The ratio of the luminance to the input power (lm/W). |
| Electroluminescence (EL) Spectrum | The emission spectrum of the device, which determines the color of the emitted light. |
| Commission Internationale de l'Éclairage (CIE) Coordinates | A quantitative measure of the color of the emitted light. |
| Operational Lifetime (e.g., LT₅₀) | The time it takes for the initial luminance of the device to decrease by 50% under constant current operation. |
Expected Performance:
OLEDs fabricated with host materials derived from this compound are expected to exhibit high efficiency and good stability. For a green PhOLED with an Ir(ppy)₃ dopant, typical high-performance devices can achieve external quantum efficiencies exceeding 20%, current efficiencies of over 60 cd/A, and power efficiencies greater than 50 lm/W. The high triplet energy of the carbazole-based host effectively confines excitons on the green phosphorescent emitter, leading to efficient light emission.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of advanced materials for OLED applications. Its strategic di-bromo functionality allows for the creation of a diverse range of host materials, hole-transporting materials, and emissive materials through well-established synthetic protocols such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this key intermediate in developing next-generation OLEDs with enhanced performance and stability.
The continued exploration of novel derivatives of this compound, particularly in the development of materials for thermally activated delayed fluorescence (TADF) and blue phosphorescent OLEDs, represents a promising avenue for future research. The robust and tunable nature of the carbazole core, combined with the synthetic accessibility provided by the dibromo-functionality, ensures that this compound will remain at the forefront of OLED material innovation for years to come.
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Application Notes and Protocols for 2,7-dibromo-9-phenyl-9H-carbazole as a Versatile Building Block for Hole Transport Materials
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in organic electronics on the application of 2,7-dibromo-9-phenyl-9H-carbazole. While primarily recognized as a crucial intermediate in the synthesis of advanced organic electronic materials, its inherent properties make its derivatives highly suitable for hole transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). These application notes detail the material's fundamental properties, provide a validated synthesis protocol, and outline procedures for its incorporation into functional hole transport materials and subsequent device fabrication. The causality behind experimental choices is explained to provide a deeper understanding of the structure-property relationships in this class of materials.
Introduction: The Strategic Importance of the 2,7-Disubstituted Carbazole Scaffold
The carbazole moiety is a cornerstone in the design of high-performance materials for organic electronics, owing to its rigid, planar structure, excellent thermal stability, and inherent hole-transporting capabilities.[1] The nitrogen atom and the aromatic rings provide a rich electronic system conducive to charge transport. The 2,7-disubstitution pattern on the carbazole core is of particular interest as it allows for the extension of π-conjugation along the long axis of the molecule, which can lead to enhanced charge carrier mobility compared to other substitution patterns.[2]
This compound serves as a pivotal building block in this context. The bromine atoms at the 2 and 7 positions offer reactive sites for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile synthesis of a diverse library of functional molecules.[3] The phenyl group at the 9-position enhances the material's amorphous properties and solubility, which are critical for forming high-quality thin films in device fabrication.[4] This document will explore the fundamental properties of this compound and provide detailed protocols for its synthesis and its use as a precursor for a representative hole transport material.
Material Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in the synthesis of advanced functional materials.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₁Br₂N | [4] |
| Molecular Weight | 401.10 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 179.0 - 183.0 °C | [4] |
| CAS Number | 444796-09-2 | [4] |
Electronic and Thermal Properties (Typical for 2,7-Disubstituted Carbazole Derivatives)
| Property | Typical Value Range | Significance in Device Performance | Source |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.8 eV | Determines the energy barrier for hole injection from the anode and alignment with the perovskite valence band. | [5][6] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.5 eV | Influences the electron-blocking capability of the hole transport layer. | [5] |
| Triplet Energy (E_T) | ~3.02 eV | A high triplet energy is crucial for host materials in phosphorescent OLEDs to prevent reverse energy transfer from the dopant. | |
| Hole Mobility (μ_h) | 10⁻⁵ to 10⁻³ cm²/V·s | A higher hole mobility leads to more efficient charge transport and lower device operating voltage. | [7] |
| Glass Transition Temperature (T_g) | > 100 °C | A high T_g indicates good morphological stability of the thin film at elevated operating temperatures, leading to longer device lifetime. | [8] |
| Decomposition Temperature (T_d) | > 300 °C | High thermal stability is essential for fabrication processes involving thermal evaporation and for long-term device stability. | [9] |
Synthesis and Purification Protocol
The following section provides a detailed, step-by-step protocol for the synthesis of 2,7-dibromo-9H-carbazole, followed by its N-phenylation to yield the target compound, this compound.
Synthesis of 2,7-dibromo-9H-carbazole via Cadogan Cyclization
The Cadogan cyclization is a powerful method for the synthesis of carbazoles from o-nitrobiphenyls.[3]
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Application Note: Synthesis of High-Performance Conjugated Polymers from 2,7-Dibromo-9-phenyl-9H-carbazole
Abstract: This document provides a comprehensive guide for the synthesis of conjugated polymers derived from the 2,7-dibromo-9-phenyl-9H-carbazole monomer. Carbazole-based polymers are a cornerstone in the field of organic electronics, prized for their exceptional thermal stability, high hole-transport mobility, and strong fluorescence.[1][2] The 2,7-linkage topology, in particular, promotes a more linear and conjugated polymer backbone compared to 3,6-linked analogues, leading to enhanced electronic properties and a lower band gap, which are highly desirable for applications in organic light-emitting diodes (OLEDs), photovoltaics (PVs), and field-effect transistors (OFETs).[2][3][4] This guide details two primary palladium- and nickel-catalyzed polymerization methodologies—Suzuki-Miyaura coupling and Yamamoto coupling—offering field-proven insights into reaction mechanisms, optimization, and detailed, step-by-step protocols for researchers and professionals in materials science and drug development.
Foundational Principles: Choosing the Right Polymerization Strategy
The synthesis of poly(2,7-carbazole)s from this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The choice between Suzuki and Yamamoto polymerization depends on the desired final polymer architecture: an alternating copolymer or a homopolymer, respectively.
Suzuki-Miyaura Coupling: Crafting Alternating Copolymers
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of well-defined alternating copolymers.[5][6] The reaction involves the palladium-catalyzed cross-coupling of the di-halogenated carbazole monomer with an aromatic comonomer functionalized with two boronic acid or boronic ester groups (an A-A + B-B type polymerization).[7][8]
Causality Behind Component Selection:
-
Catalyst System: The heart of the reaction is a Palladium(0) species, which is typically generated in situ from a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a direct Pd(0) source such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[9][10] The choice of ligand (e.g., triphenylphosphine, bulky dialkylbiaryl phosphines) is critical; it stabilizes the Pd(0) center, enhances its solubility, and modulates its reactivity to promote the key steps of oxidative addition and reductive elimination.[11][12]
-
Base: A base is essential to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step with the palladium center.[13] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), often used in an aqueous solution to create a two-phase reaction medium.[9][12]
-
Solvent System: A biphasic solvent system, such as toluene and water, is frequently employed to dissolve both the organic-soluble monomers and catalyst and the water-soluble inorganic base.[9] Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.
Caption: Catalytic cycle for Suzuki-Miyaura polymerization.
Yamamoto Coupling: Synthesizing Homopolymers
The Yamamoto coupling is a dehalogenative polycondensation method ideal for synthesizing homopolymers from dihalo-aromatic monomers.[14] This reaction utilizes a stoichiometric amount of a zero-valent nickel complex, most commonly bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], to couple the this compound monomers.[15][16]
Causality Behind Component Selection:
-
Nickel(0) Reagent: Ni(cod)₂ is a highly effective coupling agent. The cyclooctadiene (cod) ligands are easily displaced, allowing the carbazole monomer to coordinate to the nickel center.[15] Alternatively, an active Ni(0) species can be generated in situ from a stable Ni(II) salt, such as NiCl₂(bpy), using a reducing agent like zinc dust.[17]
-
Ligand: A neutral ligand, such as 2,2'-bipyridine (bpy) or triphenylphosphine (PPh₃), is essential. It stabilizes the organonickel intermediates formed during the catalytic cycle and accelerates the final reductive elimination step that forms the C-C bond.[15][18]
-
Solvent: Anhydrous, polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are required to ensure the solubility of the reagents and the growing polymer chain, and to prevent quenching of the highly reactive organonickel species.[15][19]
Caption: General workflow for polymer synthesis and purification.
Data Presentation and Characterization
The synthesized polymers must be thoroughly characterized to validate their structure, molecular weight, and relevant properties.
Typical Polymer Properties
| Polymerization Method | Comonomer (for Suzuki) | Mn ( g/mol ) | PDI (Mw/Mn) | λ_abs (nm, film) | λ_em (nm, film) |
| Yamamoto | None (Homopolymer) | 8,000 - 20,000 | 1.5 - 2.5 | ~390-410 | ~420-440 (Blue) |
| Suzuki | 1,4-Phenylene | 10,000 - 30,000 | 1.8 - 2.8 | ~400-420 | ~430-460 (Blue) |
| Suzuki | 2,5-Thienylene | 15,000 - 50,000 | 2.0 - 3.0 | ~450-550 | ~550-650 (Green-Red) |
Note: Data are representative values. Actual results will vary based on precise reaction conditions and purification efficacy. [14][20][21]
Essential Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the polymer's chemical structure and regioregularity. The disappearance of signals corresponding to the bromine atoms and the appearance of new aromatic proton signals confirm successful polymerization. [14][22]* Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. [14][20]* Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) assesses the thermal stability of the polymer, while differential scanning calorimetry (DSC) can identify the glass transition temperature (Tg), which is crucial for device fabrication and stability. [20]* Spectroscopy (UV-Vis & PL): UV-visible absorption and photoluminescence (PL) spectroscopy reveal the polymer's optoelectronic properties, including its absorption spectrum and emission color, which are fundamental to its function in devices. [22]* Cyclic Voltammetry (CV): CV is an electrochemical technique used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, which dictates charge injection and transport properties. [14][23]
References
- MDPI. (n.d.). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole.
- BenchChem. (2025). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole.
- UMS Institutional Repository. (2024). Synthesis and characterization of carbazole-based conjugated polymer via direct arylation polymerization.
- Taylor & Francis. (n.d.). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.
- ProQuest. (n.d.). Synthesis and Characterization of Carbazole Based Donor-Acceptor-Donor Type Polymer for NLO Applications.
- Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.
- TÜBİTAK Academic Journals. (2022). Synthesis and characterization of a series of conducting polymers based on indole and carbazole.
- The Royal Society of Chemistry. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization.
- (n.d.). Synthesis and Characterization of p-Type Poly(2,7- carbazole) Materials for Solar Cells.
- Oxford Academic. (n.d.). Solid-state nickel(0)-mediated Yamamoto coupling enabled by mechanochemistry.
- (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- MDPI. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years.
- (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- YouTube. (2020). Suzuki cross-coupling reaction.
- NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed Central. (n.d.). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years.
- Chegg.com. (2020). Solved can anyone explain me the yamamoto coupling mechanism.
- ACS Publications. (n.d.). Poly(2,7-carbazole)s: Structure−Property Relationships.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Cross-coupling reactions for preparation of π-conjugated polymers.
- ResearchGate. (n.d.). Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization.
- (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
- The Dong Group. (2015). Ni or Pd Catalyst for Synthesis of Conjugated Polymers.
- ResearchGate. (2025). Syntheses of Conjugated Polymers Derived fromN-Alkyl-2,7-carbazoles.
- ResearchGate. (2025). Poly(2,7-carbazole)s: Structure−Property Relationships.
- ResearchGate. (2025). Synthesis and Characterization of Poly( N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials.
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Protocol for the N-Alkylation of 2,7-dibromo-9-phenyl-9H-carbazole: A Comprehensive Guide to Synthesis, Purification, and Characterization
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
The N-alkylation of carbazole derivatives is a cornerstone transformation in the synthesis of functional organic materials and pharmaceutical intermediates. 2,7-dibromo-9-phenyl-9H-carbazole is a critical building block, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs), owing to its excellent charge transport properties and thermal stability.[1] This application note provides a detailed, field-proven protocol for the efficient N-alkylation of this compound. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide comprehensive guidelines for reaction monitoring, product purification, and characterization. This document is intended to equip researchers, scientists, and drug development professionals with a robust and reproducible methodology.
Introduction and Scientific Principles
The carbazole nucleus is a privileged scaffold in materials science and medicinal chemistry. The introduction of an alkyl chain at the 9-position (N-alkylation) is a common strategy to enhance the solubility of the molecule and to fine-tune its electronic and steric properties, which is crucial for controlling molecular packing in solid-state devices like OLEDs.[2]
The N-alkylation reaction proceeds via a classical two-step sequence involving an acid-base reaction followed by a nucleophilic substitution.
Step 1: Deprotonation. The hydrogen atom on the carbazole nitrogen is acidic, with a pKa in the mid-teens.[3] This allows for its removal by a suitable base to form a highly nucleophilic carbazole anion. The choice of base is critical and depends on the desired reaction kinetics and conditions. Strong bases like sodium hydride (NaH) afford rapid and irreversible deprotonation at room temperature, while milder bases such as potassium carbonate (K₂CO₃) require heat to drive the reaction.[4][5][6]
Step 2: Nucleophilic Attack. The generated carbazole anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., R-Br, R-I) in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new nitrogen-carbon bond, yielding the desired N-alkylated product.
For enhanced efficiency, modern methodologies such as Phase-Transfer Catalysis (PTC) or microwave-assisted synthesis can be employed.[3][7] Microwave irradiation, in particular, can dramatically reduce reaction times and often leads to cleaner reactions with higher yields.[8][9][10][11] This protocol will focus on a conventional thermal method that is widely accessible and highly reliable.
Experimental Protocol
This protocol details the N-alkylation using 1-bromooctane as a representative alkylating agent. The principles can be readily adapted for other primary and some secondary alkyl halides.
Materials and Equipment
Reagents:
-
This compound (MW: 401.10 g/mol )[1]
-
Alkyl Halide (e.g., 1-bromooctane)
-
Base (e.g., Sodium Hydride, 60% dispersion in mineral oil, or Potassium Carbonate, anhydrous)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Organic Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
UV lamp for TLC visualization
Reagent Parameter Table
| Reagent | Role | Molar Equivalents | Rationale |
| This compound | Starting Material | 1.0 | The electrophilic core to be functionalized. |
| Sodium Hydride (NaH) | Strong Base | 1.2 - 1.5 | Ensures complete and rapid deprotonation of the carbazole N-H. Excess accounts for any reaction with trace water. |
| or Potassium Carbonate (K₂CO₃) | Mild Base | 2.0 - 3.0 | A weaker, safer base that requires heating. A larger excess is used to drive the equilibrium towards the deprotonated state.[4] |
| Alkyl Halide (e.g., 1-bromooctane) | Alkylating Agent | 1.2 - 2.0 | An excess ensures the reaction goes to completion and compensates for any potential side reactions or volatility. |
| Anhydrous DMF or THF | Solvent | - | Aprotic polar solvents that effectively dissolve the reactants and facilitate the SN2 reaction. DMF is often preferred for its high boiling point. |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst (Optional) | 0.05 - 0.1 | Recommended if using K₂CO₃ with a less polar solvent like Toluene to facilitate the transfer of the base into the organic phase.[7] |
Overall Experimental Workflow
The following diagram illustrates the complete workflow from reaction setup to the final, purified product.
Caption: Workflow for N-alkylation of this compound.
Step-by-Step Synthesis Procedure
Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium hydride reacts violently with water to produce flammable hydrogen gas; handle with extreme care.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.0 g, 5.0 mmol).
-
Solvent Addition: Add anhydrous DMF (25 mL) to the flask. Stir the mixture until the solid is fully dissolved.
-
Inert Atmosphere: Fit the flask with a septum and flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Deprotonation (Using NaH): a. Cool the flask to 0 °C in an ice bath. b. Carefully add sodium hydride (60% dispersion in oil, e.g., 0.24 g, 6.0 mmol, 1.2 equiv) to the stirred solution in small portions. c. Causality: Adding NaH portion-wise at 0°C safely controls the exothermic reaction and the rate of hydrogen gas evolution. d. Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of the carbazole anion is often indicated by a color change.
-
Alkylation: a. Add the alkylating agent (e.g., 1-bromooctane, 1.16 g, 6.0 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe. b. Heat the reaction mixture to 60-80 °C using a heating mantle.
-
Reaction Monitoring: a. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use a solvent system such as 10:1 Hexanes:Ethyl Acetate. b. Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture. c. The reaction is complete when the starting carbazole spot has been completely consumed, indicated by its disappearance under UV light. This typically takes 2-6 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully quench the reaction by pouring it into a beaker containing ice-cold deionized water (100 mL). This will precipitate the crude product and dissolve the DMF and inorganic salts. c. Stir the resulting suspension for 15-20 minutes.
-
Extraction: a. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL). b. Combine the organic layers. Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). c. Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer, aiding the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, often as an oil or waxy solid.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to separate the product from non-polar impurities (like mineral oil from NaH) and any unreacted starting materials. c. Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the pure N-alkylated product. For crystalline solids, recrystallization from a solvent system like ethanol or hexanes can provide a highly pure final product.[7]
Characterization of the Final Product
The identity and purity of the synthesized 2,7-dibromo-9-alkyl-9-phenyl-9H-carbazole should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most telling evidence of successful alkylation is the disappearance of the broad singlet corresponding to the N-H proton (typically > 8 ppm) and the appearance of new signals in the aliphatic region corresponding to the protons of the newly introduced alkyl chain. The protons on the methylene group directly attached to the nitrogen will appear as a characteristic triplet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the presence of all carbon atoms in the molecule, including those of the new alkyl chain.
-
MS (Mass Spectrometry): Provides the molecular weight of the product, which should match the calculated mass for the N-alkylated structure. The isotopic pattern from the two bromine atoms will be a key diagnostic feature.
-
Melting Point: A sharp, defined melting point is a strong indicator of high purity for solid products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base or base degradation.2. Reaction time too short.3. Inactive alkylating agent. | 1. Use fresh, high-quality base. Ensure an inert atmosphere to prevent quenching.2. Increase reaction time and continue monitoring by TLC.3. Use a more reactive halide (I > Br > Cl). Check the purity of the alkylating agent. |
| Low Yield | 1. Inefficient extraction.2. Product loss during chromatography.3. Reaction quenched by water. | 1. Perform multiple extractions. Ensure the pH is neutral before extraction.2. Use a less polar eluent for chromatography to prevent premature elution.3. Use anhydrous solvents and maintain a strict inert atmosphere. |
| Side Products | 1. Elimination reaction (if using a secondary or bulky alkyl halide).2. Over-alkylation (unlikely for carbazole). | 1. Use a less-hindered primary alkyl halide. Run the reaction at a lower temperature.2. Ensure stoichiometry is controlled. |
References
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. Retrieved from PTC Organics. [Link]
-
Fan, X., et al. (2000). RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. ResearchGate. [Link]
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9). [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]
-
Bogdal, D. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]
-
Borun New Material Technology Co., Ltd. (n.d.). OLED Material Synthesis: The Role of this compound. [Link]
-
Khrustalev, D., et al. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. ResearchGate. [Link]
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. [Link]
-
Khrustalev, D., et al. (2020). Synthesis of 4,7-dibromo-9H-carbazole and its N-alkylation under microwave irradiation. ResearchGate. [Link]
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E, 64(Pt 11), o2147. [Link]
-
Khrustalev, D., et al. (2020). Synthesis of 4,7-dibromo-9H-carbazole and its N-alkylation under Microwave Activation Conditions in a Flow-type Microwave Reactor. ResearchGate. [Link]
-
Khrustalev, D., et al. (2020). Synthesis of 4,7-dibromo-9H-carbazole and its N-alkylation under Microwave Activation Conditions in a Flow-type Microwave Reactor. ResearchGate. [Link]
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PubMed. [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,7-Dibromo-9-phenyl-9H-carbazole in Thermally Activated Delayed Fluorescence (TADF)
Introduction: The Strategic Importance of the 2,7-Disubstituted Carbazole Scaffold in TADF Materials
The field of organic electronics, particularly the development of high-efficiency Organic Light-Emitting Diodes (OLEDs), has been revolutionized by the advent of materials exhibiting Thermally Activated Delayed Fluorescence (TADF).[1] These materials enable the harvesting of both singlet and triplet excitons, pushing the theoretical internal quantum efficiency to 100%.[2] At the heart of many high-performance TADF materials lies the carbazole core, a rigid and electron-rich moiety known for its excellent charge transport properties and thermal stability.[3]
This guide focuses on a key building block for advanced TADF materials: 2,7-dibromo-9-phenyl-9H-carbazole . This molecule serves as a versatile intermediate, where the bromine atoms at the 2 and 7 positions act as reactive handles for introducing a variety of electron-donating or electron-accepting groups through cross-coupling reactions.[3] The phenyl group at the 9-position enhances solubility and morphological stability of the resulting materials. The strategic 2,7-substitution pattern allows for the creation of linear donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) architectures, which are instrumental in separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the small singlet-triplet energy splitting (ΔEST) required for efficient TADF.
These application notes provide a comprehensive technical guide for researchers, chemists, and materials scientists. We will detail the synthesis of this compound, its subsequent functionalization to create a representative TADF material, and the essential protocols for characterization and device fabrication.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 444796-09-2 | [3] |
| Molecular Formula | C18H11Br2N | [3] |
| Molecular Weight | 401.10 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 179.0 to 183.0 °C | [3] |
| Purity | >97% (for OLED applications) | [3] |
Synthesis of the this compound Core
The synthesis of this key intermediate can be approached in two primary ways: the bromination of 9-phenyl-9H-carbazole or a multi-step route involving a Cadogan cyclization followed by N-arylation. The latter approach often provides better control over regioselectivity and is detailed here.
Diagram: Synthetic Pathway to this compound
Caption: Two-step synthesis of the target intermediate.
Protocol 1: Synthesis of 2,7-Dibromo-9H-carbazole via Cadogan Cyclization
This protocol is adapted from established procedures for the reductive cyclization of 2-nitrobiphenyls.[4][5]
-
Materials:
-
4,4'-Dibromo-2-nitrobiphenyl
-
Triphenylphosphine (PPh3) or Triethyl phosphite (P(OEt)3)
-
o-Dichlorobenzene (solvent)
-
Argon or Nitrogen gas supply
-
Standard reflux glassware
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4'-dibromo-2-nitrobiphenyl (1.0 eq.) in o-dichlorobenzene.
-
Add triphenylphosphine (2.5 eq.).
-
Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Heat the reaction mixture to reflux (approx. 180 °C) under an inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield 2,7-dibromo-9H-carbazole as a solid.
-
-
Causality and Insights: The Cadogan reaction relies on the deoxygenation of the nitro group by the phosphine reagent, which generates a transient nitrene species. This highly reactive intermediate then undergoes intramolecular cyclization onto the adjacent phenyl ring to form the carbazole core. High temperatures are necessary to drive this reaction to completion.
Protocol 2: Synthesis of this compound via N-Arylation
This protocol employs a palladium-catalyzed Buchwald-Hartwig amination to attach the phenyl group to the carbazole nitrogen.
-
Materials:
-
2,7-Dibromo-9H-carbazole (1.0 eq.)
-
Bromobenzene (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq.)
-
Xantphos (0.10 eq.)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq.)
-
Anhydrous toluene or xylene
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar inert atmosphere glassware
-
-
Procedure:
-
To a Schlenk flask, add 2,7-dibromo-9H-carbazole, sodium tert-butoxide, Pd(OAc)2, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous toluene and bromobenzene via syringe.
-
Heat the mixture to reflux (approx. 110 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
-
-
Trustworthiness: This two-step synthesis is a reliable method for producing high-purity this compound. Each step involves well-established, high-yielding reactions. The purity of the final product is critical for its use in OLED materials and should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Application in TADF Emitter Synthesis
The this compound core is an ideal platform for building TADF emitters. By using palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, electron-donating or -accepting moieties can be installed at the 2 and 7 positions. Here, we detail a representative synthesis of a D-A-D type TADF emitter.
Diagram: Synthesis of a Representative D-A-D TADF Emitter
Caption: Suzuki coupling for TADF emitter synthesis.
Protocol 3: Suzuki Coupling to Synthesize a D-A-D TADF Emitter
This protocol describes the synthesis of a TADF emitter by coupling an acceptor-containing boronic ester to the 2,7-positions of the carbazole core.
-
Materials:
-
This compound (1.0 eq.)
-
Acceptor-boronic acid pinacol ester (2.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)
-
Potassium carbonate (K2CO3) (2M aqueous solution)
-
Toluene and Ethanol (3:1 mixture)
-
Argon or Nitrogen gas supply
-
Schlenk flask
-
-
Procedure:
-
In a Schlenk flask, combine this compound, the acceptor-boronic acid pinacol ester, and Pd(PPh3)4.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous K2CO3 solution.
-
Degas the mixture thoroughly by bubbling with an inert gas for 30 minutes.
-
Heat the reaction to reflux (80-90 °C) and stir under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction, and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography. For OLED-grade purity, further purification by temperature-gradient sublimation is highly recommended.
-
Characterization and Device Fabrication
Photophysical and Electrochemical Characterization
To evaluate the potential of a new TADF material, a suite of photophysical and electrochemical measurements is necessary.
| Characterization Technique | Information Obtained |
| UV-Vis Spectroscopy | Absorption profile, optical bandgap. |
| Photoluminescence (PL) Spectroscopy | Emission wavelength, color coordinates (CIE). |
| Photoluminescence Quantum Yield (PLQY) | Emission efficiency in solution or thin film. |
| Time-Resolved PL Spectroscopy | Prompt (fluorescence) and delayed (TADF) lifetimes. Allows for calculation of RISC rates. |
| Low-Temperature (77K) PL | Helps determine the triplet energy level (ET). |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical stability. |
From these measurements, the critical singlet-triplet energy splitting (ΔEST) can be determined, which is a key indicator of TADF potential. A small ΔEST (< 0.2 eV) is desirable for efficient reverse intersystem crossing (RISC).
Diagram: OLED Device Fabrication Workflow
Caption: Workflow for multi-layer OLED fabrication.
Protocol 4: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multi-layered OLED to evaluate the electroluminescence of the synthesized TADF emitter.
-
Substrate Preparation:
-
Sequentially clean patterned indium tin oxide (ITO) glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Device Fabrication (in a nitrogen-filled glovebox):
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120-150 °C for 15 minutes.
-
Emissive Layer (EML): Prepare a solution of the TADF emitter and a suitable host material (e.g., CBP, mCP) in a solvent like toluene or chlorobenzene. The doping concentration of the emitter is typically varied (e.g., 5-20 wt%). Spin-coat the EML solution onto the HIL and anneal.
-
Electron Transport and Cathode Layers: Transfer the substrate to a high-vacuum thermal evaporator (<10-6 Torr). Sequentially deposit the electron transport layer (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) through a shadow mask.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum at different voltages.
-
Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W).
-
Conclusion
This compound is a fundamentally important building block in the rational design of high-performance TADF materials for next-generation OLEDs. Its robust synthesis and versatile reactivity at the 2 and 7 positions allow for precise tuning of the electronic and photophysical properties of the final emitters and hosts. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore novel TADF materials based on this promising carbazole scaffold, paving the way for more efficient and stable OLED displays and lighting.
References
-
Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492(7428), 234–238. [Link]
-
Dierschke, F., et al. (2003). Synthesis of 2,7-dibromocarbazole. Journal of Materials Chemistry, 13(9), 2143-2151. [Link]
-
Gagnon, E., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E, 64(11), o2147. [Link]
-
Kaur, M., & Kumar, R. (2022). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. ChemistrySelect, 7(20), e202200823. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Material Synthesis: The Role of this compound. [Link]
-
Olivier, Y., et al. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 14, 18-34. [Link]
-
Grazulevicius, J. V., et al. (2017). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. Scientific Reports, 7(1), 1-11. [Link]
-
Tao, Y., et al. (2017). Purely organic materials for extremely simple all-TADF white OLEDs: a new carbazole/oxadiazole hybrid material as a dual-role non-doped light blue emitter and highly efficient orange host. Journal of Materials Chemistry C, 5(1), 117-124. [Link]
-
Wex, B., & Kaafarani, B. R. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C, 5(33), 8622-8653. [Link]
-
Lee, J., et al. (2021). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Dyes and Pigments, 184, 108831. [Link]
-
Zhang, D., et al. (2019). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. ACS Applied Materials & Interfaces, 11(11), 10961-10968. [Link]
-
Wang, Z., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 9, 687353. [Link]
-
Chen, T., et al. (2015). A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence. Journal of Materials Chemistry C, 3(7), 1700-1706. [Link]
Sources
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- 2. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
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- 4. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Device Fabrication Using 2,7-Dibromo-9-phenyl-9H-carbazole Derivatives
Introduction: The Versatility of the Carbazole Core in Organic Electronics
Carbazole derivatives have become indispensable building blocks in the field of organic electronics, largely due to their robust thermal stability, excellent charge transport properties, and the ease with which their electronic characteristics can be tuned.[1] The 9-phenyl-9H-carbazole scaffold, in particular, offers a rigid, electron-rich core that facilitates efficient hole injection and transport. The strategic functionalization at the 2 and 7 positions of this carbazole system allows for the precise engineering of materials with tailored properties for a variety of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[2][3]
The workhorse for creating these advanced materials is often 2,7-dibromo-9-phenyl-9H-carbazole , a key intermediate that serves as a versatile platform for introducing a wide range of functional groups through cross-coupling reactions.[1] This document provides a comprehensive guide for researchers and scientists on the synthesis of high-performance derivatives from this precursor and their subsequent fabrication into state-of-the-art electronic devices. The protocols detailed herein are grounded in established literature and aim to provide a self-validating framework for reproducible results.
PART 1: Synthesis of a High-Performance Hole Transport Material: 2,7-Bis[4-(N,N-diphenylamino)phenyl]-9-phenyl-9H-carbazole
The following protocol details the synthesis of a triphenylamine-substituted carbazole derivative, a class of materials well-regarded for their exceptional hole-transporting capabilities in OLEDs. The synthesis involves a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.
Causality of Experimental Choices:
-
Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for Suzuki couplings, known for its high turnover numbers and compatibility with a wide range of functional groups.
-
Base (K₂CO₃): An aqueous solution of a mild base like potassium carbonate is crucial for the activation of the boronic acid derivative in the catalytic cycle.
-
Solvent System (Toluene/Ethanol/Water): This biphasic solvent system facilitates the dissolution of both the organic reactants and the inorganic base, allowing for efficient reaction at the interface.
Detailed Synthesis Protocol:
Step 1: Preparation of the Reaction Mixture
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 g, 2.49 mmol).
-
Add 4-(N,N-diphenylamino)phenylboronic acid (2.16 g, 7.48 mmol, 3.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.144 g, 0.125 mmol, 5 mol%).
-
Add potassium carbonate (2.06 g, 14.9 mmol, 6.0 eq.).
-
Deoxygenate the flask by evacuating and backfilling with high-purity nitrogen three times.
Step 2: Reaction Execution
-
Under a positive pressure of nitrogen, add a degassed solvent mixture of toluene (30 mL), ethanol (10 mL), and deionized water (10 mL).
-
Heat the reaction mixture to reflux (approximately 95-100 °C) and maintain for 24 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent.
Step 3: Work-up and Purification
-
After the reaction is complete (indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Add 50 mL of deionized water and 50 mL of ethyl acetate.
-
Separate the organic layer and wash it sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity).
-
Recrystallize the purified product from a mixture of dichloromethane and hexane to obtain a pale yellow solid.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), should be determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.
PART 2: Fabrication of a High-Efficiency OLED Device
This section provides a step-by-step protocol for the fabrication of a multilayer phosphorescent OLED using the synthesized carbazole derivative as a hole-transporting layer (HTL).
Device Structure and Rationale:
A typical high-efficiency OLED architecture is as follows:
ITO / HIL / HTL / EML / ETL / EIL / Al
-
ITO (Indium Tin Oxide): A transparent anode with high conductivity.[4]
-
HIL (Hole Injection Layer): Facilitates the injection of holes from the anode to the HTL.
-
HTL (Hole Transport Layer): The synthesized carbazole derivative, which efficiently transports holes to the emissive layer.
-
EML (Emissive Layer): A host material doped with a phosphorescent emitter where electron-hole recombination and light emission occur.
-
ETL (Electron Transport Layer): Transports electrons from the cathode to the EML.
-
EIL (Electron Injection Layer): Facilitates the injection of electrons from the cathode to the ETL.
-
Al (Aluminum): A reflective cathode.
Detailed Fabrication Protocol:
Step 1: Substrate Cleaning
-
Place patterned ITO-coated glass substrates in a substrate holder.
-
Sequentially sonicate the substrates in a bath of soapy deionized (DI) water, DI water, acetone, and isopropanol for 15 minutes each.[4]
-
After the final sonication, dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a UV-ozone cleaner for 15 minutes to remove any remaining organic residues and improve the work function of the ITO.
Step 2: Thin Film Deposition (Thermal Evaporation)
Perform all deposition steps in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) at a deposition rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of the synthesized 2,7-bis[4-(N,N-diphenylamino)phenyl]-9-phenyl-9H-carbazole at a rate of 1.0 Å/s.
-
Emissive Layer (EML): Co-evaporate a host material, such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), and a green phosphorescent emitter, such as tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), with a doping concentration of 8 wt%. The total thickness of the EML should be 20 nm, deposited at a rate of 1.0 Å/s for the host and a corresponding rate for the dopant to achieve the desired concentration.
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of 4,7-diphenyl-1,10-phenanthroline (Bphen) at a rate of 1.0 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF) at a rate of 0.1 Å/s.[5]
-
Cathode: Deposit a 100 nm thick layer of aluminum (Al) at a rate of 5.0 Å/s through a shadow mask to define the active area of the device.
Step 3: Encapsulation
-
Immediately transfer the fabricated devices to an inert atmosphere glovebox (H₂O and O₂ levels < 1 ppm).
-
Encapsulate the devices by sealing a glass lid over the active area using a UV-curable epoxy resin. This prevents degradation from atmospheric moisture and oxygen.[4]
PART 3: Application in Perovskite Solar Cells
While less common than in OLEDs, carbazole derivatives can also be employed as hole-transporting materials in perovskite solar cells, often as a self-assembled monolayer (SAM) to improve the interface between the perovskite active layer and the electrode.
Protocol for HTL Deposition in a Perovskite Solar Cell:
-
Substrate Preparation: Clean patterned ITO or FTO (Fluorine-doped Tin Oxide) substrates using the same procedure as for OLEDs.
-
SAM Formation:
-
Prepare a dilute solution (e.g., 1 mM) of a functionalized 2,7-disubstituted-9-phenyl-9H-carbazole derivative (with an appropriate anchoring group like a phosphonic acid) in a suitable solvent like ethanol.
-
Spin-coat the solution onto the UV-treated substrate at a speed of 3000 rpm for 30 seconds.
-
Anneal the substrate at 100 °C for 10 minutes to promote the formation of the self-assembled monolayer.
-
-
Perovskite Layer Deposition: Deposit the perovskite active layer (e.g., Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃) on top of the carbazole-based HTL using a standard spin-coating procedure.[6]
-
Device Completion: Sequentially deposit the electron transport layer (e.g., C60), a buffer layer (e.g., BCP), and the top metal electrode (e.g., Ag or Au) via thermal evaporation.
Data Presentation
Table 1: Representative Performance of an OLED with a 2,7-disubstituted-9-phenyl-9H-carbazole HTL
| Parameter | Value |
| Turn-on Voltage (V) | 3.1 |
| Maximum Luminance (cd/m²) | > 10,000 |
| Maximum Current Efficiency (cd/A) | ~20 |
| Maximum Power Efficiency (lm/W) | ~18 |
| Maximum External Quantum Efficiency (%) | ~9.5 |
| Electroluminescence Peak (nm) | ~515 (Green) |
Note: These are representative values and the actual performance will depend on the specific derivative, device architecture, and fabrication conditions.[5]
Visualizations
Caption: A schematic of the multilayer OLED device structure.
Caption: Suzuki coupling for the synthesis of the hole transport material.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for 2,7-dibromo-9-phenyl-9H-carbazole
An In-Depth Technical Guide to the Purification of 2,7-dibromo-9-phenyl-9H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of established and effective , a critical intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs) and pharmaceuticals.[1] The performance of these high-value materials is directly contingent on the purity of their precursors. This document details protocols for recrystallization, column chromatography, and sublimation, offering insights into the underlying principles, procedural steps, and troubleshooting to achieve the high-purity standards required for advanced applications.
Introduction: The Imperative for Purity
This compound is a key building block in organic electronics and medicinal chemistry. Its rigid carbazole core, combined with the specific electronic characteristics imparted by the bromine and phenyl groups, makes it highly desirable for constructing host materials, hole-transporting layers (HTLs), and emissive components in OLEDs.[1] In these applications, even trace impurities can act as charge traps or quenching sites, severely degrading device efficiency, color purity, and operational lifetime. Consequently, achieving purity levels exceeding 99% is not merely a goal but a stringent necessity.[1] This guide offers a systematic approach to purifying this compound from common synthetic impurities.
Compound Profile and Impurity Analysis
An effective purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities from its synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₁Br₂N | [1] |
| Molecular Weight | 401.10 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 179.0 to 183.0 °C | [1] |
| CAS Number | 444796-09-2 | [1] |
Common Synthetic Impurities
The synthesis of this compound often proceeds via bromination of 9-phenylcarbazole or through cyclization reactions like the Cadogan reaction.[2][3] This can introduce several types of impurities:
-
Unreacted Starting Materials: Such as 9-phenylcarbazole.[4][5]
-
Incompletely Brominated Intermediates: Primarily 2-bromo-9-phenyl-9H-carbazole.[6]
-
Over-brominated or Isomeric Products: Such as tribrominated species or other dibromo-isomers (e.g., 3,6-dibromo).
-
Reagent Residues: For instance, triphenylphosphine oxide if a Cadogan-type reaction is employed.[3]
-
Solvent Residues: Trapped solvents from the reaction or initial workup.
Purification Methodologies: A Multi-Step Approach
A single purification technique is often insufficient. A multi-step approach, combining bulk purification with fine polishing, is typically required. The logical workflow for purifying this compound is outlined below.
Caption: Logical purification workflow.
Technique 1: Recrystallization
Principle: This technique exploits the differences in solubility between the target compound and impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Protocol:
Caption: Step-by-step recrystallization protocol.
Detailed Steps & Causality:
-
Solvent Selection: Proper solvent choice is paramount. For carbazole derivatives, ethanol, ethyl acetate, or hexanes are often effective.[7][8][9] Test solubility on a small scale first. The goal is to find a solvent that provides a significant solubility gradient with temperature.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery.[8]
-
Decolorization (Optional): If the solution is colored, it indicates persistent impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes to adsorb these impurities.[8]
-
Hot Filtration (Optional): If charcoal or other solids are present, they must be removed while the solution is hot to prevent premature crystallization of the product.
-
Crystallization: Slow cooling is essential. Allowing the solution to cool to room temperature undisturbed promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Subsequently, placing the flask in an ice bath maximizes the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash sparingly with ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces. Dry the purified crystals thoroughly, preferably in a vacuum oven.
Technique 2: Column Chromatography
Principle: This is a powerful method for separating compounds with different polarities. A solution of the crude mixture (mobile phase) is passed through a column packed with a solid adsorbent (stationary phase, typically silica gel). Compounds adhere to the silica to varying degrees; less polar compounds travel down the column faster, while more polar compounds are retained longer, allowing for separation.[10]
Protocol:
-
Eluent Selection (TLC): First, determine the optimal solvent system (eluent) using Thin-Layer Chromatography (TLC). For carbazole derivatives, mixtures of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane are common.[11][12][13][14] The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles or cracks, which would lead to poor separation.[8][10]
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" sample can be carefully added to the top of the packed column. This technique generally provides sharper bands and better separation than loading the sample as a liquid.
-
Elution and Collection: Carefully add the eluent to the top of the column and apply gentle pressure to begin elution. Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, provides good resolution for a wide range of organic compounds.[13] |
| Mobile Phase | Hexane:Ethyl Acetate or Hexane:Dichloromethane | Offers good control over polarity to effectively separate carbazole derivatives from common impurities.[12][14] |
| Loading Method | Dry Loading | Prevents band broadening and improves separation, especially for compounds with limited solubility in the eluent. |
Technique 3: Gradient Sublimation
Principle: Sublimation is a phase transition from solid directly to gas. In a vacuum, this can occur at temperatures below the compound's melting point. This technique is exceptionally effective for a final purification step, as it separates the volatile target compound from non-volatile impurities (e.g., inorganic salts, baseline impurities from chromatography) and high-boiling point organic residues.
Protocol:
-
Sample Preparation: The sample must be completely dry. Moisture can interfere with the process.[15] Place the fine powder in the bottom of the sublimation apparatus.
-
Apparatus Setup: Assemble the sublimation apparatus, ensuring the cold finger is clean. Connect the apparatus to a high-vacuum line (pressure should be <0.1 Torr).[15] Begin circulating coolant (chilled water is usually sufficient) through the cold finger.
-
Heating and Sublimation: Gradually heat the bottom of the apparatus with a heating mantle. The optimal temperature is a balance—high enough for a reasonable sublimation rate but well below the melting or decomposition point. Observe for the deposition of fine, pure crystals on the surface of the cold finger.
-
Collection: Once a sufficient amount of product has collected, turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum. Venting while hot can dislodge the purified crystals. Carefully disassemble the apparatus and scrape the pure product from the cold finger.
| Parameter | Recommended Range | Rationale |
| Pressure | < 0.1 Torr | Lower pressure allows sublimation to occur at a lower, safer temperature, preventing thermal decomposition.[15] |
| Temperature | 140 - 180 °C | This range is typically below the melting point but sufficient to induce sublimation. Must be optimized experimentally.[15] |
| Coolant Temp. | 5 - 15 °C | Ensures efficient condensation of the gaseous product onto the cold finger. |
Purity Verification
After purification, the integrity of the compound must be verified.
-
Melting Point: A sharp melting point within the literature range (179-183 °C) is a strong indicator of high purity.[1] Impurities typically depress and broaden the melting range.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show clean signals corresponding to the aromatic protons of the carbazole and phenyl rings, with correct integration values and coupling constants.[16][17] The absence of signals from impurities (e.g., unreacted 9-phenylcarbazole or residual solvents) confirms chemical purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying purity. A pure sample will show a single, sharp peak at a characteristic retention time.[18][19]
References
- Vertex AI Search. (n.d.). OLED Material Synthesis: The Role of this compound.
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2147. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Retrieved from [Link]
-
Frontiers. (n.d.). Organic persistent room temperature phosphorescence enabled by carbazole impurity. Retrieved from [Link]
-
NIST. (n.d.). 9H-Carbazole, 9-phenyl-. Retrieved from [Link]
-
Frontiers. (n.d.). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Retrieved from [Link]
-
PubChem. (n.d.). 9-Phenylcarbazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-9-phenylcarbazole. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly Uniform Supramolecular Nano-Film Derived From Carbazole-containing Perylene Diimide. Retrieved from [Link]
-
Amazon S3. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 2,7‐dibromo‐9H‐carbazole and the molecular formula of the solvents used in this study. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 9-Nitroso-9H-carbazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification of Naturally Occurring Carbazole Alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). Retrieved from [Link]
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- 5. 9-Phenylcarbazole | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-9-phenylcarbazole | C18H12BrN | CID 66838044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
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- 10. orgsyn.org [orgsyn.org]
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- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
functionalization of 2,7-dibromo-9-phenyl-9H-carbazole at bromine positions
An Application Guide to the Strategic Functionalization of 2,7-Dibromo-9-phenyl-9H-carbazole
Abstract
The this compound scaffold is a cornerstone in the development of advanced organic materials and complex pharmaceutical agents. Its rigid, electron-rich carbazole core, combined with the synthetically versatile bromine atoms at the 2 and 7 positions, offers a programmable platform for creating highly conjugated systems with tailored optoelectronic and biological properties.[1][2] This guide provides researchers, chemists, and drug development professionals with a detailed technical overview and field-proven protocols for the strategic functionalization of this pivotal building block. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system for achieving high-yield, reproducible results.
The Strategic Importance of the this compound Core
Carbazole derivatives are integral to modern materials science and medicinal chemistry due to their exceptional thermal stability, high hole-transport capability, and electron-donating nature.[2][3] The 2,7-disubstituted linkage, in particular, creates a linear, highly conjugated pathway, which is essential for applications in Organic Light-Emitting Diodes (OLEDs), photovoltaics, and organic field-effect transistors (OFETs).[1][4][5] The bromine atoms at these positions serve as ideal handles for a variety of powerful cross-coupling reactions, allowing for the precise installation of diverse functional groups.
Synthesis of the Starting Material: this compound
Before functionalization, a reliable supply of the high-purity starting material is paramount. While commercially available, understanding its synthesis provides context. A common and efficient route is the Cadogan reductive cyclization of 4,4'-dibromo-2-nitrobiphenyl, which is then N-arylated.[4][6]
-
Step 1: Cadogan Cyclization: 4,4'-dibromo-2-nitrobiphenyl is treated with a deoxygenating agent, such as triphenylphosphine (PPh₃) or a trialkyl phosphite, at elevated temperatures. The trivalent phosphorus reagent abstracts oxygen from the nitro group, generating a transient nitrene species that undergoes intramolecular insertion into an adjacent C-H bond to form the carbazole ring, yielding 2,7-dibromo-9H-carbazole.[5][7]
-
Step 2: N-Phenylation: The resulting 2,7-dibromo-9H-carbazole is then coupled with an arylating agent like bromobenzene or iodobenzene, typically via a Buchwald-Hartwig amination or an Ullmann condensation, to install the N-phenyl group.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization
Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for transforming the C-Br bonds of the carbazole core into new C-C, C-N, and C-O bonds. The choice of reaction depends on the desired functionality.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon (Aryl-Aryl) Bonds
The Suzuki-Miyaura reaction is the premier method for introducing new aryl or vinyl substituents, extending the π-conjugated system of the carbazole core. The reaction couples the dibromocarbazole with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[8][9]
Causality of the Catalytic Cycle: The reaction's success hinges on a well-defined palladium(0)/palladium(II) cycle. The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic "ate" complex, which is crucial for the transmetalation step—the transfer of the organic group from boron to palladium.[8]
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle
Protocol: Synthesis of 2,7-Di(pyren-1-yl)-9-phenyl-9H-carbazole
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 401.1 mg), pyrene-1-boronic acid (2.5 mmol, 615.2 mg), and cesium carbonate (Cs₂CO₃) (4.0 mmol, 1.30 g).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg). Add a degassed mixture of 1,4-dioxane (15 mL) and water (3 mL) via syringe.[10][11]
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Dilute with toluene (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel (e.g., hexane/dichloromethane gradient) to yield the product.
| Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75-85 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | >90 (for hindered substrates) |
| Table 1. Comparative Conditions for Suzuki-Miyaura Coupling. |
Buchwald-Hartwig Amination: Installing Nitrogen-Based Functionalities
This reaction is the cornerstone for synthesizing hole-transport materials and pharmaceutical derivatives by forming C-N bonds.[12] It couples the dibromocarbazole with a primary or secondary amine, carbazole, or other N-heterocycles.
Causality of the Catalytic Cycle: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are essential. They promote the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species, which is the active catalyst. The strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the amine after it coordinates to the palladium center.[13][14]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2,7-dibromo-9-phenyl-9H-carbazole synthesis
Q4: How can I effectively monitor the reaction progress? A4: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable eluent system (e.g., Hexane/Dichloromethane) to separate the starting material, product, and any major byproducts. The spots can be visualized under UV light (254 nm). For more quantitative analysis, especially during optimization, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended. [2]
Part III: Detailed Experimental Protocols
Protocol A: Synthesis of 9-Phenyl-9H-carbazole via Buchwald-Hartwig Amination
This protocol is adapted from established procedures for N-arylation of carbazoles. [8][10]
-
Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 9H-carbazole (1.0 eq), bromobenzene (1.2 eq), and anhydrous toluene.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the carbazole starting material is fully consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization from ethanol to yield 9-phenyl-9H-carbazole.
Protocol B: Bromination of 9-Phenyl-9H-carbazole using NBS
-
Setup: In a round-bottom flask protected from light, dissolve 9-phenyl-9H-carbazole (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC (Hexane/DCM eluent) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker of cold water. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold methanol to remove residual DMF and succinimide.
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a toluene/ethanol mixture to yield this compound as a white or off-white solid. [1]
References
- BenchChem. (2025). Minimizing byproducts in the synthesis of 9-Phenylcarbazole. BenchChem Technical Support.
- BenchChem. (2025).
- OLED Material Synthesis. (n.d.). The Role of this compound.
- ChemicalBook. (n.d.). 2,7-Dibromocarbazole synthesis.
- ChemicalBook. (n.d.). 4-bromo-9-phenyl-9H-carbazole synthesis.
- ChemicalBook. (n.d.). 3-bromo-9-phenyl-9H-carbazole synthesis.
- Huszar, B., et al. (n.d.). Hirao reaction of 3‐bromo‐9‐phenyl‐9H‐carbazole (3) and different Y2P(O)H compounds.
- Journal of the Chinese Chemical Society. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.
- ResearchGate. (n.d.).
- Goujon, E., et al. (n.d.). 2,7-Dibromo-9-octyl-9H-carbazole.
- University of Nottingham. (n.d.).
- Pluczyk, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Wikipedia. (n.d.).
- BenchChem. (2025). Technical Support Center: 9-Phenylcarbazole Production. BenchChem Technical Support.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
- Springer Nature Experiments. (n.d.).
- Guidechem. (n.d.). 2,7-DIBROMO-9H-CARBAZOLE 136630-39-2 wiki.
- ResearchGate. (n.d.).
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,7-Dibromo-9-phenyl-9H-carbazole Derivatives
Welcome to the technical support center for the synthesis and optimization of 2,7-dibromo-9-phenyl-9H-carbazole and its derivatives. These molecules are critical building blocks in the fields of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), and as intermediates in pharmaceutical development due to their excellent thermal stability and charge transport properties.[1][2]
This guide is structured to provide direct, actionable solutions to common experimental challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Synthesis Overview & Core Challenges
The synthesis of this compound is typically a two-step process. Each step presents unique challenges that can impact the final yield and purity.
-
Electrophilic Bromination: Introduction of bromine atoms onto the carbazole core, selectively at the 2 and 7 positions.
-
N-Arylation: Formation of a C-N bond to attach the phenyl group to the carbazole nitrogen.
This guide will address both stages with detailed troubleshooting and frequently asked questions.
Caption: General two-step synthesis workflow for this compound.
Section 2: Troubleshooting the Bromination of Carbazole
The key to a high-yielding synthesis starts with the clean preparation of the 2,7-dibromo-9H-carbazole intermediate. The primary challenge in this step is achieving high regioselectivity and avoiding over-bromination.[3]
Frequently Asked Questions (FAQs)
Q1: My bromination reaction is producing a mixture of mono-, di-, and poly-brominated products. How can I improve selectivity for the 2,7-dibromo isomer?
A1: This is the most common issue and stems from the high reactivity of the carbazole ring. Several factors must be tightly controlled:
-
Stoichiometry: Carefully control the amount of the brominating agent. For the synthesis of the dibromo product, use 2.0 to 2.2 equivalents. Using less can result in incomplete reaction and mono-brominated species, while a significant excess will inevitably lead to over-bromination (e.g., 2,3,6,7-tetrabromocarbazole).[3]
-
Reaction Temperature: Run the reaction at a low temperature. Typically, the brominating agent, such as N-Bromosuccinimide (NBS), is added portion-wise at 0 °C. Lower temperatures decrease the reaction rate but significantly enhance selectivity by disfavoring the formation of higher energy, poly-brominated intermediates.[3]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination over elemental bromine (Br₂), which is often too reactive and difficult to control.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used as they can help to solubilize the carbazole and control the reaction.[3]
Q2: The bromination reaction is very slow or does not go to completion. What should I check?
A2:
-
Reaction Monitoring: First, ensure the reaction has truly stalled. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending the duration.[3]
-
Reagent Quality: Ensure your brominating agent (NBS) is pure. Old or improperly stored NBS can decompose.
-
Temperature: If the reaction is sluggish at 0 °C, you can allow it to slowly warm to room temperature after the initial addition of the brominating agent. A modest increase in temperature can be beneficial, but be aware this may slightly decrease selectivity.[3]
-
Solubility: Poor solubility of the carbazole starting material can hinder the reaction. Ensure adequate solvent volume and vigorous stirring.
Table 1: Troubleshooting Guide for Carbazole Bromination
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor reaction by TLC and extend reaction time if necessary.[3] |
| Poor solubility of reagents. | Use a more suitable solvent (e.g., DMF, THF) or increase solvent volume.[3] | |
| Formation of Multiple Products | Incorrect stoichiometry of NBS. | Carefully measure and use 2.0-2.2 equivalents of NBS for dibromination.[3] |
| Reaction temperature is too high. | Add NBS at 0 °C and maintain a low temperature to improve selectivity.[3] | |
| Reaction time is too long. | Monitor by TLC and quench the reaction once the starting material is consumed. | |
| Product is Difficult to Purify | Presence of closely-related byproducts. | Use column chromatography on silica gel with a gradient eluent system (e.g., hexane/ethyl acetate). Recrystallization can also be effective. |
Section 3: N-Arylation - Choosing and Optimizing Your Method
The introduction of the N-phenyl group is achieved via a cross-coupling reaction. The two most prevalent industrial and academic methods are the Ullmann condensation and the Buchwald-Hartwig amination.[4] Choosing the right method is critical for success.
FAQ: Ullmann or Buchwald-Hartwig? Which is better for my synthesis?
A: The choice depends on your specific needs regarding cost, scale, substrate tolerance, and desired yield. The Buchwald-Hartwig amination is often preferred for its milder conditions and higher yields, despite the higher cost of the palladium catalyst.[5]
Table 2: Comparison of Ullmann vs. Buchwald-Hartwig N-Arylation
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, Cu powder)[6] | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)[7] |
| Ligand | Often not required, but diamines can help.[6] | Required (e.g., XPhos, RuPhos, tBuXPhos).[4][8] |
| Base | Inorganic bases (K₂CO₃, Cs₂CO₃).[4] | Strong, non-nucleophilic bases (NaOtBu, LHMDS).[4] |
| Temperature | High (150-210 °C).[5][6] | Milder (80-110 °C).[5] |
| Solvent | High-boiling polar aprotic (DMF, NMP).[4][6] | Anhydrous, degassed ethers or arenes (Toluene, THF, Dioxane).[7] |
| Pros | Low catalyst cost. | High yields, milder conditions, broad substrate scope.[5][9] |
| Cons | Harsh conditions, often lower yields, side reactions.[10] | High catalyst/ligand cost, air/moisture sensitivity.[11] |
Troubleshooting Ullmann Condensation
Q1: My Ullmann reaction yield is low and I see significant starting material.
A1: This often points to issues with catalyst activity or reaction conditions.
-
Catalyst Activity: Use activated copper powder or a high-purity copper(I) salt like CuI. The surface activity of the copper is crucial.[4]
-
Temperature: Ullmann reactions require high temperatures. Ensure your reaction is reaching the target temperature (typically >150 °C).[5]
-
Base: The base (e.g., K₂CO₃) must be anhydrous and finely powdered to ensure effective deprotonation of the carbazole nitrogen.[4]
Q2: I am observing significant homocoupling of my aryl halide (e.g., biphenyl formation).
A2: Homocoupling is a common side reaction at high temperatures.
-
Reduce Temperature: While high heat is needed, excessive temperatures (>210 °C) can favor homocoupling. Try to find the optimal temperature for your specific substrate.[4]
-
Optimize Catalyst Loading: High concentrations of copper can sometimes promote homocoupling. Try reducing the catalyst loading.[4]
Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is powerful but sensitive. Success hinges on the rigorous exclusion of air and moisture and the correct combination of catalyst, ligand, and base.
Caption: Troubleshooting logic for low yields in Buchwald-Hartwig amination.
Q1: My Buchwald-Hartwig reaction is not working at all (no product formation).
A1: This usually indicates a fundamental problem with the catalytic cycle.
-
Atmosphere: The Pd(0) active catalyst is extremely sensitive to oxygen. Ensure your entire setup is under an inert atmosphere (Argon or Nitrogen) and that you have used properly degassed solvents.[11]
-
Catalyst/Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade upon exposure to air. Use fresh reagents from a reliable source. For reproducibility, using a pre-formed catalyst complex can be beneficial.[11]
-
Ligand Choice: The ligand is not just an additive; it's essential. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required to promote the reductive elimination step that forms the C-N bond.[4]
Q2: The reaction is slow and gives a low yield, but some product is forming.
A2: This suggests the catalytic cycle is turning over, but inefficiently.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often necessary. If these are too harsh for other functional groups on your derivative, a weaker base like Cs₂CO₃ can be screened, though it may require higher temperatures.[4][12]
-
Temperature Optimization: While milder than Ullmann, these reactions still require heat (typically 80-110 °C). If the reaction is slow, a modest increase in temperature may improve the rate. Conversely, if you see decomposition, the temperature may be too high for the stability of your catalyst complex.[8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 4: Experimental Protocols & Characterization
Protocol 1: Synthesis of 2,7-dibromo-9H-carbazole
-
Materials: 9H-Carbazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 9H-carbazole (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (2.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Upon completion, pour the reaction mixture into a beaker of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid extensively with water and then with a small amount of cold methanol to remove residual DMF.
-
Dry the crude product under vacuum. Purify further by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
-
Protocol 2: Buchwald-Hartwig N-Arylation
-
Materials: 2,7-dibromo-9H-carbazole, Bromobenzene, Pd₂(dba)₃ (palladium source), RuPhos (ligand), Lithium bis(trimethylsilyl)amide (LHMDS), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2,7-dibromo-9H-carbazole (1.0 eq), Pd₂(dba)₃ (e.g., 2 mol%), and RuPhos (e.g., 5 mol%).
-
Add the aryl halide (e.g., bromobenzene, 1.2 eq) and the base (e.g., LHMDS, 2.2 eq).
-
Add anhydrous, degassed THF via syringe.
-
Heat the reaction mixture to reflux (or a set temperature like 80 °C) under the inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[13]
-
Characterization Guide
Confirming the identity and purity of your final product is essential.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. For this compound, you should observe characteristic shifts for the protons on the carbazole and phenyl rings. The disappearance of the N-H proton signal (typically >10 ppm) and the appearance of signals for the new phenyl group are key indicators of a successful N-arylation.[14]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the synthesized compound.[14]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The disappearance of the N-H stretching band (around 3400 cm⁻¹) from the starting carbazole provides strong evidence of N-substitution.[14]
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
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- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
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- 15. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. | PPTX [slideshare.net]
- 19. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Ullmann Reaction [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,7-dibromo-9-phenyl-9H-carbazole
Welcome to the technical support center for the synthesis of 2,7-dibromo-9-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during the synthesis of this important organic electronic material.[1]
The synthesis of this compound is a multi-step process that can be fraught with challenges, leading to low yields and impure products. This guide is structured to address the two primary stages of the most common synthetic routes: the N-arylation of carbazole to form 9-phenylcarbazole, and the subsequent bromination to yield the final product.
Part 1: Troubleshooting the N-Arylation of Carbazole
The introduction of the phenyl group at the 9-position of carbazole is typically achieved through either an Ullmann condensation or a Buchwald-Hartwig amination.[2] While both methods are effective, they are susceptible to side reactions that can significantly impact the yield and purity of the desired 9-phenylcarbazole intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of 9-phenylcarbazole is consistently low, and I observe significant amounts of unreacted carbazole. What's going wrong?
A1: Low conversion of carbazole can be attributed to several factors, primarily related to the catalyst activity and reaction conditions.
-
Insufficient Catalyst Activity: In Ullmann condensations, the copper catalyst may not be sufficiently active.[3] For Buchwald-Hartwig aminations, the palladium catalyst may not be efficiently generated in its active Pd(0) form.
-
Suboptimal Ligand Choice: The choice of ligand is critical in both reactions. For Buchwald-Hartwig, bulky, electron-rich phosphine ligands are often necessary to promote the desired C-N bond formation.[2][4]
-
Inappropriate Base: The base plays a crucial role in deprotonating the carbazole. A base that is too weak will result in a low concentration of the nucleophilic carbazolide anion. Conversely, a base that is too strong can lead to side reactions.[4]
-
Low Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction and incomplete conversion.
Troubleshooting Strategies:
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Use freshly activated copper powder or a well-defined copper(I) salt.[3] | Use a reliable Pd(0) source or a precatalyst that readily forms Pd(0).[5] |
| Ligand | Consider using ligands like 1,10-phenanthroline to improve catalyst performance.[6] | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] |
| Base | Stronger bases like potassium carbonate or potassium phosphate are often effective. | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2] |
| Temperature | Optimize the temperature; traditional Ullmann reactions often require high temperatures (>150 °C).[3] | Reactions can often be run at lower temperatures (80-120 °C) depending on the catalyst system. |
| Solvent | High-boiling polar aprotic solvents like DMF or NMP are commonly used.[3][7] | Anhydrous, deoxygenated solvents like toluene or dioxane are preferred. |
Q2: I'm observing a significant amount of biphenyl as a byproduct. How can I minimize this homocoupling reaction?
A2: The formation of biphenyl is a result of the homocoupling of your phenyl halide (e.g., bromobenzene or iodobenzene). This is a common side reaction in both Ullmann and palladium-catalyzed cross-coupling reactions.[2][7]
Primary Causes:
-
High Reaction Temperatures: Elevated temperatures can promote the homocoupling of aryl halides.[7]
-
High Catalyst Loading: An excessive concentration of the catalyst can increase the rate of homocoupling.
-
Presence of Oxidants: Trace amounts of oxygen can facilitate the oxidative homocoupling of the organometallic intermediates.
Mitigation Strategies:
-
Temperature Control: Carefully control and optimize the reaction temperature. Modern ligand-assisted Ullmann reactions can often be performed at lower temperatures.[8]
-
Catalyst Optimization: Reduce the catalyst loading to the minimum effective amount.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Stoichiometry: Using a slight excess of the carbazole relative to the phenyl halide can sometimes help to favor the desired cross-coupling reaction.
Q3: My mass spectrometry analysis shows the presence of bicarbazole. What causes this and how can I prevent it?
A3: The formation of bicarbazole is due to the homocoupling of two carbazole molecules. This is another common side reaction in these coupling reactions.[2]
Contributing Factors:
-
Oxidative Conditions: Similar to biphenyl formation, oxidative conditions can promote the coupling of the carbazolide anions.
-
High Base Concentration: A very high concentration of a strong base can increase the concentration of the carbazolide anion, potentially leading to a higher rate of homocoupling.
Preventative Measures:
-
Strictly Anaerobic Conditions: Maintain a rigorously deoxygenated reaction environment.
-
Controlled Base Addition: Add the base portion-wise or use a base with moderate strength to control the concentration of the reactive nucleophile.
-
Ligand Effects: In Buchwald-Hartwig amination, the choice of ligand can influence the relative rates of the desired C-N coupling versus homocoupling.
Q4: I am seeing a peak in my GC-MS corresponding to the dehalogenated starting material (e.g., benzene from bromobenzene). What is the cause of this side reaction?
A4: Dehalogenation, specifically hydrodehalogenation, is a known side reaction in cross-coupling chemistry where the halogen atom is replaced by a hydrogen atom.[9]
Mechanistic Insights:
This side reaction often proceeds through the formation of a palladium-hydride (Pd-H) species.[10] This can be generated from various sources in the reaction mixture:
-
Solvent: Alcoholic solvents can be a source of hydrides.[9]
-
Base: Some bases or their decomposition products can act as hydride donors.
-
Water: Trace amounts of water can also contribute to the formation of Pd-H species.
Troubleshooting Dehalogenation:
-
Solvent Choice: Avoid using protic solvents like alcohols. Opt for anhydrous aprotic solvents like toluene, dioxane, or DMF.
-
Base Selection: Use a non-hydridic base. Carbonate and phosphate bases are generally less prone to causing dehalogenation than some alkoxide bases.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.
Visualizing the N-Arylation and its Side Reactions
Caption: N-Arylation of carbazole and common side reactions.
Part 2: Troubleshooting the Bromination of 9-Phenylcarbazole
The regioselective dibromination of 9-phenylcarbazole at the 2 and 7 positions is the final key step. The primary challenge in this stage is controlling the extent of bromination and achieving the desired regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a mixture of mono-, di-, and tri-brominated species. How can I improve the selectivity for the 2,7-dibromo product?
A1: The formation of multiple brominated products, a phenomenon known as over-bromination, is the most common issue in this step.[11]
Key Factors Influencing Selectivity:
-
Stoichiometry of the Brominating Agent: This is the most critical factor. Using an excess of the brominating agent, such as N-bromosuccinimide (NBS), will inevitably lead to higher degrees of bromination.
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also decrease selectivity, leading to more over-bromination.[11]
-
Reaction Time: Allowing the reaction to proceed for too long, even with the correct stoichiometry, can result in the formation of more highly brominated byproducts.
Strategies for Improved Selectivity:
| Parameter | Recommendation |
| Brominating Agent | Use a precise stoichiometry of the brominating agent. For dibromination, start with 2.0-2.2 equivalents. |
| Temperature | Conduct the reaction at a controlled, and often lower, temperature (e.g., 0 °C to room temperature).[11] |
| Reaction Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction at the optimal time.[11] |
| Solvent | The choice of solvent can influence the reactivity of the brominating agent. Common solvents include DMF, THF, and ethyl acetate.[11] |
Q2: I'm getting a mixture of isomers instead of the desired this compound. How can I improve the regioselectivity?
A2: The carbazole nucleus has several positions susceptible to electrophilic substitution. While the 3 and 6 positions are generally the most reactive in unsubstituted carbazole, the directing effects of the N-phenyl group and the first bromine substituent influence the position of the second bromination.
Factors Affecting Regioselectivity:
-
Steric Hindrance: The bulky phenyl group at the 9-position can influence the accessibility of different positions on the carbazole ring.
-
Electronic Effects: The electron-donating nature of the nitrogen atom and the deactivating effect of the first bromine atom will direct the second electrophilic attack.
-
Brominating Agent: The choice of brominating agent can sometimes influence the regiochemical outcome.[11]
Tips for Enhancing Regioselectivity:
-
Controlled Conditions: Careful control of temperature and slow addition of the brominating agent can favor the thermodynamically more stable 2,7-isomer.
-
Solvent Effects: The polarity of the solvent can play a role in the regioselectivity of the reaction. Experiment with different solvents to optimize for the desired isomer.[11]
-
Purification: In cases where a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization is essential to isolate the desired this compound.
Visualizing the Bromination Pathways
Caption: Reaction pathways in the bromination of 9-phenylcarbazole.
References
-
Ullmann Coupling | Chem-Station Int. Ed. (2014-07-22). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025-06-04). Available at: [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - NIH. Available at: [Link]
-
Ullmann coupling-An overview - OperaChem. (2025-04-01). Available at: [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - ResearchGate. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (2016-12-08). Available at: [Link]
-
Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. - ResearchGate. Available at: [Link]
-
One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. (2007-11-21). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
2,7-Dibromo-9-octyl-9H-carbazole - PMC - NIH. Available at: [Link]
-
Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Publishing. Available at: [Link]
-
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - Beilstein Journals. Available at: [Link]
-
One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing) - The Royal Society of Chemistry. Available at: [Link]
-
Hirao reaction of 3‐bromo‐9‐phenyl‐9H‐carbazole (3) and different Y2P(O)H compounds. … - ResearchGate. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Publishing. (2023-07-04). Available at: [Link]
-
Scope of N‐arylation of carbazole with different iodobenzenes. Reaction... - ResearchGate. Available at: [Link]
-
Scope of the bromination of carbazole derivatives. Reaction conditions:... - ResearchGate. Available at: [Link]
-
The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. Available at: [Link]
-
Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Available at: [Link]
-
Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N‐ and C‐Substituted Carbazoles by N‐Bromosuccinimide or a N‐Bromosuccinimide/Silica Gel System - ResearchGate. (2025-08-06). Available at: [Link]
-
Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC - NIH. (2023-03-07). Available at: [Link]
-
Ullmann reaction - Wikipedia. Available at: [Link]
-
(PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions - ResearchGate. (2025-08-07). Available at: [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - ACS Publications. (2023-03-07). Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]
-
Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship - PMC - NIH. (2023-07-03). Available at: [Link]
-
Ullmann reaction | PPTX - Slideshare. Available at: [Link]
-
Ullmann Reaction - BYJU'S. Available at: [Link]
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- 5. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
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- 11. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of 2,7-Dibromo-9-phenyl-9H-carbazole (DBrPC) Based Materials
Introduction
2,7-dibromo-9-phenyl-9H-carbazole (DBrPC) is a vital building block in the synthesis of advanced organic electronic materials.[1][2] Its rigid structure, coupled with desirable electronic properties and thermal stability, makes it a frequent component in hole-transporting materials (HTMs), host materials for phosphorescent emitters, and thermally activated delayed fluorescence (TADF) systems for Organic Light-Emitting Diodes (OLEDs).[1][2][3][4] However, like all organic semiconductors, materials derived from DBrPC are susceptible to various degradation pathways that can limit device lifetime and performance.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with DBrPC-based materials. It is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) on Common Degradation Issues
Q1: My OLED device using a DBrPC-derived host material shows a rapid decrease in luminance and efficiency. What are the likely chemical degradation pathways?
A1: The operational degradation of carbazole-based materials in OLEDs is often multifaceted. The primary intrinsic mechanisms include:
-
Exciton-Induced Bond Cleavage: High-energy excitons (bound electron-hole pairs) generated during device operation can lead to the homolytic cleavage of the C–N bond between the carbazole core and the phenyl group.[3][5][6] This creates highly reactive radical species that can trigger further detrimental reactions within the device layers, forming non-emissive centers and quenching sites.[6][7]
-
Electrochemical Instability: Carbazole moieties can be electrochemically oxidized to form radical cations.[5][8][9] These radical cations can be unstable and may undergo subsequent reactions, such as dimerization, where two carbazole units link together (often at the 3 and 3' positions).[5][8] This dimerization alters the conjugation and electronic properties of the material, often leading to a decrease in performance.
-
Molecular Aggregation: Under electrical stress, carbazole-based molecules can form aggregates.[5] These aggregates can act as charge traps and introduce non-radiative decay pathways, which reduces the overall quantum efficiency of the device.[3][5] This can sometimes be observed as the appearance of new, long-wavelength emission bands in the electroluminescence spectrum.[5]
Q2: I've noticed a gradual color change (a red-shift) in the emission spectrum of my device over time. What does this indicate?
A2: A red-shift in the emission spectrum is a classic indicator of degradation. It is often attributed to the formation of new emissive species with a smaller energy gap. This can be caused by:
-
Formation of Degradation Products: Chemical reactions, such as the dimerization of carbazole radicals, create new molecules with extended π-conjugation.[5] These new species will have different emission wavelengths, typically shifted to the red.
-
Molecular Aggregation or Excimer/Exciplex Formation: As molecules aggregate, they can exhibit different photophysical properties compared to isolated molecules.[5] This can lead to the formation of excimers (excited-state dimers) or exciplexes (excited-state complexes with other molecules), which typically emit at lower energies (longer wavelengths).[3]
Q3: My DBrPC-based material seems to degrade even before being incorporated into a device, especially when stored as a solution or thin film. What are the potential causes?
A3: Pre-device degradation is typically caused by environmental factors:
-
Photo-oxidation: Exposure to ambient light, particularly UV radiation, in the presence of oxygen is a primary cause of degradation. The carbazole moiety is susceptible to oxidation, which can lead to the formation of non-emissive ketone derivatives or other oxidized species. This process disrupts the π-conjugated system and quenches fluorescence.
-
Thermal Stress: Although carbazole derivatives are known for their relatively high thermal stability, prolonged exposure to high temperatures can accelerate degradation processes.[4] This is particularly relevant during purification steps like sublimation or during thermal annealing of thin films.
-
Solvent and Purity Issues: The choice of solvent and the purity of the material are critical.[10] Impurities can act as catalysts for degradation reactions or as quenching sites.[6] Some solvents may also react with the material, especially under light exposure.
Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows for diagnosing and mitigating degradation.
Guide 1: Investigating Photostability
If you suspect photo-degradation is affecting your material's performance, this protocol can help quantify its stability.
Objective: To assess the photostability of a DBrPC-based material in solution by monitoring its photoluminescence (PL) intensity over time under UV irradiation.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of your DBrPC-based material in a high-purity, spectroscopic-grade solvent (e.g., toluene or THF) in a quartz cuvette. An initial optical density of ~0.1 at the excitation wavelength is recommended to minimize self-absorption effects.[11]
-
Prepare a control sample in an identical cuvette, wrapped in aluminum foil to protect it from light.
-
-
Initial Characterization:
-
Measure the initial absorption (UV-Vis) and photoluminescence (PL) spectra of the sample. Note the peak emission wavelength and intensity.
-
-
Stress Conditions:
-
Place the unwrapped sample in a controlled environment under a UV lamp (e.g., 365 nm). Ensure the temperature is kept constant.
-
Keep the control sample in the dark at the same temperature.
-
-
Time-Resolved Measurements:
-
At regular intervals (e.g., every 15-30 minutes), remove the sample from the UV exposure and measure its PL spectrum.
-
-
Data Analysis:
-
Plot the normalized PL intensity (I/I₀) versus exposure time. A rapid decay in PL intensity indicates poor photostability.
-
Compare the final PL and absorption spectra with the initial ones. The emergence of new peaks or shifts in existing ones can provide clues about the degradation products.
-
| Parameter | Good Photostability | Poor Photostability |
| PL Intensity | >90% of initial intensity after 2 hours | <50% of initial intensity after 2 hours |
| Spectral Shift | Minimal change in peak wavelength | Significant red or blue shift |
| Absorption Change | Minor changes in the absorption profile | Appearance of new absorption bands |
Table 1: Representative data for interpreting photostability experiments.
Guide 2: Assessing Electrochemical Stability
Cyclic Voltammetry (CV) is a powerful technique to probe the electrochemical stability of your material.[12][13]
Objective: To determine the oxidation potential of the DBrPC-based material and assess the reversibility of the oxidation process.
Protocol:
-
Electrolyte Preparation: Prepare an electrolyte solution, typically 0.1 M of an inert salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) in a dry, degassed solvent such as acetonitrile or dichloromethane.
-
Working Electrode: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Analyte Solution: Dissolve a small amount of your material in the electrolyte solution.
-
Measurement:
-
Run a cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a potential high enough to oxidize the material, and then scanning back.
-
Perform multiple scans to observe any changes.
-
-
Data Analysis:
-
Reversible Oxidation: A stable material will show a reversible or quasi-reversible oxidation peak. This means that on the reverse scan, a corresponding reduction peak of similar magnitude is observed.
-
Irreversible Oxidation: If the reduction peak is absent or significantly smaller than the oxidation peak, it indicates that the oxidized species (the radical cation) is unstable and has undergone a chemical reaction.[5] This is a strong indicator of electrochemical instability. The appearance of new peaks after multiple cycles also suggests the formation of new electroactive species due to degradation.[9]
-
Mechanistic Insights & Visualizations
Understanding the degradation pathways at a molecular level is key to designing more robust materials.
Photo-Oxidative Degradation Pathway
Photo-oxidation is a common extrinsic degradation mechanism. The process is initiated by the absorption of a photon, leading to an excited state that can react with molecular oxygen.
Caption: Simplified photo-oxidative degradation pathway of DBrPC.
Electrochemical Degradation and Dimerization
Electrochemical stress can lead to the formation of radical cations which can then dimerize, a common intrinsic degradation pathway in carbazole-based materials.
Caption: Electrochemical oxidation leading to irreversible dimerization.
References
- Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials.
- OLED Material Synthesis: The Role of this compound.
- Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging.
- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms.IIETA.
- Carbazole electrochemistry: a short review.
- Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules.The Journal of Physical Chemistry C.
- Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Deriv
- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms.
- Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives.
- Density functional theory calculations for interactions of 2-bromo 9H carbazole and 2,7-dibromo 9H carbazole with human serum albumin.
- Mastering Carbazole Chemistry: Synthesis and Applications in Material Science.
- Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor.
- Design, Synthesis and Studies of Carbazole and Triazine Based Materials for Optoelectronic Applic
- Dendritic Carbene Metal Carbazole Complexes as Photo-Emitters for Fully Solution-Processed OLEDs.
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes.
- Technical Support Center: Degradation of 9-Phenylcarbazole in OLED Devices.Benchchem.
- Representative carbazole-based organic materials and their synthesis via cross-coupling with carbazoles as nitrogen nucleophiles.
- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.RSC Publishing.
- 2,7-Dibromo-9-octyl-9H-carbazole.
- Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution St
- Structure of 2,7-dibromo-9H-carbazole and the molecular formula of the solvents used in this study.
- 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
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- 11. Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]
- 13. researchgate.net [researchgate.net]
troubleshooting solubility issues with 2,7-dibromo-9-phenyl-9H-carbazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,7-dibromo-9-phenyl-9H-carbazole (CAS: 444796-09-2). This resource is designed for researchers, chemists, and materials scientists to navigate and resolve common solubility challenges encountered during experimental work. The following question-and-answer guide provides in-depth, field-proven insights and validated protocols to ensure the successful handling of this compound.
Disclaimer
Before handling the chemical, all users must consult the latest Safety Data Sheet (SDS) provided by their supplier. This compound, like many carbazole derivatives, may be harmful if swallowed, cause skin and eye irritation, and is suspected of causing genetic defects or cancer[1][2]. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated area or a chemical fume hood[2][3].
Section 1: Fundamentals & Solubility Profile (FAQ)
This section addresses the most frequently asked questions regarding the basic properties and expected solubility behavior of this compound.
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of the compound is the first step in troubleshooting. These characteristics dictate its behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 444796-09-2 | [4] |
| Molecular Formula | C₁₈H₁₁Br₂N | [4] |
| Molecular Weight | 401.10 g/mol | [4] |
| Appearance | White to light yellow crystalline powder or solid | [4][5] |
| Melting Point | 179.0 to 183.0 °C | [4] |
Q2: What does the chemical structure indicate about its expected solubility?
The structure of this compound is dominated by a large, rigid, and aromatic carbazole core. This structure is inherently non-polar. The principle of "like dissolves like" is paramount here.
-
Non-Polar Nature : The fused aromatic rings create a hydrophobic system. Therefore, the compound is expected to have poor solubility in highly polar solvents like water but better solubility in organic solvents.[6][7]
-
Aryl and Halogen Substituents : The phenyl group at the 9-position and the bromo groups at the 2 and 7 positions increase the molecular weight and van der Waals forces. While aryl groups can sometimes enhance solubility in organic solvents, the overall large, planar structure can favor strong crystal lattice packing, which may require significant energy to overcome for dissolution.[4][8] The N-H proton of the parent carbazole, which can participate in hydrogen bonding with solvents like DMF, is replaced by a phenyl group, thus eliminating this specific interaction.[9]
Q3: In which common organic solvents should I expect this compound to be soluble?
Based on its non-polar aromatic structure and data from analogous carbazole compounds, solubility is expected to be highest in aromatic and chlorinated hydrocarbons. Moderate solubility is anticipated in polar aprotic solvents, while solubility in alcohols and non-polar alkanes is likely to be low, especially at room temperature.
| Solvent Class | Examples | Expected Solubility at 25°C | Rationale |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Good to High | Similar non-polar, aromatic nature allows for effective π-π stacking interactions between solute and solvent. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | Good to High | These solvents have the polarity and dispersibility to effectively solvate the large aromatic system.[5][7] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Good | Moderate polarity and ability to engage in dipole-dipole interactions.[7] |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | High boiling points and strong dipoles can overcome crystal lattice energy, but the lack of H-bonding potential with the solute may limit solubility compared to N-H carbazoles.[6][9] |
| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | May require heating to achieve useful concentrations.[5] |
| Alcohols | Ethanol, Methanol, Isopropanol | Very Low | The high polarity and hydrogen-bonding nature of alcohols do not interact favorably with the non-polar solute.[5][7] |
| Alkanes | Hexane, Cyclohexane | Very Low | Lacks the specific interactions (e.g., π-stacking) needed to dissolve the aromatic compound effectively.[7][10] |
Section 2: Common Troubleshooting Scenarios
This section provides a structured approach to diagnosing and solving the most common solubility issues encountered in the lab.
Q4: My compound is not dissolving in a recommended solvent (e.g., Toluene, DCM). What are the potential causes and solutions?
This is the most frequent issue. The flowchart below provides a logical path for troubleshooting, followed by a detailed explanation of each step.
Caption: Troubleshooting workflow for dissolution issues.
-
Cause 1: Insufficient Temperature
-
Explanation: The dissolution of a solid is an endothermic process, meaning solubility almost always increases with temperature.[6] The energy from heating helps overcome the solute-solute interactions in the crystal lattice.
-
Solution: Gently warm the solution in a water bath to 40-60 °C while stirring. For higher-boiling solvents like toluene or dichlorobenzene, higher temperatures can be used, but always stay ~10-20 °C below the solvent's boiling point to avoid evaporation.
-
-
Cause 2: Concentration Exceeds Solubility Limit
-
Explanation: You may be trying to create a solution that is more concentrated than the compound's solubility limit in that specific solvent at that temperature.
-
Solution: Add the solvent to the solid in small portions rather than adding the solid to the solvent. If the solid persists, add more solvent in 10% volume increments while stirring and gently warming. This helps find the saturation point empirically.
-
-
Cause 3: Poor Compound Purity
-
Explanation: The presence of insoluble impurities, often residual reactants or side-products from synthesis, can give the appearance of low solubility.[11] The desired compound may be dissolved, but the impurities remain suspended.
-
Solution: Attempt to filter the warm solution through a syringe filter or a small plug of celite/cotton. If the filtrate yields the desired product upon solvent removal, the starting material was impure. Consider purification by column chromatography or recrystallization from a suitable solvent system.
-
-
Cause 4: Mechanical Agglomeration
-
Explanation: Fine powders can clump together, reducing the surface area available for the solvent to act upon.
-
Solution: Use a sonicator bath. The high-frequency sound waves will break apart particle agglomerates and accelerate the dissolution process. 5-15 minutes of sonication is often sufficient.
-
Q5: The compound "oiled out" upon heating or cooling instead of dissolving or crystallizing. What does this mean and how do I fix it?
-
Explanation: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when it comes out of solution at a temperature above its melting point. This is common when the solution is cooled too quickly or when significant impurities are present, which can depress the melting point of the mixture.[12]
-
Troubleshooting Steps:
-
Re-heat the Solution: Bring the mixture back to a boil or the temperature where it was a single phase.
-
Add More Solvent: Add more of the primary ("good") solvent in small increments (1-2 mL at a time) until the oil phase redissolves completely to form a clear solution.[12] This lowers the saturation temperature, ensuring the compound crystallizes at a temperature below its melting point.
-
Cool Slowly: Insulate the flask by placing it on a cork ring or folded paper towels and cover it with a watch glass. Allow it to cool to room temperature slowly and undisturbed over at least 20-30 minutes. Rapid cooling encourages oiling out.[12]
-
Consider a Different Solvent: If oiling out persists, the chosen solvent may be unsuitable. Select a solvent in which the compound has slightly lower solubility.
-
Q6: I achieved a clear, hot solution, but no crystals formed upon cooling. What should I do?
-
Explanation: This indicates a supersaturated solution, where the compound remains dissolved beyond its normal saturation point. This can happen with highly purified compounds in very clean glassware.
-
Methods to Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask just below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seed the Solution: Add a single, tiny crystal of the solid compound to the solution. This provides a perfect template for further crystal formation.
-
Cool to Lower Temperatures: If room temperature cooling is ineffective, place the flask in an ice bath (0 °C) or a freezer for a short period.
-
Reduce Solvent Volume: If all else fails, there may be too much solvent. Gently heat the solution and boil off a small portion of the solvent to increase the concentration, then attempt to cool and crystallize again.[12]
-
Section 3: Standardized Protocols
Following validated procedures minimizes variability and prevents common issues.
Protocol 1: Experimental Determination of Solubility (Isothermal Saturation Method)
This protocol provides a reliable method for quantifying the solubility of this compound in a specific solvent at a given temperature.[7]
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume of the chosen solvent. An "excess" means enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a stir plate within a constant temperature bath. Stir the mixture vigorously for at least 24 hours to ensure the solution reaches saturation equilibrium.[13]
-
Sampling: Stop stirring and allow the vial to sit undisturbed at the constant temperature until all suspended solid has settled, leaving a clear supernatant.
-
Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe (if working at elevated temperatures). Immediately pass the solution through a 0.45 µm syringe filter into a clean, tared vial. This step is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.[7]
-
Quantification: Determine the concentration of the compound in the filtered sample using a validated analytical method like HPLC or UV-Vis spectroscopy against a pre-established calibration curve.
-
Calculation: From the concentration, calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
Protocol 2: Best Practices for Dissolving for a Reaction or Recrystallization
-
Choose the Right Flask Size: Select a flask where the final solvent volume will fill between one-third and one-half of the flask. A flask that is too large will have excessive surface area, leading to rapid cooling and potential for crashing out.[12]
-
Add Solid First: Place the solid to be dissolved in the flask first.
-
Add Solvent Incrementally: Add a portion of the solvent, stir, and observe. If it doesn't dissolve, add more solvent and begin gently heating. Continue adding solvent in small portions until the solid fully dissolves at the elevated temperature. This technique helps avoid using a large excess of solvent, which is critical for good recrystallization yield.
-
Use a Condenser: If heating for an extended period, use a reflux condenser to prevent solvent loss.
-
Ensure Clarity: The final hot solution should be completely clear and free of suspended particles before allowing it to cool. If not, perform a hot filtration to remove insoluble impurities.
References
- Vertex AI Search. (2024). What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound?
- Solubility of Things. (n.d.). Carbazole.
- Vertex AI Search. (2025).
- Guidechem. (n.d.). 2,7-DIBROMO-9H-CARBAZOLE 136630-39-2 wiki.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- ResearchGate. (2025).
- University of Puerto Rico Mayagüez. (n.d.).
-
Industrial Chemistry & Materials (RSC Publishing). (2022). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. [Link]
-
National Institutes of Health (NIH). (n.d.). 2,7-Dibromo-9-octyl-9H-carbazole. [Link]
- Fisher Scientific. (2013).
- ResearchGate. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor.
- OLED-INFO. (n.d.). OLED Material Synthesis: The Role of this compound.
- Sigma-Aldrich. (n.d.). 2,7-Dibromo-9H-carbazole 136630-39-2.
- ResearchGate. (2020).
- Fluorochem. (2024). Safety Data Sheet - 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole.
- BLDpharm. (n.d.). 1313900-20-7|2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole.
- ChemicalBook. (2025). 2,7-dibromo-9-(4-bromophenyl)-9H-Carbazole | 1313900-20-7.
- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 9-Phenylcarbazole in Common Organic Solvents.
- ResearchGate. (n.d.). Structure of 2,7‐dibromo‐9H‐carbazole and the molecular formula of the solvents used in this study.
- Frontiers in Chemistry. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde in Common Organic Solvents.
- BLDpharm. (n.d.). 1173071-58-3|2,7-Dibromo-9-heptyl-9H-carbazole.
- Loughborough University Research Repository. (n.d.). Analysis of the crystallization process of a biopharmaceutical compound in the presence of impurities using process analytical t.
- Liverpool Life Sciences UTC. (n.d.).
- PURE – Our Research Portal. (2016). An investigation into the crystallization tendency/kinetics of amorphous active pharmaceutical ingredients: A case study with dipyridamole and cinnarizine.
- AIChE. (n.d.). (270b)
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- 10. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing OLED Performance with 2,7-dibromo-9-phenyl-9H-carbazole
Welcome to the technical support resource for researchers and developers utilizing 2,7-dibromo-9-phenyl-9H-carbazole. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis, purification, and device integration of this critical OLED intermediate. Carbazole derivatives are foundational to modern organic electronics, prized for their thermal stability and charge transport properties.[1][2] Specifically, this compound serves as a versatile building block for a variety of high-performance OLED materials, including host materials, hole-transporting layers (HTLs), and emissive layers.[1][3]
The bromine atoms at the 2 and 7 positions are ideal reactive sites for cross-coupling reactions, enabling the synthesis of complex, highly conjugated molecules with tailored electronic properties.[4][5] However, leveraging this potential requires stringent control over material purity and device fabrication parameters. This guide addresses the common pitfalls and provides logical, field-proven solutions.
Section 1: Synthesis and Purification Troubleshooting
The performance of any OLED is inextricably linked to the purity of its constituent materials.[4] Impurities, even in trace amounts, can act as charge traps or non-radiative recombination centers, severely compromising device efficiency, color purity, and operational lifetime.[4][6] This section addresses common issues in the synthesis and purification of this compound.
Q1: My synthesis of this compound resulted in a low yield and multiple spots on my TLC plate. What are the likely causes and solutions?
A1: This is a common issue often stemming from incomplete reactions or the formation of side-products. The primary synthetic route involves the bromination of 9-phenyl-9H-carbazole, typically using N-bromosuccinimide (NBS).
Causality & Troubleshooting:
-
Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted 9-phenyl-9H-carbazole. Mono-brominated species (2-bromo-9-phenyl-9H-carbazole) are also common intermediates.
-
Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Extend the reaction time or slightly increase the temperature if starting material persists. Ensure your reagents, particularly NBS, are of high quality.
-
-
Over-bromination: Using an excess of NBS or prolonged reaction times can lead to the formation of tri- or tetra-brominated carbazole species.
-
Solution: Use a precise stoichiometry of NBS (typically 2.0 to 2.2 equivalents). Add the NBS portion-wise to maintain better control over the reaction.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the starting material and be inert to the reaction conditions.
-
Solution: Anhydrous chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. Ensure the solvent is dry, as water can interfere with the reaction.
-
Workflow: Synthesis & Purification of this compound
Sources
Technical Support Center: Purification of 2,7-dibromo-9-phenyl-9H-carbazole Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with 2,7-dibromo-9-phenyl-9H-carbazole and its derivatives. These molecules are crucial building blocks in the development of advanced materials for organic electronics, such as OLEDs, and as pharmaceutical intermediates. Their purity is paramount to achieving desired material properties and biological activities. This guide offers practical, in-depth solutions to common issues encountered during their purification.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a direct question-and-answer format.
| Problem Identification | Potential Causes | Recommended Solutions & Explanations |
| Q1: My TLC plate shows multiple spots after synthesis. How do I identify the impurities and select a purification strategy? | The presence of multiple spots typically indicates a mixture of the desired product, unreacted starting materials, and bromination side-products. Common impurities include mono-brominated (e.g., 2-bromo-9-phenyl-9H-carbazole) and poly-brominated (e.g., 2,7,x-tribromo-9-phenyl-9H-carbazole) species. | Initial Analysis: Run a TLC using a solvent system of intermediate polarity (e.g., 10-20% ethyl acetate in hexane). The desired 2,7-dibromo product will be less polar than the starting 9-phenyl-9H-carbazole but more polar than potential tri- or tetra-brominated derivatives. Strategy Selection: • Significant separation on TLC: If the spots are well-separated, column chromatography is the preferred method. • Closely running spots or major product spot with minor impurities: Recrystallization may be effective, especially for removing less soluble, over-brominated impurities or more soluble, under-brominated impurities. |
| Q2: I'm struggling with poor separation during silica gel column chromatography. My fractions are all mixed. | This can be caused by several factors: • Inappropriate solvent system: The eluent polarity may be too high, causing all compounds to elute quickly, or too low, leading to streaking and slow elution. • Column overloading: Loading too much crude material relative to the amount of silica gel will exceed the column's separation capacity. • Sample loading issues: Dissolving the sample in too much solvent or a solvent stronger than the initial eluent can broaden the initial band. | Optimization Steps: • Solvent System Optimization: Methodically test different ratios of a non-polar solvent (e.g., hexane, petroleum ether) and a slightly more polar solvent (e.g., dichloromethane, ethyl acetate) using TLC to find a system that gives a retention factor (Rf) of ~0.3 for the target compound. A gradient elution, starting with a low polarity and gradually increasing it, is often highly effective. • Proper Loading: Use a silica gel to crude product ratio of at least 50:1 by weight. Dissolve the crude product in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column bed. |
| Q3: My yield is very low after recrystallization. What went wrong? | Significant product loss during recrystallization is a common issue. • Incorrect solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at room temperature, recovery will be low. • Using too much solvent: This will keep a significant portion of your product dissolved even after cooling. • Cooling too quickly: Rapid cooling can trap impurities within the crystals and lead to the formation of smaller, less pure crystals. | Improving Recrystallization Yield: • Solvent Screening: Test a range of solvents (e.g., ethanol, chloroform, hexane, or mixtures like dichloromethane/hexane) in small test tubes to find the optimal one. • Minimal Solvent Usage: Add hot solvent in small portions to the crude material until it just dissolves. • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent to remove surface impurities without dissolving the product. |
| Q4: My purified product appears pure by TLC, but the NMR spectrum shows minor impurities. What is the next step? | Co-elution of impurities with very similar polarities is a common challenge. Isomeric impurities can also be difficult to separate. | High-Resolution Purification: • Re-chromatography: Attempt a second column chromatography with a shallower solvent gradient to improve resolution. • Sublimation: For thermally stable compounds like carbazole derivatives, high-vacuum sublimation is an excellent technique for removing non-volatile or less volatile impurities. The crude material is heated under high vacuum, causing it to sublime and then deposit as pure crystals on a cooled surface. • Recrystallization from a different solvent system: Sometimes changing the solvent can alter the solubility properties of the impurities relative to the product, allowing for better separation. |
Visualizing the Purification Strategy
A logical workflow is essential for efficiently achieving high purity. The following diagram outlines a typical purification and validation process for this compound derivatives.
Caption: A general workflow for the purification of this compound derivatives.
Detailed Experimental Protocols
Protocol 1: Column Chromatography
This method is highly effective for separating compounds with different polarities.
-
Preparation of the Stationary Phase:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle, leaving a layer of solvent above the bed.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane.
-
Add silica gel (e.g., 2-3g) to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Collect fractions and monitor the elution of the compounds by TLC.
-
If separation is slow, gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane/ethyl acetate). This gradient elution helps to first
-
Technical Support Center: Stability of 2,7-dibromo-9-phenyl-9H-carbazole in Devices
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 2,7-dibromo-9-phenyl-9H-carbazole. This guide is designed for researchers and professionals encountering stability challenges when utilizing this versatile carbazole derivative in optoelectronic devices. Carbazole-based materials are renowned for their excellent charge transport properties and high thermal stability, making them crucial building blocks for host materials, hole-transporting layers (HTLs), and emitters in Organic Light-Emitting Diodes (OLEDs) and other organic electronics.[1][2][3] However, the specific substitutions on the carbazole core, such as the bromine atoms at the 2 and 7 positions, introduce unique stability considerations that must be addressed to achieve long device lifetimes and consistent performance.
This document provides a series of frequently asked questions (FAQs) for foundational knowledge and a detailed troubleshooting guide for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms affecting this compound in an active device?
A1: The stability of this compound is influenced by a combination of intrinsic molecular vulnerabilities and extrinsic operational stressors. The primary degradation pathways are:
-
Photodegradation: The Carbon-Bromine (C-Br) bond is susceptible to cleavage upon exposure to energy, particularly UV light or high-energy excitons generated during device operation. This homolytic cleavage generates highly reactive radicals that can trigger further detrimental reactions within the device stack. Studies on polyhalogenated carbazoles confirm that debromination is a key photodegradation mechanism, with the reaction rate increasing with the number of bromine atoms.[4][5]
-
Electrochemical Instability: Under electrical bias, the molecule can degrade through processes like triplet-polaron annihilation (TPA).[6][7] In this process, a triplet exciton interacts with a polaron (a charged molecule), leading to a non-radiative decay that releases enough energy to break chemical bonds, often creating stable, performance-degrading trap states.[7] The C-N bond connecting the phenyl and carbazole units has also been identified as a potential weak point susceptible to cleavage under excitonic stress.[8][9]
-
Thermal Degradation: While carbazole derivatives generally exhibit good thermal stability, prolonged operation at elevated temperatures can lead to morphological changes in the thin film, such as crystallization or aggregation.[10][11] This can create charge traps or non-emissive states, diminishing device efficiency. For many organic HTLs, thermal stress is a known cause of poor long-term stability.[10][12]
Q2: How critical is the purity of the starting material for device stability?
A2: It is paramount. Even trace impurities can severely compromise device performance and longevity.[1] Impurities can act as:
-
Charge Traps: Deep energy traps that capture charge carriers (electrons or holes), increasing the operating voltage and reducing efficiency.
-
Exciton Quenching Sites: Non-radiative centers that quench excitons before they can contribute to light emission, directly lowering the device's quantum efficiency.
-
Catalysts for Degradation: Reactive species that initiate or accelerate the degradation of the host or emitter molecules. Isomeric impurities, in particular, can have profound effects on the luminescent properties of carbazole-derived products.[6][13][14] Therefore, rigorous purification of this compound via methods like gradient sublimation or column chromatography is a non-negotiable step before device fabrication.
Q3: What are the expected degradation products, and how do they impact performance?
A3: The primary degradation event is often the cleavage of the C-Br bond, leading to the formation of a carbazole radical. This can result in debrominated carbazole derivatives. Cleavage of the C-N bond would yield phenyl and 2,7-dibromocarbazole fragments.[8] These initial radical species are highly reactive and can subsequently dimerize or react with adjacent molecules, forming larger, often non-emissive aggregates that disrupt charge transport and introduce spectral instability.
Troubleshooting Guide: Device Instability Issues
This section addresses common problems observed during device fabrication and operation.
Issue 1: Rapid Decrease in Luminance and External Quantum Efficiency (EQE)
Your device initially performs well but shows an accelerated decline in brightness and efficiency within the first few hours of operation.
-
Possible Cause A: Photochemical Degradation
-
Causality: The energy from operational excitons or ambient light is causing C-Br bond scission. The resulting radicals create defects that trap charges and quench luminescence. This is especially prevalent in blue OLEDs where exciton energies are higher. Research has shown that polyhalogenated carbazoles undergo photodegradation, with debromination being a confirmed mechanism.[4][5]
-
Troubleshooting Steps:
-
Verify Material Purity: Use HPLC or GC-MS to confirm the purity of your this compound. Impurities can act as photosensitizers.
-
Inert Environment: Ensure all fabrication and testing are performed in a high-purity inert atmosphere (N₂ or Ar glovebox) with O₂ and H₂O levels below 1 ppm.
-
Encapsulation: Use high-quality, robust encapsulation (e.g., glass lid with UV-curable epoxy and a getter) to prevent ingress of atmospheric moisture and oxygen, which can exacerbate photodegradation.
-
UV Filtering: If testing under ambient light, use a UV filter to cut out high-energy photons.
-
-
-
Possible Cause B: Triplet-Polaron Annihilation (TPA)
-
Causality: An imbalance of charge carriers (holes and electrons) in the emissive layer leads to a high density of polarons, which can interact with triplet excitons. Carbazole-based hosts can be susceptible to this mechanism, which creates permanent trap states.[6][7][15]
-
Troubleshooting Steps:
-
Device Architecture Review: Analyze your device stack. Ensure the energy levels of adjacent layers (hole-transporting, electron-blocking, etc.) are well-aligned to promote balanced charge injection and recombination within the center of the emissive layer.
-
Use a Bipolar Host: If using this compound as a building block for a host material, ensure the final molecule has balanced hole and electron transport capabilities. Incorporating electron-withdrawing moieties can improve electron transport.[16]
-
Lower Drive Current: Test the device at a lower, constant current density. If the lifetime improves disproportionately, TPA is a likely contributor, as it is highly dependent on exciton and polaron density.
-
-
Issue 2: Spectral Instability (Color Shift) During Operation
The device emission spectrum changes over time, often shifting towards longer wavelengths (a red-shift).
-
Possible Cause A: Formation of Degradation-Induced Emissive Species
-
Causality: The degradation of this compound or other molecules in the emissive layer creates new chemical species with different, lower-energy emission profiles. For example, aggregation or dimerization of degradation fragments can lead to red-shifted emission.
-
Troubleshooting Steps:
-
Post-Mortem Analysis: De-encapsulate a stressed device in an inert environment. Dissolve the organic layers and analyze them using photoluminescence (PL) spectroscopy and mass spectrometry to identify new chemical species.
-
Improve Material Purity: As a preventative measure, repurify the this compound. The presence of even small amounts of impurities can lead to the formation of emissive complexes over time.[17]
-
Host-Guest System Optimization: Ensure the triplet energy of the host material is sufficiently higher than that of the phosphorescent guest emitter to prevent energy transfer to lower-energy host degradation states.[15]
-
-
Issue 3: Increase in Operating Voltage and/or Growth of Dark Spots
The voltage required to maintain a constant brightness increases significantly over time, and/or non-emissive "dark spots" appear and grow.
-
Possible Cause A: Interfacial Degradation and Charge Trap Formation
-
Causality: Chemical reactions at the interfaces between organic layers or between an organic layer and an electrode are creating an energy barrier to charge injection. The degradation products from C-Br or C-N bond cleavage can act as deep charge traps, which "pin" the Fermi level and increase the required operating voltage.
-
Troubleshooting Steps:
-
Substrate and Deposition Quality Control: Ensure rigorous cleaning of the ITO substrate. During thermal evaporation, maintain a high vacuum (<10⁻⁶ Torr) and controlled deposition rates to create smooth, well-defined interfaces.
-
Insertion of Interlayers: Use thin injection layers (e.g., MoO₃ for holes, LiF for electrons) to improve the energy level alignment and reduce injection barriers, minimizing stress at the interface.
-
Material Purity: Reiterate the importance of using ultra-high purity materials, as impurities tend to migrate and accumulate at interfaces, where they can cause localized degradation.[1]
-
-
-
Possible Cause B: Environmental Contamination
-
Causality: Dark spots are a classic sign of localized degradation caused by the ingress of oxygen or moisture, which quenches emission and can damage the cathode.
-
Troubleshooting Steps:
-
Glovebox Integrity: Verify the purity of your glovebox atmosphere. Check for leaks and ensure the purification system is functioning optimally.
-
Encapsulation Protocol: Review and improve your encapsulation technique. Ensure the epoxy seal is uniform and free of bubbles. The use of a moisture/oxygen getter is highly recommended.
-
Source Material Handling: Ensure that this compound and all other organic materials are stored and handled strictly within the inert atmosphere to prevent contamination before deposition.
-
-
Data Summary and Mitigation Strategies
| Problem | Potential Cause | Underlying Mechanism | Primary Mitigation Strategy |
| Rapid Luminance Decay | Photodegradation | C-Br bond cleavage by high-energy excitons/photons.[4] | Rigorous material purification; robust device encapsulation. |
| Electrochemical Degradation | Triplet-polaron annihilation creating charge traps. | Optimize device architecture for balanced charge transport. | |
| Spectral Instability | Formation of Aggregates | Degradation products forming low-energy emissive states. | Use molecular designs that inhibit aggregation; ensure high purity. |
| Increased Voltage | Interfacial Degradation | Creation of charge traps and injection barriers at interfaces. | Optimize deposition conditions; use appropriate interlayers. |
| Dark Spot Growth | Environmental Contamination | Ingress of O₂/H₂O leading to localized quenching/damage. | High-integrity encapsulation and inert atmosphere handling. |
Experimental Protocols & Visualizations
Protocol 1: Purification by Gradient Sublimation
This is a critical step to remove impurities that can act as quenching sites or degradation catalysts.[1][17]
-
Preparation: Thoroughly clean the sublimation tube with appropriate solvents (e.g., acetone, isopropanol) and bake at >150°C under vacuum to remove residual moisture.
-
Loading: In an inert atmosphere glovebox, load 1-2 g of crude this compound into the source zone of the sublimation tube.
-
Setup: Assemble the sublimation apparatus with a multi-zone furnace and connect to a high-vacuum pump (pressure should reach <10⁻⁵ Torr).
-
Heating Profile:
-
Zone 1 (Source): Slowly ramp the temperature to just below the material's melting point (literature melting point is ~179-183°C).[2] A starting temperature of ~170°C is recommended.
-
Zone 2-4 (Deposition): Establish a temperature gradient along the tube. For example: Zone 2 at 150°C, Zone 3 at 130°C, Zone 4 at 110°C. This allows impurities with different sublimation points to deposit in different zones.
-
-
Sublimation: Hold the temperatures for 12-24 hours under high vacuum. The pure this compound will deposit as a crystalline solid in one of the cooler zones.
-
Collection: After cooling the system to room temperature, vent with inert gas and transfer the tube to a glovebox. Carefully scrape the purified crystals from the appropriate zone. Typically, the purest fraction is collected from the central deposition zones.
Visualization 1: Troubleshooting Logic Flowchart
This diagram outlines the decision-making process for diagnosing device instability.
Caption: Troubleshooting flowchart for device instability.
Visualization 2: C-Br Bond Photodegradation Pathway
A simplified diagram showing the initiation step of photodegradation.
Caption: C-Br bond cleavage via excitonic energy.
References
- Zhao, X., et al. (2020). Polymer hole-transport material improving thermal stability of inorganic perovskite solar cells. Frontiers of Optoelectronics, 13(3), 265-271.
- Kim, G., et al. (2021). Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. ACS Applied Materials & Interfaces.
-
Li, A., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 671, 622-631. Available at: [Link]
- Zhao, X., et al. (2020). Polymer hole-transport material improving thermal stability of inorganic perovskite solar cells. Frontiers of Optoelectronics.
- Li, A., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment.
- Garland, F., et al. (2024). Impact of the Hole-Transport Layer on the Thermal Stability of Inverted Perovskite Solar Cells: An Operando X-ray Scattering Study. ACS Applied Materials & Interfaces.
-
Jacintha, T., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Applied Microbiology and Biotechnology. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of High-Purity Carbazole Derivatives in Modern OLED Technology.
- O'Driscoll, L. J., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C.
-
MDPI. (n.d.). Advances in Hole Transport Materials for Layered Casting Solar Cells. Available at: [Link]
- Grazulevicius, J. V., et al. (2020). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). OLED Material Synthesis: The Role of this compound.
-
ResearchGate. (n.d.). Impurity effect on carbazole derivatives. Available at: [Link]
-
Chen, Y.-T., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. Polymers, 12(5), 1048. Available at: [Link]
-
Hernández, F. J., & Crespo-Otero, R. (2021). Excited State Mechanisms in Crystalline Carbazole: The Role of Aggregation and Isomeric Defects. ChemRxiv. Available at: [Link]
-
Coehoorn, R., & van Eersel, H. (2022). Triplet-Polaron-Annihilation-Induced Degradation of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence. Physical Review Applied, 18(6). Available at: [Link]
- Magomedov, A., et al. (2023). Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. Materials Advances.
-
Pudzs, K., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Degradation of 9-Phenylcarbazole in OLED Devices.
- Hernández, F. J., & Crespo-Otero, R. (2021). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C.
-
ResearchGate. (n.d.). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing OLED Performance with Carbazole Derivatives: A Manufacturer's Insight.
- S. R., S., & G, G. (2021). Dissociative nature of C(sp2)–N(sp3) bonds of carbazole based materials via conical intersection: simple method to predict the exciton stability of host materials for blue OLEDs: a computational study. Physical Chemistry Chemical Physics.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). What Makes Carbazole Derivatives Chemically Stable?
Sources
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- 4. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
reaction monitoring techniques for 2,7-dibromo-9-phenyl-9H-carbazole synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-dibromo-9-phenyl-9H-carbazole. As a crucial building block in the development of materials for organic light-emitting diodes (OLEDs) and other advanced electronics, ensuring a high-purity, high-yield synthesis is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
Difficulties during the synthesis of this compound often arise from the nuances of the palladium-catalyzed Buchwald-Hartwig amination or the copper-catalyzed Ullmann condensation, the two most common synthetic routes.[2][3] This section addresses specific problems you may encounter.
Problem 1: Incomplete or Stalled Reaction
Scenario: TLC or HPLC analysis indicates a significant amount of unreacted 2,7-dibromo-9H-carbazole and/or the phenyl halide starting material, even after the expected reaction time.
Root Cause Analysis and Solutions:
-
Catalyst Inactivity: The palladium or copper catalyst is the heart of the reaction. Its deactivation is a primary cause of stalled reactions.
-
Palladium Catalysts (Buchwald-Hartwig): Ensure the active Pd(0) species is being generated and is stable.[4] If using a Pd(II) source like Pd(OAc)₂, pre-activation with your phosphine ligand before adding the substrates can be beneficial. Consider using more robust and reliable pre-catalysts, such as G3 or G4 palladacycles.[4] Amines themselves can act as ligands, so adding a slight excess of the phosphine ligand relative to the palladium source can prevent catalyst deactivation.[4]
-
Copper Catalysts (Ullmann): The purity and oxidation state of the copper source are critical. Use freshly purchased, high-purity Cu(I) salts (e.g., CuI). If using copper powder, activate it by washing with a dilute acid to remove any passivating oxide layer.
-
-
Base Selection and Quality: The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle.
-
For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common.[3] However, these are hygroscopic and their quality can degrade upon storage. Use freshly opened or properly stored base.
-
Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective and offer better functional group tolerance.[5] The choice of base can significantly impact reaction rate and selectivity.[3]
-
-
Solvent Purity: Anhydrous conditions are often crucial, especially for organometallic reactions.[6] Water can lead to the formation of undesired phenols and diaryl ethers.[4] Use freshly distilled or commercially available anhydrous solvents. Common solvents for these reactions include toluene, xylene, and dioxane.[7]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. Optimize the temperature for your specific catalyst and ligand system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Problem 2: Formation of Significant Side Products
Scenario: Your reaction mixture shows multiple spots on the TLC plate or several peaks in the GC-MS/HPLC chromatogram in addition to the starting materials and the desired product.
Common Side Products and Mitigation Strategies:
-
Homocoupling of Phenyl Halide (e.g., Biphenyl): This occurs when two molecules of the phenyl halide couple with each other.[2]
-
Mitigation: This is often promoted by high temperatures and high catalyst loading.[2] Reducing the reaction temperature and optimizing the catalyst concentration can minimize this side reaction.
-
-
Homocoupling of Carbazole (e.g., Bicarbazole): Similar to the above, two molecules of the carbazole starting material can couple.[2]
-
Mitigation: This can be influenced by the choice of base and ligand. Screening different reaction conditions is the most effective approach to minimize this.
-
-
Dehalogenation: The bromo groups on the carbazole can be replaced by hydrogen.
-
Mitigation: This is often a result of β-hydride elimination, which can be suppressed by the judicious choice of a supporting phosphine ligand.[4]
-
-
Over-arylation: While less common in this specific synthesis, it's a potential side reaction in amination chemistry.[4]
Analytical Confirmation:
-
GC-MS: This is an excellent technique for identifying volatile byproducts like biphenyl.[2][8]
-
NMR Spectroscopy: Careful analysis of the ¹H and ¹³C NMR spectra of the crude reaction mixture can help identify the structures of major byproducts.[9]
Problem 3: Difficulty in Product Purification
Scenario: The crude product is difficult to purify by column chromatography, and the final product is still contaminated with starting materials or byproducts.
Purification Strategy:
-
Column Chromatography: This is the most common purification method.
-
Solvent System Selection: A non-polar eluent system is typically required. Start with a low polarity mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like dichloromethane or ethyl acetate.[10][11]
-
Silica Gel: Use a high-quality silica gel with a suitable particle size for good separation.
-
-
Recrystallization: If column chromatography does not yield a pure product, recrystallization can be a powerful secondary purification step.
-
Solvent Screening: Test a variety of solvents and solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q1: Which reaction monitoring technique is best for this synthesis?
A1: A combination of techniques provides the most comprehensive picture.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive method for qualitative monitoring of the reaction progress.[12][13] It allows you to quickly visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion of starting materials and the formation of the product and byproducts.[14] A reversed-phase C18 column is typically suitable for this analysis.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile components, including starting materials and low molecular weight byproducts like biphenyl.[2][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals from the starting materials and the appearance of new signals corresponding to the product.[17][18]
Q2: What is a good starting point for a TLC solvent system?
A2: A good starting point for a TLC mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent. For example, a mixture of hexane and dichloromethane (e.g., 9:1 or 8:2 v/v) is often effective. The goal is to achieve an Rf value for the product of around 0.3-0.5 for optimal separation.
Q3: How can I use NMR to confirm the structure of this compound?
A3: In the ¹H NMR spectrum, you would expect to see characteristic signals for the aromatic protons on the carbazole and phenyl rings. The integration of these signals should correspond to the number of protons in each environment. In the ¹³C NMR spectrum, you will observe distinct signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of their electronic environment.
Q4: What are the key safety considerations for this synthesis?
A4:
-
Reagents: Many of the reagents used, such as palladium catalysts, phosphine ligands, and strong bases, are toxic, flammable, or corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Ensure there are no ignition sources nearby and work in a well-ventilated area.
-
Inert Atmosphere: Many of these reactions are sensitive to air and moisture.[5] It is essential to perform the reaction under an inert atmosphere of nitrogen or argon.
Detailed Experimental Protocol: HPLC Reaction Monitoring
This protocol provides a general method for monitoring the synthesis of this compound using reversed-phase HPLC.
1. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture using a syringe.
-
Quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile).
-
If the sample contains solid particles, filter it through a 0.45 µm syringe filter before injection.[19]
2. HPLC Method Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[14] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water[20][21] |
| Flow Rate | 1.0 mL/min[14] |
| Detection | UV-Vis Detector at a wavelength where all components absorb (e.g., 254 nm)[14] |
| Injection Volume | 10 µL[14] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 40 °C)[19][21] |
3. Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times (determined by injecting standards of each compound).
-
Calculate the percentage conversion of the limiting starting material and the relative percentage of the product and any major byproducts by integrating the peak areas.
Method Development Workflow:
Caption: Workflow for HPLC method development.
References
-
Zhu, L., & Hites, R. A. (2005). Identification of Brominated Carbazoles in Sediment Cores from Lake Michigan. Environmental Science & Technology, 39(10), 3488–3494. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
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ResearchGate. (2025). Identification and Determination of Carbazoles in Natural and Synthetic Oils by Gas Chromatography with Thermionic Detection. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
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WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
OLED Material Synthesis. The Role of this compound. [Link]
-
ResearchGate. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. [Link]
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PubMed. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Semantic Scholar. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. [Link]
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Frontiers. (n.d.). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. [Link]
-
SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. [Link]
-
Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
-
Longdom Publishing. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. Journal of Analytical & Bioanalytical Techniques, 14(S3), 001. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. [Link]
-
PMC. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. [Link]
-
Amazon S3. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. [Link]
-
PMC. (n.d.). 2,7-Dibromo-9-octyl-9H-carbazole. [Link]
-
CoLab. (2022). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. [Link]
-
ThaiJo. (2018). Simple Synthesis and Analysis of 3,6 and 2,7-dibromo-9-dodecylcarbazole by Direct Probe-Atmospheric Pressure Chemical Ionization Mass Spectrometry (DP-APCI-MS). Indochina Applied Sciences, 7(2), 288–294. [Link]
-
Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
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Validation & Comparative
A Comparative Guide to 2,7-Dibromo-9-phenyl-9H-carbazole and Its Isomeric Derivatives in Organic Electronics
For researchers, chemists, and professionals in drug development and materials science, the selection of molecular building blocks is a critical decision that dictates the functional outcome of a target compound. Within the realm of organic electronics, carbazole derivatives have established themselves as premier components for hole-transporting and emissive layers in Organic Light-Emitting Diodes (OLEDs) and as active materials in organic photovoltaics.[1][2] This is largely due to their rigid, electron-rich nature, which imparts excellent thermal stability and charge carrier mobility.[1]
Among the vast library of carbazole-based intermediates, 2,7-dibromo-9-phenyl-9H-carbazole stands out as a pivotal precursor. Its strategic bromination at the 2 and 7 positions offers a versatile platform for further functionalization, enabling the synthesis of a diverse range of high-performance organic semiconductors. However, the isomeric 3,6-dibromo-9-phenyl-9H-carbazole is also a common building block, and understanding the nuanced yet significant differences between these two isomers is crucial for rational material design.
This guide provides an in-depth, objective comparison of this compound with its 3,6-isomer and other relevant derivatives. We will delve into their synthesis, comparative performance based on experimental data, and the underlying chemical principles that govern their properties.
The Strategic Importance of Bromination Position in Carbazole Derivatives
The position of the bromine atoms on the carbazole core is not a trivial detail; it fundamentally influences the electronic structure and, consequently, the photophysical and electrochemical properties of the resulting materials. The key distinction lies in the conjugation pathway.
-
2,7-Substitution: This substitution pattern creates a more linear and extended π-conjugation pathway along the long axis of the carbazole molecule. This generally leads to a smaller HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra compared to the 3,6-isomer.[3]
-
3,6-Substitution: This substitution pattern results in a cross-conjugated system. While still allowing for delocalization of electrons, the conjugation is less effective at extending across the entire molecule compared to the 2,7-isomer. This typically results in a larger HOMO-LUMO gap and, therefore, blue-shifted optical properties.[3]
This fundamental difference in electronic structure is the primary driver for the distinct performance characteristics of materials derived from these two isomers.
Synthesis of Dibrominated Phenyl-Carbazoles: A Comparative Overview
The synthesis of both 2,7- and 3,6-dibromo-9-phenyl-9H-carbazole typically involves a multi-step process. While various methods exist, we will focus on common and reliable synthetic routes.
A General Synthetic Pathway
Caption: General synthesis of 3,6-dibromo-9-phenyl-9H-carbazole.
For the synthesis of the 2,7-isomer, a different strategy is often employed, such as the Cadogan cyclization of a suitably substituted nitrobiphenyl precursor.[4]
Experimental Protocol: Synthesis of 3,6-Dibromo-9H-carbazole
This protocol outlines the straightforward bromination of carbazole to yield the 3,6-dibrominated intermediate.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve carbazole (e.g., 5.00 g, 30 mmol) in DMF (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve NBS (e.g., 11.20 g, 63 mmol, 2.1 eq.) in DMF (30 mL).
-
Add the NBS solution dropwise to the cooled carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Precipitate the product by adding 200 mL of water to the reaction mixture.
-
Collect the precipitate by filtration and air dry.
-
Purify the crude product by flash column chromatography on silica gel using a DCM/hexane (1:1) eluent to obtain 3,6-dibromo-9H-carbazole.[5]
Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed N-arylation of a dibromocarbazole with an aryl halide to introduce the phenyl group at the 9-position.
Materials:
-
3,6-Dibromo-9H-carbazole (or 2,7-dibromo-9H-carbazole)
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (1.0 M in toluene)
-
Potassium carbonate (K₂CO₃)
-
Xylene
-
18-Crown-6
Procedure:
-
In a dry, inert atmosphere glovebox, combine Pd₂(dba)₃ and tri-tert-butylphosphine in dry xylene in a Schlenk flask. Stir for 20 minutes at room temperature.
-
To this catalyst mixture, add the dibromocarbazole, bromobenzene, 18-crown-6, and potassium carbonate.
-
Heat the reaction mixture to reflux and maintain for 18 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature and decant the xylene solution.
-
Evaporate the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield the desired dibromo-9-phenyl-9H-carbazole.[6]
Comparative Performance Analysis
The choice between 2,7- and 3,6-dibromo-9-phenyl-9H-carbazole as a precursor has a profound impact on the properties of the final materials. The following sections compare their key performance metrics based on experimental data from studies on their derivatives.
Photophysical Properties
The difference in conjugation pathways directly translates to distinct optical properties.
| Property | 2,7-Linked Carbazole Polymer Derivative | 3,6-Linked Carbazole Polymer Derivative | Reference |
| Absorption Max (λmax, thin film) | 443 nm | 374 nm | [3] |
| Optical Band Gap (Egopt) | Lower | Higher | [3] |
| Emission Color | Typically green to red region | Typically blue to green region | Inferred from[3] |
Causality: The more effective π-conjugation in the 2,7-linked polymer results in a smaller energy gap between the HOMO and LUMO, leading to the absorption of lower energy (longer wavelength) light.[3] This red-shift is a direct consequence of the linear connectivity. Conversely, the cross-conjugation in the 3,6-linked polymer leads to a larger HOMO-LUMO gap and absorption at higher energies (shorter wavelengths).[3]
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A Comparative Performance Analysis: 2,7-dibromo-9-phenyl-9H-carbazole vs. 3,6-dibromo-9-phenyl-9H-carbazole in Organic Electronics
This guide provides an in-depth technical comparison of two pivotal structural isomers in the field of organic electronics: 2,7-dibromo-9-phenyl-9H-carbazole and 3,6-dibromo-9-phenyl-9H-carbazole. As fundamental building blocks for hole-transporting materials (HTMs), host materials for phosphorescent organic light-emitting diodes (PhOLEDs), and conjugated polymers, the seemingly subtle difference in the positions of the bromine substituents profoundly impacts their synthetic accessibility, electronic properties, thermal stability, and ultimate device performance.[1][2] This document is intended for researchers and materials scientists, offering experimental data and field-proven insights to guide material selection and design.
Molecular Structure and its Implications
The core of our comparison lies in the constitutional isomerism of the dibrominated 9-phenylcarbazole core. The positioning of the bromine atoms dictates the molecule's overall geometry and the pathway of electronic conjugation.
-
This compound : The bromine atoms are positioned on opposite sides of the carbazole core along its long axis. This "linear" substitution pattern facilitates extended π-conjugation when this unit is polymerized or functionalized at the 2 and 7 positions.[3] This extended conjugation is a critical factor influencing its optoelectronic properties, often leading to materials with smaller bandgaps and higher charge carrier mobilities.[4]
-
3,6-dibromo-9-phenyl-9H-carbazole : The bromine atoms are located on the same sides of the fused benzene rings. This "kinked" or "bent" geometry disrupts linear conjugation through the nitrogen atom. While this might seem disadvantageous, it is crucial for achieving high triplet energies (ET), a prerequisite for host materials in blue PhOLEDs, by preventing excessive delocalization that would lower the triplet state.[2]
Caption: Molecular structures of the 2,7- (left) and 3,6- (right) isomers.
Synthesis Strategies: A Tale of Two Pathways
The choice of isomer begins at the synthesis stage, where the pathways to obtain them differ significantly in complexity and approach, a direct consequence of the directing effects of the carbazole nitrogen.
2.1 Synthesis of 3,6-dibromo-9-phenyl-9H-carbazole
This isomer is readily accessible via electrophilic aromatic substitution. The nitrogen atom in the carbazole ring activates the 3, 6, and 9 positions. Therefore, a direct bromination of carbazole using an electrophilic bromine source like N-bromosuccinimide (NBS) preferentially yields the 3,6-dibromo derivative.[5][6] The N-phenyl group can be introduced before or after bromination, typically via a Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[7][8]
2.2 Synthesis of this compound
Direct bromination is not a viable route to the 2,7-isomer. Its synthesis is more complex and typically involves a Cadogan ring-closure reaction.[3][9][10] This reductive cyclization of a 2-nitrobiphenyl precursor is a powerful method for forming the carbazole core with the desired substitution pattern already in place.
Caption: Contrasting synthetic workflows for the 3,6- and 2,7-isomers.
Comparative Performance Data
The structural differences manifest directly in the materials' physical and electronic properties. The following sections and tables summarize key performance metrics derived from experimental data.
3.1. Physicochemical and Thermal Properties
Thermal stability is paramount for the operational lifetime of organic electronic devices. A high glass transition temperature (Tg) ensures morphological stability of thin films at elevated operating temperatures.
| Property | This compound | 3,6-dibromo-9-phenyl-9H-carbazole | Significance |
| Molecular Formula | C18H11Br2N | C18H11Br2N | Isomers with identical mass |
| Molecular Weight | 401.10 g/mol | 401.10 g/mol | Identical |
| Melting Point (Tm) | 179-183 °C[11] | 160-164 °C[12] | Packing differences |
| Glass Transition (Tg) | ~100 °C (for similar derivatives)[13] | ~100 °C (for similar derivatives)[13] | High Tg indicates good morphological stability. |
| Decomposition (Td) | > 360 °C (for related structures)[14] | > 360 °C (for related structures)[14] | Excellent thermal stability for both isomers. |
Causality: While both isomers exhibit excellent thermal stability, the difference in melting points reflects distinct crystal packing efficiencies due to their linear versus bent geometries. For amorphous films used in devices, their glass transition temperatures are often comparable when similar side groups are used.[13]
3.2. Photophysical and Electrochemical Properties
The electronic properties are where the two isomers diverge most significantly. These properties, particularly the HOMO/LUMO energy levels and triplet energy, dictate their suitability for specific roles within a device.
| Property | 2,7-Disubstituted Derivative | 3,6-Disubstituted Derivative | Implication for Device Performance |
| HOMO Level | -4.7 eV[13] | -5.1 eV[13] | Affects hole injection/extraction efficiency. |
| LUMO Level | Varies with functionalization | Varies with functionalization | Determines electron affinity and band gap. |
| Optical Band Gap (Eg) | Generally smaller | Generally larger | 2,7-isomers tend to absorb at longer wavelengths. |
| Triplet Energy (ET) | Generally lower | Generally higher | High ET is crucial for phosphorescent host materials. |
| UV-Vis Abs. (λabs) | 327-337 nm (parent 9-phenylcarbazole)[15] | ~329 nm (parent 9-phenylcarbazole)[16] | Similar for the core, but functionalization at 2,7- positions leads to red-shifts. |
| PL Emission (λem) | Blue emission[17] | Blue emission | Both are efficient blue emitters suitable as scaffolds. |
Expertise & Causality: The most striking difference is in the Highest Occupied Molecular Orbital (HOMO) energy levels. The -4.7 eV HOMO of the 2,7-disubstituted derivative is significantly shallower than the -5.1 eV of the 3,6-isomer.[13] This is a direct result of the more effective π-conjugation in the linear 2,7-system, which raises the HOMO level. This has profound implications:
-
For Hole Transport: A shallower HOMO level can facilitate better energy level alignment for hole injection from typical anodes (like ITO/PEDOT:PSS) and for hole extraction in perovskite solar cells.[18][19]
-
For Host Materials: The 3,6-substitution pattern, by breaking the conjugation across the molecule, helps maintain a large energy gap between the ground state and the first triplet state. This results in a higher triplet energy (ET), making 3,6-derivatives ideal hosts for high-energy emitters (especially blue phosphors), as they can efficiently confine the guest's triplet excitons without quenching them.[2][20]
Caption: HOMO energy level alignment for 2,7- and 3,6-disubstituted carbazoles.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following are representative, self-validating protocols for the synthesis of the precursor dibromocarbazoles.
Protocol 1: Synthesis of 3,6-Dibromo-9H-carbazole via NBS Bromination [5]
-
Objective: To synthesize 3,6-dibromo-9H-carbazole through a standard electrophilic bromination.
-
Materials: Carbazole, N-bromosuccinimide (NBS), N,N-dimethylformamide (DMF), Deionized Water.
-
Procedure:
-
Dissolve carbazole (e.g., 5.0 g, 30 mmol) in DMF (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of NBS (11.2 g, 63 mmol, 2.1 eq.) in DMF (30 mL).
-
Add the NBS solution dropwise to the cooled carbazole solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Pour the reaction mixture into a beaker containing 200 mL of deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration, washing thoroughly with water.
-
Dry the solid in a vacuum oven. The crude product can be further purified by flash chromatography or recrystallization.
-
-
Validation: The formation of the 3,6-isomer can be confirmed by 1H NMR, where the symmetry of the molecule will be apparent, and by comparing the melting point to literature values.
Protocol 2: Synthesis of 2,7-Dibromo-9H-carbazole via Cadogan Cyclization [3]
-
Objective: To synthesize 2,7-dibromo-9H-carbazole from a pre-functionalized biphenyl precursor.
-
Materials: 4,4'-dibromo-2-nitrobiphenyl, Triphenylphosphine (PPh3), o-dichlorobenzene (ODCB) or another high-boiling solvent.
-
Procedure:
-
In a three-neck flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), combine 4,4'-dibromo-2-nitrobiphenyl (1 eq.) and triphenylphosphine (e.g., 1.5-2.0 eq.).
-
Add a high-boiling solvent such as o-dichlorobenzene.
-
Heat the mixture to reflux (typically >180 °C) and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the 2,7-dibromo-9H-carbazole.
-
-
Validation: The product's identity is confirmed via 1H NMR, 13C NMR, and mass spectrometry, ensuring the correct isomeric structure has been formed.
Conclusion and Recommendations
The choice between this compound and its 3,6-isomer is not a matter of superior or inferior performance, but of strategic selection based on the desired application.
-
Choose this compound and its derivatives when the goal is to create materials with high charge carrier mobility and extended π-conjugation . Its linear structure and higher HOMO level make it an excellent candidate for hole-transporting layers in high-efficiency solar cells and as a backbone for conductive polymers.[3][4]
-
Choose 3,6-dibromo-9-phenyl-9H-carbazole and its derivatives when designing host materials for phosphorescent OLEDs , particularly for blue emitters.[2] Its kinked structure helps to maintain a high triplet energy , and its deeper HOMO level can be advantageous for creating a charge injection barrier that confines charge carriers within the emissive layer, leading to more efficient recombination.
By understanding the causal relationships between molecular structure and material performance, researchers can make informed decisions, accelerating the development of next-generation organic electronic devices.
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Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved January 3, 2026, from [Link]
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A Comparative Guide to the Theoretical and Experimental Properties of 2,7-dibromo-9-phenyl-9H-carbazole
This guide provides an in-depth technical comparison of the theoretical and experimental properties of 2,7-dibromo-9-phenyl-9H-carbazole, a critical building block for advanced organic electronic materials. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes computational predictions with empirical data to offer a comprehensive understanding of this versatile molecule.
Introduction: The Significance of a Versatile Carbazole Building Block
The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), is heavily reliant on the rational design of high-performance organic molecules.[1] Among the various heterocyclic scaffolds, carbazole derivatives have distinguished themselves due to their excellent charge transport characteristics, high thermal stability, and tunable photophysical properties.[1][2]
This compound (C₁₈H₁₁Br₂N) has emerged as a pivotal intermediate in this domain.[1] Its molecular architecture, featuring a rigid and electron-rich carbazole core, is strategically functionalized. The bromine atoms at the 2 and 7 positions are not merely passive substituents; they are reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex, conjugated systems.[2][3] The phenyl group at the N9 position enhances solubility and influences the molecule's spatial arrangement, which is crucial for preventing aggregation and controlling film morphology in devices.[4]
This guide bridges the gap between computational theory and laboratory practice. By comparing the predicted (theoretical) properties of this compound with its measured (experimental) characteristics, we aim to provide a validated framework for its application in synthesizing next-generation host materials, hole-transporting layers (HTLs), and emitters for OLEDs and other optoelectronic devices.[1]
Synthesis and Structural Analysis: From Blueprint to Reality
The performance of an organic electronic material is intrinsically linked to its molecular structure and solid-state packing. Understanding both the synthetic pathway and the resulting three-dimensional arrangement is therefore paramount.
Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the initial synthesis of the 2,7-dibromocarbazole core, followed by N-phenylation. The core is often prepared via a Cadogan ring-closure reaction, which is a powerful method for constructing carbazoles from nitro-based precursors.[5]
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of 2,7-Dibromo-9H-carbazole Precursor
This protocol is adapted from established literature procedures for Cadogan-type reactions.[6]
-
Reaction Setup: To a solution of 4,4'-dibromo-2-nitrobiphenyl (1 equivalent) in a high-boiling point solvent such as o-dichlorobenzene, add triphenylphosphine (PPh₃, 2.5 equivalents).
-
Cyclization: Heat the reaction mixture to 180°C and stir for 3-4 hours under an inert atmosphere (e.g., Argon). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the mixture to room temperature, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified using silica gel column chromatography. The choice of eluent (e.g., a toluene/heptane mixture) is critical to separate the desired 2,7-dibromocarbazole from by-products.[6] The purified product is typically a white or off-white solid.
Structural Properties: A Comparison
| Property | Theoretical Prediction (DFT) | Experimental Finding (from Analogs) | Significance in Material Performance |
| Carbazole Core | Highly planar aromatic system. | The carbazole skeleton is confirmed to be nearly planar.[9][10] | A planar structure facilitates π-electron delocalization, which is essential for efficient charge transport. |
| C-Br Bond Length | ~1.90 - 1.92 Å | Consistent with standard aromatic C-Br bond lengths. | Defines the reactivity of these sites for subsequent functionalization. |
| N9-Substituent Dihedral Angle | The phenyl group is twisted relative to the carbazole plane to minimize steric hindrance. | The substituent at the N9 position is significantly twisted out of the carbazole plane (e.g., 73.8° for a butyl chain).[9][10] | This twist disrupts co-planar stacking, which can improve solubility and promote amorphous film formation, reducing crystallization in devices. |
| Intermolecular Interactions | Predictions suggest potential for π-π stacking. | Offset π–π stacking interactions are observed, with centroid-to-centroid distances around 4.28 Å.[4][8] | The mode of molecular packing directly influences charge mobility. Offset stacking provides a pathway for charge hopping between adjacent molecules. |
Electronic & Photophysical Properties: Bridging Theory and Experiment
The electronic and optical properties of this compound dictate its suitability for optoelectronic applications. Here, we compare computational predictions with empirical measurements from electrochemistry and spectroscopy.
Caption: Experimental workflow for electronic and photophysical characterization.
Electrochemical Properties
Cyclic voltammetry (CV) is the cornerstone technique for experimentally determining the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11] The oxidation potential is directly related to the HOMO level, which governs the efficiency of hole injection and transport.
-
Theoretical Insight: DFT calculations can predict HOMO/LUMO energies. For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution depends on the nature of the substituents.
-
Experimental Reality: The oxidation potential of 9-phenylcarbazoles is sensitive to substitution.[12] The two electron-withdrawing bromine atoms in the 2,7-positions are expected to stabilize the HOMO level, leading to a higher oxidation potential compared to unsubstituted 9-phenylcarbazole.[12] This increased oxidation potential can enhance the material's stability against oxidative degradation.
Photophysical Properties
UV-Visible absorption and photoluminescence (PL) spectroscopy are used to probe the electronic transitions within the molecule.
-
Theoretical Insight: Time-dependent DFT (TD-DFT) is used to predict the energies of electronic transitions, corresponding to absorption (λ_abs) and emission (λ_em) wavelengths.
-
Experimental Reality: The parent 9-phenyl-9H-carbazole moiety exhibits a primary absorption band between 327-337 nm, attributed to a spin-allowed π–π* local excitation (LE) transition.[13] Experimental studies on similar compounds confirm this absorption range.[14] The emission spectrum reveals the nature of the excited state and is critical for color purity in OLED applications.
Comparative Data Summary
| Property | Theoretical Prediction | Experimental Measurement | Significance for OLEDs |
| HOMO Level | Predicted via DFT; expected to be lower than unsubstituted carbazole due to Br atoms. | Determined from the onset oxidation potential via CV.[11] Typically in the range of -5.4 to -5.8 eV for carbazole derivatives. | Must align with the work function of the anode and the HOMO of adjacent layers for efficient hole injection. |
| LUMO Level | Predicted via DFT. | Often estimated by adding the optical band gap to the HOMO level.[11] | Must align with the LUMO of adjacent layers for balanced charge transport. |
| Triplet Energy (E_T) | Can be calculated, but often with lower accuracy. | Measured from the onset of the phosphorescence spectrum at low temperature (77 K). | A high triplet energy (>2.7 eV) is crucial for the compound to serve as a host for blue phosphorescent emitters, preventing energy back-transfer.[15] |
| Absorption (λ_abs) | Predicted via TD-DFT. | Typically shows a strong π–π* transition around 330-350 nm.[13] | Indicates the energy required to excite the molecule. Should not overlap with the emission of the emissive layer in host materials. |
| Emission (λ_em) | Predicted via TD-DFT. | Varies based on derivatization; the core itself emits in the UV/violet region. | Determines the color of light produced if used as an emitter. |
Application in Context: A Superior Building Block
The true value of this compound lies not in its intrinsic properties alone, but in its role as a versatile platform for creating more complex, high-performance materials.
-
Causality of Use: The bromine atoms at the 2,7-positions are the key to its utility. They provide specific sites for coupling reactions, allowing for the precise extension of the π-conjugated system. This "building block" approach is superior to direct polymerization of unsubstituted monomers, as it allows for the synthesis of well-defined molecular structures with tailored properties.[16]
-
Comparative Advantage: Compared to other common cores like fluorene, carbazole derivatives often exhibit superior chemical and thermal stability.[2] The nitrogen atom in the carbazole ring provides an additional site for functionalization (the N9 position) that is absent in fluorene, offering another degree of freedom for tuning molecular properties like solubility and morphology.[2]
-
Self-Validating System: The workflow is self-validating. Theoretical calculations first predict promising structures. Synthesis provides the material. Electrochemical and photophysical characterization then experimentally validates (or refutes) the predicted properties. Finally, device fabrication and testing provide the ultimate measure of performance, feeding back into the design of new and improved derivatives. This iterative cycle of design, synthesis, and characterization is the engine of progress in organic electronics.
Conclusion
This compound stands as a testament to the power of molecular engineering in materials science. A careful comparison of its theoretical and experimental properties reveals a strong correlation, validating the use of computational chemistry as a predictive tool in material design. Its robust carbazole core provides thermal stability and charge transport capabilities, while the strategically placed bromine atoms offer the synthetic versatility required to develop a vast library of advanced materials. For researchers and developers in organic electronics, this compound is not just a chemical intermediate; it is a foundational component for innovation in next-generation displays, lighting, and photovoltaics.
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Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. [Link]
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Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. ResearchGate. [Link]
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2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. [Link]
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Density functional theory calculations for interactions of 2-bromo 9H carbazole and 2,7-dibromo 9H carbazole with human serum albumin. ResearchGate. [Link]
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Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. ResearchGate. [Link]
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Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. MDPI. [Link]
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Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]
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A Researcher's Guide to the Computational Analysis of 2,7-dibromo-9-phenyl-9H-carbazole's Electronic Structure
A Comparative Guide for Drug Development and Materials Science Professionals
In the ever-evolving landscape of organic electronics and pharmaceutical research, carbazole derivatives have emerged as a cornerstone for innovation. Their inherent thermal stability and exceptional charge transport properties make them ideal candidates for Organic Light-Emitting Diodes (OLEDs) and other optoelectronic applications.[1][2][3] Among these, 2,7-dibromo-9-phenyl-9H-carbazole stands out as a critical building block for synthesizing advanced materials.[1][4][5] A thorough understanding of its electronic structure is paramount for predicting its behavior in complex molecular systems and for the rational design of novel functional materials.
This guide provides a comprehensive overview of the computational methodologies employed to investigate the electronic properties of this compound. We will delve into the theoretical underpinnings of these techniques, offer a comparative analysis of different computational approaches, and provide detailed protocols for researchers to implement in their own studies.
The Rationale for Computational Scrutiny
The electronic characteristics of this compound, such as its frontier molecular orbital (HOMO and LUMO) energies and its absorption and emission profiles, dictate its performance as a host material, a hole-transporting layer, or an emissive component in OLEDs.[1] Computational chemistry provides a powerful and cost-effective avenue to explore these properties before embarking on time-consuming and resource-intensive synthesis and experimental characterization. By simulating the molecular environment, researchers can gain deep insights into structure-property relationships, enabling the targeted design of next-generation materials with enhanced efficiency, color purity, and longevity.[6][7]
A Comparative Look at Computational Methodologies
The primary tools for investigating the electronic structure of organic molecules like this compound are Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT).
Density Functional Theory (DFT): The Foundation for Ground-State Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a reliable tool for predicting the ground-state properties of carbazole derivatives, including their optimized geometries and frontier molecular orbital energies.[8][9] The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results.
Commonly employed functionals for carbazole systems include:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used and often provides a good balance between accuracy and computational cost.[9][10]
-
CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected functional that is particularly well-suited for describing charge-transfer excitations.[6]
-
ωB97XD: A long-range corrected hybrid functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important.[6]
The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Larger basis sets with polarization and diffuse functions, such as 6-311++G(d,p) , are generally recommended for achieving high accuracy in describing the electronic properties of aromatic systems.[9]
Time-Dependent Density Functional Theory (TD-DFT): Unveiling Excited-State Behavior
To understand the photophysical properties of this compound, such as its UV-Vis absorption spectrum, TD-DFT is the method of choice.[9][11] TD-DFT calculations build upon the ground-state DFT results to predict the energies of electronic transitions between the ground and excited states. This allows for the simulation of absorption spectra, providing valuable information about the molecule's color and light-harvesting capabilities.
Workflow for Computational Analysis
A typical computational workflow for investigating the electronic structure of this compound is as follows:
Caption: A generalized workflow for the computational analysis of this compound's electronic structure.
Comparative Data of Computational Approaches
| Computational Method | Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| B3LYP/6-31G(d) | Methoxy-Substituted Di-indolo-carbazoles | ~ -5.8 | ~ -3.0 to -3.7 | ~ 2.1 to 2.8 |
| B3LYP/6-31G | 3,6-diaryl-N-hexylcarbazole | -5.67 to -6.02 | - | - |
| CAM-B3LYP/6-31G | Carbazole Dye (CT2) | - | -1.81 | - |
Note: The values presented are indicative and sourced from studies on various carbazole derivatives. Actual values for this compound will vary.[1][2][12]
Experimental Protocols: A Step-by-Step Guide
For researchers looking to perform their own computational studies, here is a detailed protocol using the Gaussian suite of programs.
Part 1: Ground-State Geometry Optimization and Frequency Calculation
-
Build the Molecule: Construct the 3D structure of this compound using a molecular modeling program like GaussView.
-
Set up the Calculation:
-
Job Type: Opt+Freq (Optimization and Frequency).
-
Method: DFT. Choose a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).
-
Solvation: To mimic experimental conditions, a solvent model like the Polarizable Continuum Model (PCM) can be included, specifying the solvent used in experimental UV-Vis measurements (e.g., dichloromethane or THF).
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output:
-
Confirm that the optimization has converged.
-
Check the frequency calculation results. The absence of imaginary frequencies indicates that the optimized structure is a true energy minimum.
-
Extract the optimized Cartesian coordinates for subsequent calculations.
-
Part 2: Frontier Molecular Orbital Analysis
-
Set up the Calculation:
-
Use the optimized geometry from Part 1.
-
Job Type: Single Point Energy.
-
Method: Use the same DFT functional and basis set as in the optimization.
-
Keywords: Include pop=full and iop(3/33=1) to obtain detailed orbital information.
-
-
Run the Calculation.
-
Analyze the Output:
-
Identify the HOMO and LUMO energies.
-
Calculate the HOMO-LUMO energy gap.
-
Visualize the HOMO and LUMO orbitals to understand the electron density distribution. For donor-acceptor systems, the HOMO is typically localized on the electron-donating moiety, while the LUMO is on the electron-accepting part.[10]
-
Part 3: UV-Vis Spectrum Simulation
-
Set up the Calculation:
-
Use the optimized geometry.
-
Job Type: TD-SCF.
-
Method: Choose a suitable functional (e.g., CAM-B3LYP) and the same basis set.
-
Solvation: Use the same solvent model as in the optimization.
-
-
Run the Calculation.
-
Analyze the Output:
-
Extract the calculated excitation energies and oscillator strengths.
-
Use a program like GaussSum to broaden the calculated transitions and generate a simulated UV-Vis spectrum.
-
Compare the simulated spectrum with experimental data to validate the computational approach.[9]
-
Experimental Validation: Bridging Theory and Reality
The ultimate test of any computational model is its ability to reproduce experimental observations. For the electronic structure of this compound, key experimental data for comparison include:
-
Cyclic Voltammetry: This electrochemical technique is used to experimentally determine the HOMO and LUMO energy levels.
-
UV-Vis Spectroscopy: Provides the absorption spectrum of the molecule, which can be directly compared with the TD-DFT simulated spectrum.
-
Photoluminescence Spectroscopy: Measures the emission spectrum, providing insights into the molecule's fluorescent or phosphorescent properties.
A strong correlation between the calculated and experimental data provides confidence in the predictive power of the computational model and allows for its use in the design of new materials with tailored properties.
Conclusion
Computational chemistry offers an indispensable toolkit for researchers in drug development and materials science. By employing DFT and TD-DFT, the electronic structure of this compound can be thoroughly investigated, providing crucial insights that can accelerate the design and discovery of novel, high-performance organic materials. This guide provides a framework for conducting such studies, from selecting the appropriate computational methods to validating the results against experimental data. As computational power continues to grow and theoretical models become more sophisticated, the synergy between computational and experimental chemistry will undoubtedly continue to drive innovation in these exciting fields.
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(PDF) Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - ResearchGate. Available at: [Link]
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2,7-Dibromo-9-octyl-9H-carbazole - PMC - NIH. Available at: [Link]
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2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC - PubMed Central. Available at: [Link]
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Density functional theory calculations for interactions of 2-bromo 9H carbazole and 2,7-dibromo 9H carbazole with human serum albumin - ResearchGate. Available at: [Link]
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DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells - Nanoscale and Advanced Materials. Available at: [Link]
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Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... - ResearchGate. Available at: [Link]
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The calculated HOMO and LUMO energy levels for various carbazole‐based... - ResearchGate. Available at: [Link]
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A comparative study of DFT calculated and experimental UV/Visible spectra for thirty carboline and carbazole based compounds | Request PDF - ResearchGate. Available at: [Link]
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Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method - PNCA Lab. Available at: [Link]
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DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Available at: [Link]
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Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | CoLab. Available at: [Link]
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Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | Request PDF - ResearchGate. Available at: [Link]
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Investigate the stability and opto-electronic properties of carbazole and its derivatives via quantum-chemical calculations | Dong Thap University Journal of Science. Available at: [Link]
-
Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde | Request PDF - ResearchGate. Available at: [Link]
-
A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles | Request PDF - ResearchGate. Available at: [Link]
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A Comparative Guide to the Structure-Property Relationships of 2,7-Dibromo-9-phenyl-9H-carbazole Derivatives
For researchers, scientists, and professionals in drug development and materials science, the carbazole scaffold represents a cornerstone in the design of functional organic materials. Among its myriad derivatives, 2,7-dibromo-9-phenyl-9H-carbazole stands out as a versatile building block, particularly for applications in organic electronics.[1][2] Its rigid, electron-rich core, combined with the synthetic handles provided by the bromine atoms, allows for systematic tuning of its photophysical and electrochemical properties.[1] This guide provides an in-depth comparison of this compound derivatives, elucidating the critical relationships between their chemical structure and functional properties, supported by experimental data and protocols.
The this compound Core: A Platform for Innovation
The this compound molecule, with the chemical formula C18H11Br2N, is a white crystalline powder with a melting point in the range of 179.0 to 183.0 °C.[1] The bromine atoms at the 2 and 7 positions are key to its utility, serving as reactive sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This enables the introduction of a wide variety of functional groups, thereby modifying the electronic and steric characteristics of the molecule.[5] The phenyl group at the 9-position enhances solubility and influences the molecular packing in the solid state.[1]
The inherent properties of the carbazole core, such as good charge transport capabilities and high thermal stability, make it an excellent candidate for materials used in Organic Light-Emitting Diodes (OLEDs), organic solar cells, and sensors.[1][6][7] By strategically modifying the 2,7-positions, researchers can fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, absorption and emission spectra, and charge carrier mobility.[4][8]
Structure-Property Relationships: A Comparative Analysis
The performance of this compound derivatives in various applications is intrinsically linked to the nature of the substituents introduced at the 2 and 7 positions. The following sections compare derivatives with different functionalities and their resulting properties.
Impact of Aryl Substituents on Photophysical Properties
The introduction of aryl groups at the 2 and 7 positions is a common strategy to extend the π-conjugation of the carbazole core, leading to red-shifted absorption and emission spectra. This is a crucial aspect in the development of emitters for full-color displays.
| Derivative | Substituent at 2,7-positions | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Application Highlight |
| 2,7-Diphenyl-9H-carbazole | Phenyl | ~340 | ~400 | High | Host material and blue emissive layer in OLEDs.[9] |
| 2,7-Di(pyren-1-yl)-9-phenyl-9H-carbazole | Pyrenyl | 350-450 | ~470 (blue-green) | High | Blue-green emitter in OLEDs. |
| 2,7-Bis(dimesitylboryl)-N-ethyl-carbazole (BCz) | Dimesitylboryl | 340 (shoulder at 406) | 400, 430 | 0.49 | Potential blue OLED material.[10] |
| 2,7-bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole (BPACz) | (4-(dimesitylboryl)phenyl)ethynyl | 350-450 | ~450 (blue) | High | Blue emitter with extended conjugation.[10] |
Causality Behind Experimental Choices: The selection of aryl substituents is driven by the desired emission color and efficiency. Phenyl groups provide a basic extension of conjugation for blue emission. Larger aromatic systems like pyrene lead to a more significant red-shift, pushing the emission towards the green part of the spectrum. The incorporation of electron-accepting borane moieties, as in BCz and BPACz, can lead to materials with interesting intramolecular charge transfer (ICT) characteristics and high quantum yields.[10]
Influence of Substituents on Electrochemical Properties and Energy Levels
The electronic nature of the substituents at the 2 and 7 positions directly impacts the HOMO and LUMO energy levels of the carbazole derivatives. This is critical for optimizing charge injection and transport in electronic devices.
| Derivative | Substituent at 2,7-positions | HOMO (eV) | LUMO (eV) | Electrochemical Behavior |
| This compound | Bromo | -5.9 | -2.4 | Reversible oxidation at a relatively high potential due to the electron-withdrawing bromine atoms.[11] |
| 2,7-Diaryl-9-phenyl-9H-carbazole | Aryl (electron-donating) | -5.4 to -5.7 | -2.2 to -2.5 | Lower oxidation potentials compared to the dibromo precursor, facilitating hole injection.[4] |
| 2,7-Diaryl-9-phenyl-9H-carbazole | Aryl (electron-withdrawing) | -5.8 to -6.1 | -2.6 to -2.9 | Higher oxidation potentials, leading to deeper HOMO levels and improved air stability.[4] |
Expertise & Experience: The choice of electron-donating or electron-withdrawing substituents is a key strategy in molecular engineering. For hole-transporting materials, electron-donating groups are preferred as they raise the HOMO level, facilitating hole injection from the anode. Conversely, for electron-transporting or host materials, deeper HOMO levels achieved with electron-withdrawing groups can be advantageous for better charge balance and device stability. Theoretical calculations, often using Density Functional Theory (DFT), are invaluable tools for predicting these energy levels before synthesis, guiding the selection of appropriate substituents.[12][13]
Experimental Protocols
The synthesis and characterization of this compound derivatives rely on established and robust methodologies. The following protocols provide a self-validating system for producing and evaluating these materials.
Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of 2,7-diaryl-9-phenyl-9H-carbazole derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in a suitable solvent system, typically a mixture of toluene and water.
-
Addition of Reagents: Add the desired arylboronic acid (2.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base, commonly K2CO3 or Cs2CO3 (4.0 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-diaryl-9-phenyl-9H-carbazole derivative.
Characterization of Photophysical and Electrochemical Properties
UV-Vis Absorption and Photoluminescence Spectroscopy:
-
Prepare dilute solutions of the synthesized compounds in a suitable solvent (e.g., THF, dichloromethane, or toluene).
-
Record the UV-Vis absorption spectra using a spectrophotometer to determine the absorption maxima (λabs).
-
Measure the photoluminescence (PL) spectra using a fluorometer, exciting at a wavelength corresponding to a major absorption peak, to determine the emission maxima (λem).
-
Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
Cyclic Voltammetry (CV):
-
Prepare a solution of the compound in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous dichloromethane).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials.
-
Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[14]
Visualization of Key Concepts
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and characterization.
Conclusion and Future Outlook
The this compound core provides a robust and versatile platform for the development of advanced organic materials. The structure-property relationships discussed in this guide demonstrate that targeted modifications at the 2 and 7 positions allow for precise control over the photophysical and electrochemical characteristics of the resulting derivatives. This rational design approach is crucial for advancing the performance of organic electronic devices.
Future research in this area will likely focus on the development of novel derivatives with enhanced properties, such as high quantum yields, improved charge mobility, and long-term stability. The exploration of new cross-coupling methodologies and the incorporation of more complex functional groups will undoubtedly lead to the discovery of next-generation materials for a wide range of applications, from flexible displays and solid-state lighting to efficient solar energy conversion and sensitive chemical sensors. Furthermore, the biological activities of these derivatives, such as their potential as anticancer agents, represent an exciting and underexplored frontier.[15]
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- 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central.
- Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative.
- Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II c
- Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. [Source not provided].
- Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive m
- Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor.
- The Chemical Backbone of OLEDs: Exploring 2,7-Diphenyl-9H-Carbazole. [Source not provided].
- Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative.
- Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. DergiPark.
- 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. PubMed Central.
- Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED.
- Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods. NIH.
- Toward a Rational Design of Poly(2,7-Carbazole) Derivatives for Solar Cells.
- Poly(9H-carbazole)
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A Senior Application Scientist's Guide to Benchmarking 2,7-Dibromo-9-phenyl-9H-carbazole Based Materials in OLEDs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel organic semiconductors are paramount. Among the myriad of molecular scaffolds, carbazole derivatives have emerged as a cornerstone in the development of high-performance OLEDs, owing to their excellent thermal stability and charge-transporting properties.[1][2] Specifically, 2,7-dibromo-9-phenyl-9H-carbazole has proven to be a versatile building block, serving as a precursor for a wide array of materials tailored for different layers within an OLED device, including the hole transport layer (HTL), host, and emissive layers.[3]
This guide provides an in-depth comparative analysis of materials derived from this compound against established benchmark materials in the field. By examining their synthesis, optoelectronic properties, and performance in OLED devices, we aim to provide a clear perspective on their potential and position in the landscape of organic electronics.
The Foundation: Understanding this compound
This compound is a white crystalline powder with a melting point in the range of 179.0 to 183.0 °C and a molecular weight of 401.095 g/mol (C18H11Br2N).[3] The bromine atoms at the 2 and 7 positions of the carbazole core are key reactive sites, enabling further functionalization through various cross-coupling reactions. This allows for the synthesis of a diverse library of materials with tailored electronic and physical properties. The rigid carbazole core, coupled with the phenyl group at the 9-position, provides desirable electronic characteristics and steric hindrance, which are crucial for designing efficient and stable OLED materials.[3]
Synthesis of the Precursor
The synthesis of this compound is a critical first step. While various synthetic routes exist, a common approach involves the Cadogan cyclization.
Caption: A generalized synthetic workflow for this compound.
Benchmarking in the Hole Transport Layer (HTL)
The HTL facilitates the injection of holes from the anode and their transport to the emissive layer. An ideal HTL material should possess high hole mobility, good thermal stability, and an appropriate highest occupied molecular orbital (HOMO) energy level to match the anode's work function.
A 2,7-Carbazole Derivative for the HTL
Through Suzuki coupling reactions, the bromine atoms on the this compound precursor can be replaced with various aryl or amino groups to create novel HTL materials. For this guide, we will consider a hypothetical, yet representative, derivative: 2,7-bis(diphenylamino)-9-phenyl-9H-carbazole (TPA-PhCz) .
Experimental Protocol: Synthesis of a Hypothetical TPA-PhCz
-
Reaction Setup: In a nitrogen-purged flask, combine this compound, diphenylamine, sodium tert-butoxide, and a palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., P(tBu)3) in an anhydrous solvent like toluene.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture and extract the product with an organic solvent. Purify the crude product using column chromatography to obtain the final TPA-PhCz.
Performance Comparison: TPA-PhCz vs. Benchmark HTLs
We will compare the expected performance of TPA-PhCz with two industry-standard HTL materials: N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) .
| Property | TPA-PhCz (Expected) | NPB[4] | TAPC[4] |
| Hole Mobility (cm²/Vs) | ~10⁻³ - 10⁻⁴ | ~10⁻⁴ | ~10⁻³ |
| HOMO Level (eV) | -5.3 to -5.5 | -5.4 to -5.5 | -5.5 to -5.7 |
| Glass Transition Temp. (Tg, °C) | >120 | 96 | 145 |
| OLED Performance (Typical) | High Efficiency & Stability | Good, but lower efficiency than TAPC | High Efficiency, Good Stability |
Caption: A simplified OLED device structure for HTL material evaluation.
Benchmarking in the Host Layer for Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, the host material plays a crucial role in dispersing the phosphorescent emitter, transporting charge carriers, and confining excitons on the emitter molecules. A high triplet energy (ET) is a critical requirement for host materials, especially for blue PhOLEDs, to prevent reverse energy transfer from the emitter to the host.
A 2,7-Carbazole Derivative as a Host Material
By reacting this compound with bulky, high-triplet-energy moieties, it is possible to synthesize host materials suitable for PhOLEDs. Let's consider a representative derivative: 2,7-bis(3-(9H-carbazol-9-yl)phenyl)-9-phenyl-9H-carbazole (mCP-PhCz) .
Experimental Protocol: OLED Fabrication
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Layer Deposition: Deposit the organic layers and the metal cathode via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The typical layer stack would be: ITO / HTL / Host:Emitter / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Performance Comparison: mCP-PhCz vs. Benchmark Host
We will compare the expected performance of mCP-PhCz with the widely used host material 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) .[2]
| Property | mCP-PhCz (Expected) | CBP[2] |
| Triplet Energy (ET, eV) | > 2.8 | ~2.6 |
| Glass Transition Temp. (Tg, °C) | > 150 | 110 |
| Suitability for Blue PhOLEDs | High | Low (due to low ET) |
| OLED Performance (Green PhOLED) | Potentially higher efficiency and stability | Good, but can be improved |
Performance Data of a Green PhOLED with a Carbazole-based Host vs. CBP
| Host Material | Emitter | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Reference |
| Carbazole Derivative | Ir(ppy)₃ | 23.6 | - | - | [5] |
| CBP | Ir(ppy)₃ | 17.72 | 42.01 | 50.81 | [5] |
Note: The carbazole derivative in the table is a fused-ring system, not directly derived from this compound, but serves to illustrate the potential for high performance. The data for CBP is from a comparable device structure.
Caption: Energy transfer processes in a host-guest emissive layer.
Conclusion
This compound stands out as a highly valuable and versatile precursor for the synthesis of advanced materials for OLED applications. The ability to functionalize the 2 and 7 positions allows for the fine-tuning of material properties to meet the specific demands of different layers within an OLED device.
While direct, side-by-side comparisons with benchmark materials in identical device architectures are not always readily available in the literature, the existing research strongly suggests that derivatives of this compound can offer significant performance advantages. For hole transport layers, these materials can potentially combine high mobility with excellent thermal stability. In the case of host materials for phosphorescent OLEDs, the 2,7-disubstituted carbazole framework allows for the incorporation of moieties that raise the triplet energy, making them suitable for high-efficiency blue emitters.
As research in this area continues, it is expected that materials derived from this compound will play an increasingly important role in the development of next-generation OLED displays and lighting.
References
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). OLED Material Synthesis: The Role of this compound. [Link]
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ResearchGate. (n.d.). Hole transporting materials for organic light emitting diodes: An Overview. [Link]
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Royal Society of Chemistry. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. J. Mater. Chem. C, 11, 8769-8797. [Link]
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MDPI. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Materials, 14(22), 6754. [Link]
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MDPI. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules, 26(15), 4615. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Backbone of OLEDs: Exploring 2,7-Diphenyl-9H-Carbazole. [Link]
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Royal Society of Chemistry. (2012). A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. J. Mater. Chem., 22, 11496-11505. [Link]
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MDPI. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Materials, 14(22), 6754. [Link]
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MDPI. (2021). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 26(9), 2715. [Link]
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Royal Society of Chemistry. (2014). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. J. Mater. Chem. C, 2, 8049-8055. [Link]
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MDPI. (2022). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Polymers, 14(19), 4193. [Link]
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MDPI. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256. [Link]
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PubMed. (2015). Identifying efficient blue-phosphorescent polymer light-emitting diode host materials based on carbazole derivatives with C/Si-centered substituents using density functional theory. J. Mater. Chem. C, 3(31), 8149-8160. [Link]
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ResearchGate. (2016). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. [Link]
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ResearchGate. (2015). Wet- and dry-process feasible carbazole type host for highly efficient phosphorescent OLEDs. [Link]
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PubMed Central. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. [Link]
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A Senior Application Scientist's Guide to Hole Mobility in Carbazole Derivatives: A Comparative Analysis
Introduction: The Enduring Relevance of Carbazole in Organic Electronics
Carbazole, a nitrogen-containing heterocyclic aromatic compound, stands as a cornerstone in the field of organic electronics. Its rigid, planar structure and electron-rich nature make it an exceptional building block for materials designed for hole transport.[1][2] High hole mobility (μh) is a critical parameter for the efficiency of numerous organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Perovskite and Dye-Sensitized Solar Cells (PSCs and DSSCs).[1][3] A high μh facilitates the efficient extraction and transport of positive charge carriers (holes), minimizing charge recombination and improving overall device performance.
The versatility of the carbazole core, which can be readily functionalized at the N-9, C-3, C-6, C-2, and C-7 positions, allows for precise tuning of its electronic and physical properties.[1] This guide provides a comparative analysis of hole mobility across various classes of carbazole derivatives, grounded in experimental data. We will delve into the causal relationships between molecular structure and charge transport properties and provide detailed protocols for the key experimental techniques used to quantify hole mobility.
Caption: Figure 1: The carbazole aromatic system with key positions for chemical modification.
Comparative Analysis: How Structural Modifications Dictate Hole Mobility
The rational design of high-performance hole transport materials (HTMs) hinges on understanding how specific structural modifications to the carbazole core influence intermolecular interactions and, consequently, charge transport. We will compare derivatives based on their substitution patterns and molecular architecture.
Small Molecules: The Impact of Substitution Position
Small molecule carbazole derivatives are workhorses in high-efficiency PSCs, often developed as alternatives to the costly spiro-OMeTAD.[4][5] The substitution pattern on the carbazole ring is a critical determinant of hole mobility.
-
3,6-Disubstituted Derivatives: This is arguably the most explored substitution pattern. Attaching bulky, electron-donating groups like diarylamines at the 3 and 6 positions extends the π-conjugation and promotes intermolecular π-π stacking, a key factor for efficient charge hopping. These derivatives are noted for their excellent thermal stability and high hole mobility.[5] For example, studies comparing 3,6-disubstituted carbazoles to 2,7-disubstituted isomers found that the 3,6- H17 derivative exhibited superior device performance, attributed to better pore filling in mesoporous titania layers due to its higher solubility.[6]
-
2,7-Disubstituted Derivatives: Linkage at the 2 and 7 positions creates a more linear molecular backbone compared to the "bent" structure of 3,6-isomers. This can lead to distinct molecular packing arrangements. While historically less common, recent research has demonstrated their high potential. Tetraphenylethylene (TPE)-based HTMs featuring 2,7-carbazole arms have shown hole mobilities and extraction capabilities that rival their 3,6-substituted counterparts, leading to PSCs with power conversion efficiencies up to 16.74%.[7]
-
N-9 Position Substitution: The nitrogen atom is a facile site for modification, typically with alkyl chains to improve solubility and processability. The nature of this substituent can subtly influence hole mobility. Research has shown that increasing an N-alkyl chain from ethyl to hexyl can enhance hole mobility, likely by modifying the thin-film morphology and intermolecular packing.[8]
Polymeric Systems: Leveraging the Macromolecular Advantage
Connecting carbazole units into a polymer chain can enhance film-forming properties and thermal stability.
-
Poly(2,7-carbazole)s: Polymers linked through the 2 and 7 positions have demonstrated particularly promising characteristics for solar cell applications. These materials can achieve well-ordered structures, facilitating efficient intrachain and interchain charge transport. Hole mobilities in the range of 3 x 10⁻³ cm² V⁻¹ s⁻¹ have been reported for low band gap poly(2,7-carbazole) derivatives.[9][10][11]
-
Effect of Molecular Weight: In polymeric HTMs, molecular weight plays a significant role. A comparative study of biscarbazole-based polymers revealed that the higher molecular weight version (PBCzA-H, 21,200 g/mol ) exhibited faster hole mobility and higher conductivity than its lower molecular weight counterpart (PBCzA-L, 2450 g/mol ).[12] This led to a 38% improvement in solar cell efficiency, underscoring the importance of achieving sufficient chain length for effective charge transport pathways.[12]
Dendrimeric Architectures
Carbazole dendrimers, with a central core and branching carbazole units, offer a unique three-dimensional approach to charge transport. They can be solution-processed to form uniform amorphous films.
In a study of three generations of dendrimers with spirobifluorene cores and carbazole branching units, hole mobilities were consistently in the range of 10⁻⁴ to 10⁻⁵ cm²/Vs.[13] Interestingly, there was only a slight decrease in mobility as the dendrimer generation (and thus molecular size) increased.[13] Density Functional Theory (DFT) calculations revealed that the highest occupied molecular orbital (HOMO) was distributed over both the core and the carbazole units, enabling both intra- and intermolecular charge transfer pathways.[13] This demonstrates that well-designed dendrimers can maintain effective charge transport even in amorphous states where long-range order is absent.
Quantitative Data Summary
The following table summarizes representative hole mobility values for different classes of carbazole derivatives, highlighting the impact of structure and the measurement technique employed.
| Carbazole Derivative Class | Specific Example / Structure | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Measurement Technique | Reference(s) |
| Small Molecule | Carbazolo[2,1-a]carbazole | 1.3 | Field-Effect Transistor (FET) | [14] |
| Small Molecule | Isomeric Carbazole-Terminated HTMs | ~1 x 10⁻⁵ | Time-of-Flight (TOF) | [15] |
| Polymer | Poly(2,7-carbazole) derivative | ~3 x 10⁻³ | Not Specified | [9][10] |
| Polymer | High MW Biscarbazole Polymer (PBCzA-H) | Higher than low MW analog | Space-Charge Limited Current (SCLC) | [12] |
| Dendrimer | Spirobifluorene-core, Gen 1 | (6.6 ± 0.2) × 10⁻⁵ | Field-Effect Transistor (FET) | [13] |
| Dendrimer | Spirobifluorene-core, Gen 3 | (4.7 ± 0.6) × 10⁻⁵ | Field-Effect Transistor (FET) | [13] |
Experimental Protocols for Measuring Hole Mobility
The accurate determination of hole mobility is crucial for materials characterization. Three primary techniques are widely employed, each with its own causality and experimental system.
Time-of-Flight (TOF) Method
The TOF technique is a direct measure of charge carrier drift mobility in relatively thick films (>1 μm).[16] The core principle is to create a sheet of charge carriers near one electrode using a short pulse of light and measure the time it takes for them to drift across the sample thickness under an applied electric field.[17]
Caption: Figure 2: A step-by-step workflow for the Time-of-Flight (TOF) mobility measurement.
Step-by-Step Protocol:
-
Device Fabrication: A sandwich-type device is fabricated, typically consisting of a transparent conductive oxide (e.g., ITO) substrate, a thick film (1-10 µm) of the carbazole material, and a top metal contact (e.g., Al, Au).
-
Experimental Setup: The sample is placed in a circuit with a voltage source and a series resistor (or current amplifier). A pulsed laser (e.g., nitrogen laser, 337 nm) with a pulse width much shorter than the carrier transit time is used for excitation.
-
Measurement: A voltage (V) is applied across the device, creating an electric field (E = V/d, where d is the film thickness). The laser pulse illuminates the sample through the transparent ITO electrode, generating electron-hole pairs near this interface.
-
Data Acquisition: Under the applied field, holes drift towards the negatively biased top electrode. This movement of charge induces a transient photocurrent in the external circuit, which is monitored using an oscilloscope.
-
Analysis: The photocurrent persists until the charge packet reaches the counter-electrode, at which point it drops off. The time at which this drop occurs is the transit time (τt). The drift mobility (μ) is then calculated using the formula: μ = d² / (V * τt) .[17]
Space-Charge Limited Current (SCLC) Method
The SCLC method is a steady-state measurement used to determine the bulk mobility in thin films, often in a single-carrier device configuration.[18] The technique analyzes the current density-voltage (J-V) characteristic of a device where the current is limited by the space charge of the injected carriers themselves, rather than by the contacts.
Step-by-Step Protocol:
-
Device Fabrication: A hole-only device is fabricated. This is critical for a valid measurement. The structure is typically ITO/Hole Injection Layer (HIL)/Carbazole Derivative/High Work Function Metal (e.g., Au, MoO₃). The HIL (e.g., PEDOT:PSS) ensures ohmic injection of holes, while the high work function top metal blocks electron injection.[19]
-
J-V Measurement: The J-V characteristics of the device are measured using a source-measure unit.
-
Analysis: The data is plotted as log(J) vs. log(V). In an ideal trap-free semiconductor, the J-V curve will exhibit a distinct quadratic dependence (J ∝ V²) in the SCLC regime, following the Mott-Gurney law.[18]
-
Mobility Extraction: The hole mobility (μh) is extracted by fitting the quadratic region of the J-V curve to the Mott-Gurney equation: J = (9/8) * ε₀ * εr * μh * (V²/d³) , where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, and d is the film thickness.[18] Deviations from this ideal behavior can provide information about trap states within the material.[20]
Field-Effect Transistor (FET) Method
This technique measures the charge carrier mobility in the accumulation layer (a few nanometers) at the semiconductor/dielectric interface. It is highly relevant for transistor applications.
Step-by-Step Protocol:
-
Device Fabrication: A standard OFET structure is fabricated, typically in a bottom-gate, top-contact configuration. This consists of a doped Si wafer (gate), a dielectric layer (e.g., SiO₂), and source-drain electrodes, onto which the carbazole derivative is deposited as the active layer.[13]
-
Characterization: The transfer characteristics (Drain Current, I_D vs. Gate Voltage, V_G) are measured at a constant drain voltage (V_D).
-
Mobility Extraction: The mobility is typically extracted from the saturation regime of the transfer curve. The field-effect mobility (μ_FET) is calculated from the slope of the (I_D)¹/² vs. V_G plot using the standard MOSFET equation: I_D = (W / 2L) * C_i * μ_FET * (V_G - V_th)² , where W and L are the channel width and length, C_i is the capacitance per unit area of the dielectric, and V_th is the threshold voltage.[21]
-
Causality and Considerations: It is crucial to recognize that FET mobility can be dependent on the gate voltage and may not represent the bulk mobility.[22][23] Overestimation of mobility is possible if not analyzed carefully.[24][25]
Governing Principles: The Link Between Structure and Hole Mobility
The observed differences in hole mobility among carbazole derivatives can be rationalized by considering the fundamental physical processes governing charge transport in organic semiconductors.
Caption: Figure 3: The interplay between molecular design, solid-state properties, and hole mobility.
-
Electronic Coupling (Transfer Integral): For a hole to "hop" between two adjacent molecules, their HOMOs must overlap. The strength of this electronic coupling is highly sensitive to the intermolecular distance and relative orientation. Derivatives that adopt a co-facial π-stacking arrangement in the solid state generally exhibit higher mobility because this maximizes the overlap of π-orbitals, creating an efficient pathway for charge transport. A computational study of carbazolocarbazole isomers found that a dense packing with short shifts between molecules led to an almost isotropic 2D transport environment and a high mobility of 1.3 cm²/V⁻¹s⁻¹.[14]
-
Reorganization Energy (λ): This is the energy required to distort the molecular geometry of a molecule when it changes its charge state (from neutral to cation, or vice versa). A lower reorganization energy is highly desirable as it represents a smaller energetic barrier for the charge hopping process. Rigid, planar molecules like carbazole inherently have low reorganization energies, which is a primary reason for their excellent hole-transport properties.[26]
-
Energetic Disorder: In real-world materials, especially amorphous or polycrystalline films, molecules are not perfectly ordered. This creates variations in the HOMO energy levels from molecule to molecule. This energetic disorder creates traps, where charge carriers can be temporarily localized, thus reducing the overall effective mobility.[27]
Conclusion
The carbazole framework remains a remarkably fertile ground for the development of high-performance hole-transporting materials. This guide has shown that hole mobility is not an intrinsic constant but a property that can be extensively engineered through strategic chemical design. By modifying substitution patterns (3,6- vs. 2,7-), molecular architecture (small molecule, polymer, dendrimer), and molecular weight, researchers can precisely control the solid-state packing and electronic properties that govern charge transport. The choice of an appropriate and well-understood characterization technique—be it TOF, SCLC, or FET—is paramount for generating reliable data to guide these design efforts. A deep understanding of the interplay between molecular structure and hole mobility will continue to drive the innovation of next-generation organic electronic devices.
References
- Small carbazole-based molecules as hole transporting materials for perovskite solar cells. (2023). Journal of Molecular Graphics and Modelling, 122, 108504.
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A Comparative Guide to the Synthetic Validation of 2,7-dibromo-9-phenyl-9H-carbazole
Introduction
2,7-dibromo-9-phenyl-9H-carbazole is a pivotal building block in the fields of materials science and drug development. Its rigid, electron-rich carbazole core, functionalized with bromine atoms at the 2 and 7 positions and a phenyl group at the nitrogen, imparts unique electronic and steric properties.[1] These characteristics make it a highly desirable intermediate for the synthesis of host materials, hole-transporting materials (HTMs), and emissive layers in Organic Light-Emitting Diodes (OLEDs).[1][2] Beyond electronics, the carbazole scaffold is a recognized pharmacophore in numerous biologically active compounds.[3]
The efficacy and cost-effectiveness of producing end-products containing this moiety are directly dependent on the efficiency of its synthesis. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide validated protocols to empower researchers in selecting the optimal pathway for their specific application, whether for lab-scale research or industrial-scale production.
Overview of Primary Synthetic Strategies
The synthesis of this compound is predominantly approached via a two-step sequence: first, the regioselective dibromination of a carbazole precursor, followed by the N-arylation of the resulting dibrominated intermediate. A less common but viable alternative involves the construction of the dibrominated carbazole core itself from a biphenyl precursor via a cyclization reaction, which is then followed by the same N-arylation step.
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A Comparative Guide to the Spectral Analysis of 2,7-Dibromo-9-Phenyl-9H-Carbazole Derivatives
For researchers, medicinal chemists, and materials scientists, the 2,7-dibromo-9-phenyl-9H-carbazole scaffold is a cornerstone for the development of advanced organic materials and potential therapeutic agents. Its rigid, electron-rich carbazole core, coupled with the versatile bromine functionalities at the 2 and 7 positions, offers a robust platform for creating a diverse array of derivatives with tunable electronic and photophysical properties. These derivatives have shown significant promise in applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes and pharmaceuticals.[1][2]
This in-depth technical guide provides a comparative analysis of the spectral characteristics of this compound and its derivatives. We will delve into the nuances of their synthesis and explore how structural modifications impact their Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence spectroscopic signatures. This guide is designed to equip you with the foundational knowledge and practical insights necessary to accelerate your own research and development endeavors.
The Strategic Importance of the this compound Core
The this compound molecule is a key intermediate in the synthesis of a wide range of functional organic materials.[3] The bromine atoms at the 2 and 7 positions are particularly amenable to a variety of cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling precise control over the electronic and photophysical properties of the final compounds. The phenyl group at the 9-position provides steric hindrance that can influence molecular packing in the solid state and improve the solubility of the derivatives.[4]
Synthetic Pathways to Functional Derivatives
The primary route to a diverse library of 2,7-disubstituted-9-phenyl-9H-carbazole derivatives involves palladium-catalyzed cross-coupling reactions.
Suzuki Coupling
This reaction is instrumental for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 2 and 7 positions. The general workflow is as follows:
Caption: Generalized workflow for the synthesis of 2,7-diaryl-9-phenyl-9H-carbazole derivatives via Suzuki coupling.
Buchwald-Hartwig Amination
For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the method of choice. This reaction enables the formation of carbon-nitrogen bonds, leading to the synthesis of diarylamino or alkylamino derivatives.
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Safety Operating Guide
2,7-dibromo-9-phenyl-9H-carbazole proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2,7-dibromo-9-phenyl-9H-carbazole
Hazard Identification and Chemical Profile
Understanding the specific hazards of this compound is the foundation of its safe management. This compound is a brominated aromatic amine, a class of chemicals that requires careful handling due to potential toxicity and environmental persistence. The carbazole backbone itself is recognized by the Environmental Protection Agency (EPA) as a potential carcinogen[1]. The dibromination of the structure classifies it definitively as a halogenated organic compound , a primary determinant for its waste segregation and disposal pathway[2][3].
The primary hazards associated with this compound and its chemical class necessitate stringent safety protocols. Direct contact can cause significant irritation, and systemic effects are possible with sufficient exposure.
Table 1: Hazard Summary for Carbazole Derivatives
| Hazard Classification | Description | Rationale & Source |
|---|---|---|
| Acute Toxicity, Oral | Category 3: Toxic if swallowed. | Based on data for 2,7-Dibromo-9H-carbazole, which indicates oral toxicity. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | A common characteristic of brominated carbazoles and other aromatic amines[4][5]. Direct contact can lead to redness and inflammation. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | The crystalline powder can cause mechanical and chemical irritation upon contact with eyes[4][6]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Inhalation of fine dust particles can irritate the respiratory tract[6]. |
| Carcinogenicity | Suspected Cancer Hazard. | The parent compound, carbazole, is a suspected carcinogen[1][7]. Derivatives should be handled with appropriate caution. |
| Environmental Hazard | Persistent Halogenated Organic. | Brominated organic compounds can persist in the environment and require specialized disposal, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins[2][8]. |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure during handling and disposal operations. The causality is clear: creating physical barriers is the most effective way to mitigate the risks of skin contact, eye exposure, and inhalation.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling neat material or preparing waste containers[9][10].
-
Eye and Face Protection : Use chemical safety goggles that provide a full seal around the eyes. If there is a significant risk of splashing or dust generation, a face shield must be worn in addition to goggles[7][9].
-
Body Protection : A buttoned, long-sleeved laboratory coat is required to protect against skin contact. Ensure that clothing worn underneath covers the legs completely[9][10].
-
Respiratory Protection : All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood to control airborne particulates[3]. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is mandatory[7][10].
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent wider contamination and exposure. The procedure differentiates between minor and major spills.
Minor Spill (e.g., <1 gram in a contained area like a fume hood):
-
Alert Personnel : Inform colleagues in the immediate vicinity.
-
Isolate : Restrict access to the spill area.
-
De-energize : Remove all sources of ignition[1].
-
Absorb : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup[11].
-
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. For residual powder, use absorbent paper dampened with a solvent like acetone to wipe the area clean[1].
-
Package : Place all contaminated materials, including used PPE, into a plastic bag and seal it. Place this bag inside your designated halogenated solid waste container.
-
Decontaminate : Clean the spill surface with soap and water.
-
Report : Document the spill according to your institution's safety policy.
Major Spill (e.g., >1 gram or any spill outside a fume hood):
-
EVACUATE the immediate area.
-
ALERT by activating the nearest fire alarm and notifying your institution's Environmental Health and Safety (EH&S) department and emergency services[3].
-
ISOLATE the area by closing doors and preventing re-entry.
-
DO NOT attempt to clean up a major spill unless you are specifically trained and equipped to do so. Await the arrival of the professional response team.
Step-by-Step Waste Disposal Procedure
The proper disposal of this compound is governed by its classification as a halogenated organic waste. This dictates that it must be segregated and incinerated at a licensed facility[2]. Mixing it with other waste streams can result in costly disposal fees and regulatory violations[12].
Step 1: Waste Segregation and Collection
-
Designate a Container : Use a dedicated, sealable, and chemically compatible container for "Halogenated Organic Solid Waste." This container must be in good condition with a secure, threaded cap[12][13].
-
Collect Waste : Place all waste this compound, along with any contaminated materials (e.g., weighing papers, gloves, contaminated absorbent from spills), directly into this container[9][10].
-
Avoid Contamination : DO NOT mix this waste with non-halogenated solvents, aqueous waste, acids, bases, or acutely toxic P-listed chemicals[2][3]. This is the most critical step in the process, as improper segregation complicates and increases the cost of disposal.
Step 2: Container Labeling
-
Timing : The waste container must be labeled before the first item of waste is added[13].
-
Content : The label must clearly state:
Step 3: Accumulation and Storage
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[3].
-
Conditions : The container must be kept closed at all times except when waste is being added[12][13]. Store it in a cool, dry, well-ventilated area away from incompatible materials[6]. Ensure it is within secondary containment to control any potential leaks.
-
Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA[13].
Step 4: Arranging for Disposal
-
Request Pickup : Once the container is three-quarters full, or before it has been stored for your institution's maximum allowable time (often 90-180 days), contact your institution's EH&S department to request a waste pickup[3].
-
Documentation : Complete any required waste manifest or pickup request forms accurately, ensuring all chemical constituents are listed.
-
Handover : Transfer the waste to authorized personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Caption: Decision workflow for proper waste management.
Regulatory Overview
In the United States, the management of hazardous waste is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) [14][15]. This federal law establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for it from its creation to its ultimate disposal[15]. It is essential to comply not only with federal EPA regulations but also with your specific state and local rules, which may be more stringent[15][16]. Failure to comply can result in significant penalties.
References
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A Senior Application Scientist's Guide to Safely Handling 2,7-dibromo-9-phenyl-9H-carbazole
Disclaimer: A specific Safety Data Sheet (SDS) for 2,7-dibromo-9-phenyl-9H-carbazole was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices for handling such chemicals. This information is for educational and illustrative purposes. All laboratory personnel must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.
Understanding the Risks: Hazard Analysis
This compound belongs to the family of halogenated carbazoles. While specific toxicological data for this compound is limited, the parent compound, carbazole, and its halogenated derivatives present several potential hazards that must be addressed with stringent safety protocols. There are indications that halogenated carbazoles may have dioxin-like toxicities and that 9H-carbazole has carcinogenic properties.[1] Therefore, a conservative approach to handling is warranted, assuming the compound is hazardous.
Potential Hazards:
-
Skin and Eye Irritation: Many carbazole derivatives are known to cause skin and serious eye irritation.[2]
-
Respiratory Irritation: As a powdered substance, it can be easily inhaled, potentially causing respiratory tract irritation.[2]
-
Toxicity: Halogenated aromatic compounds can be harmful if swallowed.[3]
-
Carcinogenicity: There is limited evidence of a carcinogenic effect for the parent compound, 9H-Carbazole.[4]
-
Environmental Hazard: The environmental impact has not been fully investigated, so release into the environment should be avoided.[5]
Engineering and Administrative Controls: Your First Line of Defense
Before selecting Personal Protective Equipment (PPE), the primary focus should be on engineering and administrative controls to minimize exposure.
-
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6][7][8] This is the most critical engineering control for preventing inhalation of the powder.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
-
Administrative Controls:
-
Designated Work Area: Designate a specific area within the lab for handling this compound to prevent cross-contamination.
-
Safe Work Practices: Never work alone when handling highly hazardous chemicals.[9] Wash hands thoroughly after handling, even if gloves were worn.[9][10] Avoid eating, drinking, or applying cosmetics in the laboratory.[10]
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this class of compounds.
-
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Powder) | Chemical safety goggles and a face shield.[3] | Chemical-resistant gloves (Nitrile or Neoprene).[11] | A lab coat and closed-toe shoes. An apron may be necessary for larger quantities.[3][11] | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if the fume hood is not available or functioning properly.[3][4] |
| In Solution | Chemical safety goggles.[12] | Chemical-resistant gloves (Nitrile or Neoprene).[11] | A lab coat and closed-toe shoes.[3][11] | Work should be performed in a well-ventilated area or a chemical fume hood.[3] |
| Spill Cleanup | Chemical safety goggles and a face shield.[3] | Chemical-resistant gloves (Nitrile or Neoprene).[11] | A chemically resistant apron or lab coat and closed-toe shoes.[3] | A NIOSH-approved respirator with appropriate cartridges may be required depending on the size of the spill.[3] |
Step-by-Step Protocols for Safe Handling
Weighing and Transferring the Powder
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Place all necessary equipment (spatula, weigh boat, container) inside the fume hood.
-
Place a balance inside the fume hood if possible. If not, use the "fume hood transfer to benchtop weighing" method described below.[6]
-
-
Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container with the this compound.
-
Slowly transfer the desired amount of powder to the weigh boat using a spatula, avoiding any actions that could generate dust.
-
If weighing outside the hood, pre-weigh a covered vessel, add the compound inside the hood, and then re-weigh the covered vessel outside the hood.[6]
-
Securely close the stock container.
-
Clean any residual powder from the spatula and work surface with a damp cloth or towel, ensuring the cleaning material is disposed of as hazardous waste.
-
Disposal Plan
-
Chemical Waste: All waste containing this compound, including unused product and solutions, should be collected in a designated, labeled, and sealed hazardous waste container.[5]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Visualizing the Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
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- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Fisher Scientific. (2013, October 23). SAFETY DATA SHEET.
- Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.
- Princeton EHS. (n.d.). Section 6C: Protective Equipment.
- University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
- (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Fluorochem. (2024, December 19). Safety Data Sheet.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
